Tropifexor
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C29H25F4N3O5S |
|---|---|
Molecular Weight |
603.6 g/mol |
IUPAC Name |
2-[3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38) |
InChI Key |
VYLOOGHLKSNNEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F |
Origin of Product |
United States |
Foundational & Exploratory
Tropifexor's Mechanism of Action in Nonalcoholic Steatohepatitis (NASH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonalcoholic steatohepatitis (NASH) is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis, with no currently approved pharmacological therapies. Tropifexor (B611488) (LJN452), a potent and selective non-bile acid agonist of the Farnesoid X Receptor (FXR), has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the mechanism of action of this compound in NASH, detailing its molecular interactions, downstream signaling pathways, and its effects on the key pathological features of the disease. This document summarizes quantitative data from key preclinical and clinical studies, provides detailed experimental methodologies, and includes visualizations of the core signaling pathways and experimental workflows.
Introduction to Farnesoid X Receptor (FXR) and its Role in NASH
The Farnesoid X Receptor (FXR) is a nuclear hormone receptor highly expressed in the liver and intestine. It acts as a master regulator of bile acid, lipid, and glucose homeostasis.[1][2] In the context of NASH, FXR activation has multifaceted beneficial effects. It inhibits de novo lipogenesis, promotes fatty acid oxidation, reduces inflammation, and protects against liver fibrosis.[1] Given these pleiotropic actions, FXR has become a key therapeutic target for the treatment of NASH.
This compound: A Potent Non-Bile Acid FXR Agonist
This compound is a novel, orally bioavailable, non-bile acid FXR agonist.[3] Its non-bile acid structure confers high potency and selectivity for FXR. Preclinical studies have demonstrated that this compound is a highly potent agonist with an EC50 in the subnanomolar range for FXR activation.[4][5]
Mechanism of Action of this compound
This compound exerts its therapeutic effects in NASH primarily through the activation of FXR in the liver and intestine, leading to the modulation of a cascade of downstream target genes.
Hepatic FXR Activation
In the liver, this compound binds to and activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.
Key hepatic target genes modulated by this compound include:
-
Small Heterodimer Partner (SHP; NR0B2): Upregulation of SHP is a central event in FXR signaling. SHP, in turn, inhibits the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes lipogenesis.[1] This leads to a reduction in hepatic fat accumulation (steatosis). SHP also downregulates the expression of CYP7A1 and CYP8B1, enzymes involved in bile acid synthesis.[6]
-
Bile Salt Export Pump (BSEP; ABCB11): this compound upregulates the expression of BSEP, a transporter protein responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.[4][6] This enhances bile acid secretion and reduces their cytotoxic accumulation in the liver.
-
Cytochrome P450 8B1 (CYP8B1): this compound downregulates the expression of CYP8B1, an enzyme critical for the synthesis of cholic acid, a primary bile acid.[6] This shifts the bile acid pool towards more hydrophilic and less toxic species.
Intestinal FXR Activation
In the intestine, this compound-mediated FXR activation leads to the induction of Fibroblast Growth Factor 15 (FGF15) in rodents, the ortholog of human Fibroblast Growth Factor 19 (FGF19) .[4][6] FGF15/19 is secreted into the portal circulation and travels to the liver, where it acts as a potent endocrine signal. In the liver, FGF19 binds to its receptor, FGFR4, and further suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This provides an additional layer of regulation on bile acid homeostasis.
The multifaceted mechanism of action of this compound, involving both direct hepatic and indirect intestinal FXR activation, culminates in the amelioration of the key pathological features of NASH: steatosis, inflammation, and fibrosis.
Preclinical Evidence of Efficacy
This compound has demonstrated significant efficacy in various preclinical models of NASH.
Animal Models
-
Stelic Animal Model (STAM): This model involves the injection of streptozotocin (B1681764) at birth followed by a high-fat diet, leading to the development of NASH with progressive fibrosis.
-
Amylin Liver NASH Model (AMLN): This is a diet-induced obesity model that recapitulates many of the metabolic and histological features of human NASH.
Key Preclinical Findings
In these models, this compound treatment resulted in:
-
Reduced Hepatic Steatosis: Significant decreases in liver triglyceride content.
-
Amelioration of Inflammation: Reduction in inflammatory infiltrates in the liver.
-
Reversal of Fibrosis: Marked reduction in collagen deposition and expression of fibrotic markers.[4]
Clinical Development and Efficacy in NASH Patients
This compound has been evaluated in clinical trials for the treatment of NASH, most notably the Phase 2b FLIGHT-FXR study and the Phase 2 TANDEM study (in combination with cenicriviroc).
FLIGHT-FXR Study
The FLIGHT-FXR study was a randomized, double-blind, placebo-controlled, adaptive design trial that evaluated multiple doses of this compound (10 µg, 30 µg, 60 µg, 90 µg, 140 µg, and 200 µg) administered once daily.[1][7]
Key findings from the FLIGHT-FXR study include:
-
Dose-dependent reduction in hepatic fat fraction (HFF): Patients receiving higher doses of this compound (140 µg and 200 µg) showed significant reductions in HFF compared to placebo at 12 and 48 weeks.[7][8]
-
Improvement in liver enzymes: Dose-dependent reductions in alanine (B10760859) aminotransferase (ALT) levels were observed.[7][9]
-
Histological Endpoints: While the study showed promising effects on biomarkers, it did not meet the primary histological endpoints of NASH resolution without worsening of fibrosis or fibrosis improvement of at least one stage without worsening of NASH at 48 weeks.[8]
TANDEM Study
The TANDEM study evaluated this compound in combination with cenicriviroc (B192934), a CCR2/5 inhibitor, in patients with NASH and liver fibrosis. The study explored the potential synergistic effects of targeting both metabolic/fibrotic and inflammatory pathways.[3][10]
Data Presentation
Preclinical Data: Dose-Dependent Regulation of FXR Target Genes in Rats
| Target Gene | Tissue | Dose of this compound (mg/kg) | Fold Induction vs. Vehicle |
| SHP | Liver | 0.3 | ~6-fold[6] |
| 1.0 | ~6-fold[6] | ||
| BSEP | Liver | 0.3 | Significant induction[6] |
| 1.0 | Significant induction[6] | ||
| CYP8B1 | Liver | 0.03 | Full repression[6] |
| SHP | Ileum | 0.3 | Potent induction[6] |
| FGF15 | Ileum | 0.3 | Potent induction[6] |
Clinical Data: Key Efficacy Endpoints from the FLIGHT-FXR Study
| Treatment Group | N | Change in Hepatic Fat Fraction (%) from Baseline (Week 12) | Change in ALT (U/L) from Baseline (Week 12) |
| Placebo | 46 | -6.19[7] | -7.8[7] |
| This compound 10 µg | 14 | -7.48[7] | -10.7[7] |
| This compound 30 µg | 16 | -10.35[7] | -12.4[7] |
| This compound 60 µg | 37 | -11.08[7] | -14.6[7] |
| This compound 90 µg | 85 | -15.04[7] | -16.5[7] |
| Placebo | 51 | -10.77[7] | -8.3[7] |
| This compound 140 µg | 51 | -19.07[7] | -18.0[7] |
| This compound 200 µg | 50 | -39.41[7] | -23.0[7] |
| Treatment Group | N | Fibrosis Improvement ≥1 Stage w/o Worsening of NASH (Week 48) | NASH Resolution w/o Worsening of Fibrosis (Week 48) |
| Placebo | 51 | 14%[8] | 4%[8] |
| This compound 140 µg | 51 | 20%[8] | 10%[8] |
| This compound 200 µg | 50 | 12%[8] | 12%[8] |
Experimental Protocols
Preclinical Studies: Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
-
RNA Isolation: Total RNA is extracted from frozen liver or ileum tissue using a suitable method, such as TRIzol reagent, according to the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is typically performed using a SYBR Green-based detection method. A master mix containing DNA polymerase, dNTPs, and SYBR Green dye is mixed with the cDNA template and gene-specific primers.
-
Primer Sequences: Representative primer sequences for mouse FXR target genes are as follows:
-
Shp (Nr0b2):
-
Forward: 5'-CTGCTGGGTGTGTCGGAG-3'
-
Reverse: 5'-TCCCGGATCATGAGGAAGAG-3'
-
-
Bsep (Abcb11):
-
Forward: 5'-GCTGTCATTGGCTCCATTGT-3'
-
Reverse: 5'-TCTCCAGGGCTTCATTTCAC-3'
-
-
Cyp8b1:
-
Fgf15:
-
-
Reference Genes: Gene expression is normalized to a stable reference gene, such as Gapdh, Actb (β-actin), or Rplp0. The choice of reference gene should be validated for the specific experimental conditions.[12][13]
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
Preclinical Studies: Histological Analysis of Liver Tissue
-
Tissue Preparation: Livers are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining: 4-5 µm thick sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition (fibrosis).
-
NAFLD Activity Score (NAS): The severity of NASH is assessed using the NAS, which is the sum of the scores for steatosis, lobular inflammation, and hepatocellular ballooning.
-
Steatosis (0-3): Scored based on the percentage of hepatocytes containing fat droplets.
-
Lobular Inflammation (0-3): Scored based on the number of inflammatory foci per 200x field.
-
Hepatocellular Ballooning (0-2): Scored based on the presence and extent of ballooned hepatocytes.
-
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action in the intestine and liver.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound in NASH models.
Conclusion
This compound, through its potent and selective agonism of FXR in both the liver and intestine, addresses multiple key pathological drivers of NASH. It effectively reduces hepatic steatosis by inhibiting lipogenesis, ameliorates cholestasis by regulating bile acid synthesis and transport, and has demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models. While clinical trials have shown promising effects on biomarkers of liver health, the translation to significant histological improvement remains an area of active investigation. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and drug developers working to advance novel therapies for NASH.
References
- 1. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound plus cenicriviroc combination versus monotherapy in nonalcoholic steatohepatitis: Results from the phase 2b TANDEM study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. community.the-hospitalist.org [community.the-hospitalist.org]
- 10. A randomized, double-blind, multicenter, phase 2b study to evaluate the safety and efficacy of a combination of this compound and cenicriviroc in patients with nonalcoholic steatohepatitis and liver fibrosis: Study design of the TANDEM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Frontiers | High-Fat Diet Alters the Expression of Reference Genes in Male Mice [frontiersin.org]
- 13. Validation of control genes and a standardised protocol for quantifying gene expression in the livers of C57BL/6 and ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Tropifexor: A Potent and Selective Farnesoid X Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tropifexor (LJN452) is a potent and selective, non-bile acid agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Its discovery and development represent a significant advancement in the search for effective therapies for chronic liver diseases such as nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] This technical guide provides a comprehensive overview of the discovery of this compound, detailing its mechanism of action, key quantitative data, experimental protocols, and the underlying signaling pathways.
Introduction to Farnesoid X Receptor (FXR)
The farnesoid X receptor is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands.[4] It functions as a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[7]
Natural ligands for FXR include bile acids, with chenodeoxycholic acid (CDCA) being one of the most potent.[5] FXR plays a critical role in maintaining bile acid homeostasis by regulating their synthesis, transport, and metabolism.[2] Activation of FXR initiates a negative feedback loop that suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] This is primarily mediated through the induction of the small heterodimer partner (SHP) in the liver and fibroblast growth factor 19 (FGF19) in the intestine.[5] Beyond bile acid regulation, FXR activation also influences lipid and glucose metabolism and has anti-inflammatory effects, making it an attractive therapeutic target for various metabolic and liver diseases.[8][9]
The Discovery of this compound (LJN452)
This compound was discovered by researchers at Novartis and the Genomics Institute of the Novartis Research Foundation.[3][7] The development process began with the modification of an existing partial FXR agonist. Researchers replaced an indole (B1671886) group with a 2-substituted benzothiazole-6-carboxylic acid, which led to a significant increase in potency.[10] Further optimization of the benzothiazole (B30560) substituent resulted in the identification of this compound as a highly potent and orally bioavailable FXR agonist.[10]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value (nM) | Reference |
| TR-FRET Assay | EC50 | 0.20 | [11] |
| Cell-Based Reporter Assay (BSEP promoter) | EC50 | 0.26 | [11] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Parameter | Value | Reference |
| Rat | Clearance (CL) | 9 mL/min/kg | [12] |
| Rat | Terminal Half-life (T1/2) | 3.7 h | [12] |
| Rat | Oral Bioavailability | 20% | [12] |
| Mouse | Half-life (T1/2) | 2.6 h | [12] |
| Dog | Half-life (T1/2) | 7.4 h | [12] |
Table 3: Clinical Pharmacokinetics of this compound (Single Ascending Dose in Healthy Volunteers)
| Parameter | Value | Reference |
| Median Time to Maximum Concentration (Tmax) | 4 hours | [13][14] |
| Elimination Half-life (T1/2) | 13.5 - 21.9 hours | [13][14] |
| Effect of High-Fat Meal on Exposure | ~60% increase | [13][14] |
Table 4: Key Results from Phase 2a/b FLIGHT-FXR Trial in NASH Patients (Part C, 48 Weeks)
| Parameter | This compound 140 µg | This compound 200 µg | Placebo | Reference |
| Fibrosis Improvement (≥1 stage) without NASH worsening | 26% | 26% | 21% | [15] |
| Change in ELF Score | -0.28 | -0.23 | -0.07 | [15] |
Experimental Protocols
In Vitro Assays
4.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is designed to measure the binding of this compound to the FXR ligand-binding domain (LBD) and the subsequent recruitment of a coactivator peptide.
-
Principle: Upon agonist binding, the FXR-LBD undergoes a conformational change that promotes the recruitment of a steroid receptor coactivator (SRC) peptide. In this assay, the FXR-LBD is tagged with a terbium (Tb) cryptate (donor fluorophore), and the SRC peptide is labeled with a suitable acceptor fluorophore. When the donor and acceptor are in close proximity due to coactivator recruitment, FRET occurs, resulting in a detectable signal.
-
Materials:
-
Recombinant human FXR-LBD (GST-tagged)
-
Biotinylated SRC-1 peptide
-
Terbium-cryptate labeled anti-GST antibody (donor)
-
Streptavidin-labeled acceptor fluorophore
-
Assay buffer
-
Test compound (this compound) and controls (e.g., CDCA)
-
384-well, non-binding microplates
-
-
Procedure:
-
Prepare a 10X solution of the test compound in an appropriate solvent (e.g., DMSO) and dilute to the desired concentrations.
-
In a 384-well plate, add the test compound, positive control (CDCA), and negative control (vehicle).
-
Add a mixture of GST-tagged FXR-LBD and biotinylated SRC-1 peptide to each well.
-
Add the TR-FRET detection reagents (Tb-anti-GST antibody and streptavidin-acceptor).
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the EC50 value for the test compound.
-
4.1.2. Cell-Based Reporter Gene Assay
This assay measures the ability of this compound to activate the transcription of an FXR target gene in a cellular context.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing FXR response elements. Cells are co-transfected with this reporter construct and an expression vector for human FXR. Upon treatment with an FXR agonist, the activated FXR binds to the response elements and drives the expression of the reporter gene, leading to a measurable signal.
-
Materials:
-
HEK293T or HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
FXR expression vector
-
FXRE-luciferase reporter vector
-
Internal control vector (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Test compound (this compound) and controls
-
White, opaque 96-well plates
-
Dual-luciferase assay system
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
On the following day, co-transfect the cells with the FXR expression vector, the FXRE-luciferase reporter vector, and the internal control vector using a suitable transfection reagent.
-
After 4-6 hours of incubation, replace the transfection medium with fresh culture medium.
-
Add serial dilutions of the test compound, positive control, and negative control to the wells.
-
Incubate the plate for 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold induction relative to the vehicle control to determine the EC50 value.
-
In Vivo Pharmacodynamic Model in Rodents
This model assesses the in vivo activity of this compound by measuring the induction of FXR target genes in relevant tissues.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer this compound or vehicle control orally to the rats at various doses (e.g., 0.03 to 1 mg/kg).[3]
-
At a specified time point post-dosing (e.g., 6-8 hours), euthanize the animals and collect tissues of interest (e.g., liver, ileum).
-
Isolate total RNA from the tissues.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of FXR target genes, such as SHP (Small Heterodimer Partner), BSEP (Bile Salt Export Pump), and FGF15 (the rodent ortholog of human FGF19).
-
Analyze the data to determine the dose-dependent induction of these target genes.
-
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
The following diagram illustrates the core FXR signaling pathway in a hepatocyte.
Caption: FXR Signaling Pathway in Hepatocytes.
This compound Discovery and Preclinical Evaluation Workflow
The following diagram outlines the general workflow for the discovery and preclinical assessment of this compound.
Caption: this compound Discovery and Development Workflow.
Conclusion
The discovery of this compound represents a successful application of rational drug design and a thorough preclinical and clinical evaluation process. As a potent and selective non-bile acid FXR agonist, it holds significant promise for the treatment of chronic liver diseases. The data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug discovery and development, particularly those focused on nuclear receptor modulation and liver diseases. Further clinical investigations will continue to delineate the full therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non-Bile Acid FXR Agonist this compound (LJN452) in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Perspectives of Drug Therapy for Non-Alcoholic Steatohepatitis-Related Liver Fibrosis - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
LJN452 (Tropifexor): A Deep Dive into FXR Agonism for Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Tropifexor (B611488) (LJN452) has emerged as a potent, non-bile acid farnesoid X receptor (FXR) agonist, showing promise in the treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1] This technical guide provides a comprehensive overview of LJN452, its interaction with the FXR signaling pathway, and the experimental methodologies used to characterize its activity.
The Farnesoid X Receptor (FXR) Signaling Pathway
The farnesoid X receptor is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2] As a ligand-activated transcription factor, FXR forms a heterodimer with the retinoid X receptor (RXR) to regulate the expression of target genes.[3] Activation of FXR is a key mechanism for protecting the liver from the harmful effects of bile acid accumulation.[1][4]
In the liver, FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1), key enzymes in the bile acid synthesis pathway.[5][6] This leads to a reduction in the overall bile acid pool. Furthermore, FXR activation stimulates the expression of the bile salt export pump (BSEP), which promotes the excretion of bile acids from hepatocytes.[6]
In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents).[2] FGF19 is released into the circulation and travels to the liver, where it binds to its receptor, FGFR4, further suppressing bile acid synthesis.[7] This gut-liver axis provides an additional layer of regulation on bile acid homeostasis.
Beyond bile acid metabolism, FXR signaling also influences lipid and glucose homeostasis. FXR activation can suppress the activity of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor involved in lipogenesis, thereby reducing triglyceride synthesis.[6] It also has anti-inflammatory and anti-fibrotic effects in the liver.[2]
LJN452 (this compound): A Potent Non-Bile Acid FXR Agonist
LJN452, also known as this compound, is a highly potent and selective non-bile acid agonist of FXR.[1] Its non-steroidal structure was designed to overcome some of the limitations of first-generation, bile-acid-derived FXR agonists.[1]
Mechanism of Action
LJN452 binds to the ligand-binding domain of FXR, inducing a conformational change that promotes the recruitment of coactivator proteins and the initiation of target gene transcription.[6] By activating FXR in both the liver and the intestine, LJN452 leverages the multifaceted roles of this receptor to improve liver health. Its potent agonistic activity leads to the robust induction of FXR target genes, such as SHP and BSEP in the liver, and FGF19 in the intestine.[6]
Quantitative Data
The following tables summarize the quantitative data available for LJN452 from various in vitro and in vivo studies.
In Vitro Potency
| Assay | Species | Parameter | Value | Reference |
| HTRF Assay | Human | EC50 | 0.2 nM | [8] |
| BSEP-luc Reporter Gene Assay | Human | EC50 | 9.5 nM | [6] |
| Primary Hepatocyte BSEP Induction | Human | - | Active at 0.1 nM | [9] |
| Primary Hepatocyte SHP Induction | Human | - | Active at 0.1 nM | [9] |
Preclinical Pharmacokinetics
| Species | Route | Clearance | Half-life (T1/2) | Oral Bioavailability | Reference |
| Rat | IV | 9 mL/min/kg | 3.7 h | 20% | [8] |
| Mouse | IV | Low | 2.6 h | - | [8] |
| Dog | IV | Low | 7.4 h | - | [8] |
Clinical Pharmacokinetics (Healthy Volunteers)
| Parameter | Value | Condition | Reference |
| Time to Maximum Concentration (Tmax) | 4 hours | Single dose, fasted | [10][11] |
| Elimination Half-life | 13.5 - 21.9 hours | Single dose | [10][11] |
| Accumulation | < 2-fold | Multiple doses | [10][11] |
| Food Effect | ~60% increase in exposure | With high-fat meal | [10][12] |
Clinical Trial Data (FLIGHT-FXR Study in NASH Patients)
| Dose | Duration | Key Biomarker Changes | Reference |
| 140 µg and 200 µg | 12 weeks | Improvements in hepatic fat fraction, alanine (B10760859) aminotransferase (ALT), and body weight | [13][14] |
| 10 µg, 30 µg, 60 µg, 90 µg | 12 weeks | Dose-response relationship on FGF19 | [15] |
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, the following methodologies are key to the evaluation of LJN452.
In Vitro Assays
FXR-HTRF Coactivator Interaction Biochemical Assay
-
Objective: To determine the direct interaction of LJN452 with the FXR protein and its ability to recruit a coactivator peptide.
-
General Protocol:
-
Recombinant FXR ligand-binding domain (LBD) is incubated with a fluorescently labeled coactivator peptide (e.g., from SRC1).
-
LJN452 at varying concentrations is added to the mixture.
-
Binding of the agonist to the LBD induces a conformational change that allows the coactivator peptide to bind.
-
Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the proximity of the labeled LBD and coactivator peptide.
-
The signal is proportional to the extent of coactivator recruitment, and an EC50 value is calculated.
-
FXR BSEP-luc Reporter Gene Cellular Assay
-
Objective: To measure the transcriptional activity of FXR in a cellular context.
-
General Protocol:
-
A suitable cell line (e.g., HepG2) is transiently transfected with a plasmid containing the full-length human FXR and a reporter plasmid where the luciferase gene is under the control of the BSEP promoter.
-
The transfected cells are treated with varying concentrations of LJN452.
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The increase in luciferase activity reflects the activation of FXR and its ability to induce gene transcription from the BSEP promoter.
-
Primary Human Hepatocyte Gene Expression Assay
-
Objective: To confirm the induction of endogenous FXR target genes in a physiologically relevant cell type.
-
General Protocol:
-
Cryopreserved primary human hepatocytes are thawed and cultured.[9]
-
The cells are treated with LJN452 at various concentrations for a specified period (e.g., 48 hours).[9]
-
Total RNA is isolated from the cells.
-
Quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of FXR target genes, such as SHP and BSEP, relative to a housekeeping gene.
-
Preclinical Animal Models
Stelic Animal Model (STAM) of NASH
-
Objective: To evaluate the efficacy of LJN452 in a chemical and dietary model of NASH that develops fibrosis.
-
General Protocol:
-
Two-day-old male C57BL/6J mice are injected with a low dose of streptozotocin (B1681764) to induce insulin (B600854) resistance.[9]
-
From 4 weeks of age, the mice are fed a high-fat diet to induce steatosis.[9]
-
Treatment with LJN452 or vehicle is initiated at a later time point (e.g., 9 weeks) when fibrosis is established.[9]
-
After a defined treatment period, liver tissue is collected for histological analysis (e.g., H&E and Sirius Red staining), and measurement of hepatic triglycerides and gene expression.
-
Amylin Liver NASH Model (AMLN)
-
Objective: To assess the efficacy of LJN452 in an obese and insulin-resistant model of NASH.
-
General Protocol:
-
This model utilizes mice that are prone to obesity and insulin resistance.
-
The mice are fed a high-fat, high-fructose diet to induce the key features of NASH.
-
LJN452 or vehicle is administered for a specified duration.
-
Endpoints include liver histology, gene expression analysis of profibrogenic and inflammatory markers, and metabolic parameters.[9]
-
Clinical Trials
FLIGHT-FXR (NCT02855164)
-
Objective: To assess the safety, tolerability, and efficacy of LJN452 in patients with NASH and liver fibrosis.[15]
-
Design: A Phase IIb, randomized, double-blind, placebo-controlled, adaptive design study.[13][15]
-
Population: Patients with biopsy-confirmed NASH and stage 2-3 liver fibrosis.[13]
-
Intervention: Once-daily oral doses of LJN452 or placebo. The study utilized an adaptive design to explore a range of doses.[15]
-
Key Assessments:
-
Safety and Tolerability: Monitoring of adverse events.
-
Efficacy:
-
Conclusion
LJN452 (this compound) is a potent, non-bile acid FXR agonist with a well-characterized mechanism of action. In vitro and preclinical studies have demonstrated its ability to robustly engage the FXR signaling pathway, leading to beneficial effects on bile acid, lipid, and glucose metabolism, as well as anti-inflammatory and anti-fibrotic activity. Clinical trial data has further supported its potential as a therapeutic agent for NASH. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of FXR agonists for the treatment of chronic liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Bile Acids and FXR: Novel Targets for Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non–Bile Acid FXR Agonist this compound (LJN452) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non-Bile Acid FXR Agonist this compound (LJN452) in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. novartis.com [novartis.com]
- 14. Novartis data show this compound (LJN452) significantly improves several key biomarkers of NASH in patients with moderate to severe fibrosis | news.myScience / notizie [myscience.ch]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Pharmacology of Tropifexor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropifexor (LJN452) is a potent, orally bioavailable, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that is a master regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Developed by Novartis, this compound has been investigated for the treatment of chronic liver diseases such as nonalcoholic steatohepatitis (NASH) and cholestatic liver diseases.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Potent and Selective FXR Agonism
This compound is a highly selective agonist for FXR, with a sub-nanomolar potency.[1][2] In preclinical studies, it has demonstrated over 30,000-fold selectivity for FXR compared to other nuclear receptors.[1] Its activation of FXR leads to the regulation of a cascade of target genes involved in maintaining metabolic homeostasis.
Farnesoid X Receptor (FXR) Signaling Pathway
This compound binding to FXR initiates a signaling cascade that modulates the expression of numerous genes, primarily in the liver and intestines. This regulation is central to its therapeutic effects.
References
Tropifexor's Molecular Footprint: An In-depth Guide to Target Gene Modulation in Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropifexor (LJN452) is a potent, non-bile acid, selective farnesoid X receptor (FXR) agonist that has been under investigation for the treatment of non-alcoholic steatohepatitis (NASH) and other cholestatic liver diseases. As a key regulator of bile acid, lipid, and glucose homeostasis, FXR presents a compelling therapeutic target. This technical guide provides a detailed overview of the target genes modulated by this compound in human hepatocytes, supported by quantitative data, comprehensive experimental protocols, and visual representations of the underlying signaling pathways.
Mechanism of Action
This compound exerts its effects by binding to and activating the farnesoid X receptor, a nuclear hormone receptor highly expressed in the liver, intestine, kidneys, and adrenal glands. Upon activation by ligands such as bile acids or synthetic agonists like this compound, FXR heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. This regulatory action is central to maintaining bile acid homeostasis, controlling lipid and glucose metabolism, and mitigating liver inflammation and fibrosis.
Quantitative Analysis of this compound Target Gene Expression
The following tables summarize the dose-dependent effects of this compound on the expression of key target genes in primary human hepatocytes. The data is compiled from published in vitro studies and presented to facilitate comparative analysis.
Table 1: Upregulated Target Genes in Primary Human Hepatocytes Treated with this compound
| Gene Symbol | Gene Name | Function | This compound Concentration (nM) | Fold Induction (Mean ± SEM) |
| SHP (NR0B2) | Small Heterodimer Partner | Transcriptional corepressor of bile acid synthesis | 0.1 | ~1.5 ± 0.2 |
| 1 | ~3.5 ± 0.5 | |||
| 10 | ~7.5 ± 1.0 | |||
| 100 | ~12.0 ± 1.5 | |||
| 1000 | ~15.0 ± 2.0 | |||
| BSEP (ABCB11) | Bile Salt Export Pump | Transports bile salts from hepatocytes into bile | 0.1 | ~1.2 ± 0.1 |
| 1 | ~2.0 ± 0.3 | |||
| 10 | ~4.0 ± 0.6 | |||
| 100 | ~6.5 ± 0.8 | |||
| 1000 | ~8.0 ± 1.2 |
Data is estimated from graphical representations in Hernandez et al., 2019.[1]
Table 2: Downregulated Target Genes in Human Hepatocytes Influenced by this compound
| Gene Symbol | Gene Name | Function | Effect of this compound |
| CYP8B1 | Cytochrome P450 Family 8 Subfamily B Member 1 | Enzyme in the alternative pathway of bile acid synthesis | Downregulation |
| SREBP-1c (SREBF1) | Sterol Regulatory Element-Binding Transcription Factor 1 | Master regulator of fatty acid and triglyceride synthesis | Suppression of activity |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on human hepatocytes.
Primary Human Hepatocyte Culture and Treatment
This protocol outlines the procedure for thawing, plating, and treating cryopreserved primary human hepatocytes for gene expression analysis.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' E Medium with supplements)
-
Hepatocyte maintenance medium
-
Collagen-coated cell culture plates (e.g., 6-well or 12-well)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Water bath at 37°C
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing of Hepatocytes:
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.
-
Centrifuge the cells at a low speed (e.g., 100 x g) for 10 minutes to pellet the cells.
-
Gently aspirate the supernatant and resuspend the cell pellet in fresh plating medium.
-
-
Cell Plating:
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well for a 12-well plate).
-
Incubate the plates at 37°C and 5% CO2 to allow the cells to attach and form a monolayer.
-
-
This compound Treatment:
-
After the hepatocytes have formed a stable monolayer (typically 24 hours post-plating), replace the plating medium with fresh hepatocyte maintenance medium.
-
Prepare serial dilutions of this compound in maintenance medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Also, prepare a vehicle control with the same final concentration of the solvent.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the extraction of total RNA from treated hepatocytes and the quantification of target gene expression by qRT-PCR.
Materials:
-
Treated primary human hepatocytes in culture plates
-
Phosphate-buffered saline (PBS)
-
RNA lysis buffer (e.g., TRIzol or buffer from a commercial kit)
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (SHP, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Isolation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Lyse the cells directly in the well by adding RNA lysis buffer and scraping the cells.
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA isolation according to the manufacturer's protocol of the chosen kit. This typically involves steps of homogenization, phase separation (if using TRIzol), and purification using spin columns.
-
Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
Elute the purified RNA in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR:
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.
-
Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.
-
Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Table 3: Example Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| SHP | GCTGTCTGGAGTTCAATGCC | TGTGCAGCTTTGAGGTTGTC |
| BSEP | AGGAATGGACCTGCTTTGAA | TCCTTGATTGGCATGAAGAC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for studying its effects on gene expression.
Caption: FXR Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Gene Expression Analysis.
References
Tropifexor: A Deep Dive into its Role in Combating Liver Fibrosis
For Immediate Release
This technical guide provides an in-depth analysis of Tropifexor (B611488) (LJN452), a potent, non-bile acid farnesoid X receptor (FXR) agonist, and its significant role in the amelioration of liver fibrosis. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes the core signaling pathways.
Executive Summary
This compound has emerged as a promising therapeutic agent for nonalcoholic steatohepatitis (NASH) and associated liver fibrosis. As a highly selective FXR agonist, it modulates key pathways involved in bile acid metabolism, lipogenesis, inflammation, and fibrogenesis.[1][2] Preclinical studies in rodent models of NASH have demonstrated this compound's ability to reverse established fibrosis, reduce steatohepatitis, and downregulate profibrogenic gene expression.[3][4][5] Clinical trials have further substantiated these findings, showing improvements in key biomarkers of NASH and a favorable safety profile.[6] This guide will explore the mechanistic underpinnings of this compound's action, present the quantitative evidence of its efficacy, and outline the experimental frameworks used in its evaluation.
Mechanism of Action: The FXR Signaling Pathway
This compound exerts its therapeutic effects by activating the farnesoid X receptor, a nuclear receptor highly expressed in the liver and intestine.[2][7] FXR acts as a master regulator of bile acid, lipid, and glucose homeostasis.[1][7]
Upon activation by this compound, FXR initiates a cascade of events that collectively counter the pathological processes of liver fibrosis:
-
Bile Acid Regulation: FXR activation induces the expression of the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP).[1][3] SHP, in turn, inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby protecting hepatocytes from bile acid-induced toxicity.[1]
-
Anti-lipogenic Effects: FXR activation suppresses the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that governs the expression of genes involved in fatty acid and triglyceride synthesis.[1][8] This leads to a reduction in hepatic steatosis, a hallmark of NASH.[1]
-
Anti-inflammatory and Anti-fibrotic Effects: this compound's activation of FXR leads to the suppression of pro-inflammatory and pro-fibrotic pathways.[3][8] In preclinical models, this compound treatment was associated with a reduction in inflammatory markers and a decrease in the expression of genes associated with fibrogenesis, such as those for collagen type I, alpha 1 (COL1A1) and tissue inhibitor of metalloproteinase 1 (TIMP1).[3][8]
Preclinical Efficacy: Data from Animal Models
This compound has demonstrated significant efficacy in multiple preclinical rodent models of NASH and liver fibrosis. The Stelic animal model (STAM) and the amylin liver NASH model (AMLN) have been instrumental in elucidating its therapeutic potential.[3]
Quantitative Data from Preclinical Studies
| Model | Parameter | Vehicle Control | This compound (0.1 mg/kg) | This compound (0.3 mg/kg) | This compound (0.9 mg/kg) | OCA (25 mg/kg) | Citation |
| STAM | NAFLD Activity Score (NAS) | - | Significant Reduction | - | - | No Significant Reduction | [3] |
| Liver Triglycerides | - | Significant Reduction | - | - | No Significant Reduction | [3] | |
| Fibrosis Area | Baseline | Dose-dependent Reduction | - | - | - | [3] | |
| AMLN | Steatohepatitis | - | Marked Reduction | - | - | - | [3] |
| Fibrosis | - | Marked Reduction | - | - | - | [3] | |
| Profibrogenic Gene Expression | - | Marked Reduction | - | - | - | [3] | |
| Inflammation (IBA1+ staining) | - | - | Normalized | Normalized | - | [3] |
OCA: Obeticholic Acid, another FXR agonist used for comparison.
Experimental Protocols: Preclinical Models
A standardized workflow is employed for evaluating the efficacy of this compound in animal models of NASH.
STAM Model Protocol: Two-day-old male C57BL/6J mice are injected with streptozotocin. From week 4 to 12, the mice are fed a high-fat diet to induce NASH.[3] Following the disease induction period, animals are treated with this compound, a vehicle control, or a comparator compound.
AMLN Model Protocol: This model utilizes an insulin-resistant obese mouse strain to more closely mimic NASH in the context of metabolic syndrome. The specific dietary and genetic manipulations to induce the NASH phenotype are proprietary to the model provider.
Endpoint Analysis: At the conclusion of the treatment period, liver tissue is collected for histological assessment of steatosis, inflammation, and fibrosis using Hematoxylin and Eosin (H&E) and Sirius Red staining.[3] Plasma samples are analyzed for biomarkers of liver injury such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[9] A genome-wide transcriptome analysis of liver tissue is also performed to identify differentially expressed genes and understand the molecular mechanisms of action.[3]
Clinical Development: Human Trials
This compound has been evaluated in Phase II clinical trials for the treatment of NASH in patients with liver fibrosis. The FLIGHT-FXR study is a key trial that has provided valuable data on the safety, tolerability, and efficacy of this compound in this patient population.[6][7]
Quantitative Data from Clinical Trials (FLIGHT-FXR Part C - 12 Weeks)
| Parameter | Placebo | This compound (140 µg) | This compound (200 µg) | Citation |
| Hepatic Fat Fraction | - | Improvement | Improvement | [6] |
| Alanine Aminotransferase (ALT) | - | Reduction | Reduction | [6] |
| Body Weight | - | Reduction | Reduction | [6][9] |
| Fibrosis Improvement (≥1 stage) at 48 weeks | 21% | 26% | 26% | [10] |
| NASH Resolution (no worsening of fibrosis) at 48 weeks | 0% | 5% | 6% | [10] |
Experimental Protocols: Clinical Trial Design
The FLIGHT-FXR study employed a multi-part, adaptive design to evaluate different doses of this compound.
Study Design: The FLIGHT-FXR trial was a multicenter, randomized, double-blind, placebo-controlled, adaptive design study.[7][10] Part C of the study randomized patients to receive placebo, this compound 140 µg, or this compound 200 µg for 48 weeks.[10]
Inclusion Criteria: Patients enrolled in the study had biopsy-confirmed NASH with a NAFLD Activity Score (NAS) of ≥ 4 and liver fibrosis stage 2 or 3.[11]
Endpoints: The primary endpoints focused on the safety and tolerability of this compound. Secondary endpoints included histological improvements in fibrosis by at least one stage without worsening of NASH, and resolution of NASH without worsening of fibrosis.[12] Changes in liver enzymes (ALT, AST), gamma-glutamyl transferase (GGT), and hepatic fat content measured by MRI-PDFF were also assessed.[11][13]
Conclusion
This compound has demonstrated a robust and consistent anti-fibrotic effect in both preclinical and clinical settings. Its potent activation of the FXR signaling pathway addresses multiple facets of NASH pathology, including steatosis, inflammation, and fibrosis. The data presented in this guide underscore the potential of this compound as a cornerstone therapy for patients with advanced liver fibrosis due to NASH. Further investigation, particularly from ongoing and future Phase III trials, will be crucial in fully defining its therapeutic role.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. novartis.com [novartis.com]
- 7. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Perspectives of Drug Therapy for Non-Alcoholic Steatohepatitis-Related Liver Fibrosis - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A randomized, double-blind, multicenter, phase 2b study to evaluate the safety and efficacy of a combination of this compound and cenicriviroc in patients with nonalcoholic steatohepatitis and liver fibrosis: Study design of the TANDEM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. novctrd.com [novctrd.com]
The Impact of Tropifexor on Bile Acid Synthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropifexor (B611488) (LJN452) is a potent, non-bile acid agonist of the farnesoid X receptor (FXR), a nuclear receptor that serves as a primary regulator of bile acid homeostasis.[1][2][3] Activation of FXR plays a crucial role in the negative feedback regulation of bile acid synthesis, offering a therapeutic target for cholestatic liver diseases and nonalcoholic steatohepatitis (NASH).[1][2][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action on bile acid synthesis, supported by quantitative data from clinical and preclinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways.
Core Mechanism of Action: FXR-Mediated Suppression of Bile Acid Synthesis
This compound exerts its effects by binding to and activating FXR, which in turn orchestrates a multi-faceted suppression of bile acid production. This is primarily achieved through two interconnected pathways:
-
Intestinal FGF19 Induction: In the intestines, FXR activation by this compound leads to a significant increase in the transcription and secretion of Fibroblast Growth Factor 19 (FGF19).[4][5] FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding event triggers a signaling cascade that ultimately results in the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[4][6]
-
Hepatic SHP Induction: Within the liver, direct activation of FXR by this compound induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that acts as a transcriptional repressor.[4][6] SHP, in turn, inhibits the expression of CYP7A1, further contributing to the reduction in bile acid synthesis.[4][6]
The dual action of this compound in both the intestine and the liver ensures a robust and sustained suppression of bile acid production.
References
- 1. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (Open Access) Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) (2017) | David C. Tully | 207 Citations [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 6. A nonbile acid farnesoid X receptor agonist this compound potently inhibits cholestatic liver injury and fibrosis by modulating the gut-liver axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tropifexor's Impact on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of Tropifexor, a potent and selective non-bile acid Farnesoid X Receptor (FXR) agonist, on lipid metabolism. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways, this document serves as a comprehensive resource for understanding this compound's therapeutic potential in metabolic diseases such as Nonalcoholic Steatohepatitis (NASH).
Introduction: this compound and the Farnesoid X Receptor (FXR)
This compound (LJN452) is a novel, orally available, non-bile acid FXR agonist that has demonstrated significant efficacy in preclinical models of NASH and is currently under clinical investigation.[1][2] FXR is a nuclear receptor highly expressed in the liver and intestine, where it functions as a master regulator of bile acid, lipid, and glucose homeostasis.[3][4] Activation of FXR by agonists like this compound initiates a cascade of transcriptional events that collectively contribute to the amelioration of hepatic steatosis, inflammation, and fibrosis.[1][5]
Quantitative Impact on Gene Expression
This compound exerts a robust and dose-dependent regulation on a wide array of genes pivotal to lipid metabolism. The following tables summarize the quantitative changes in gene expression observed in various experimental settings.
In Vitro Potency and Target Gene Induction
In primary human and rat hepatocytes, this compound demonstrates sub-nanomolar potency in activating FXR and inducing its canonical target genes.
| Assay/Gene | Cell Type | Species | EC50 (nM) | Reference |
| FXR Interaction with SRC1 | - | - | 0.20 | [1] |
| BSEP Promoter Activity | - | - | 0.26 | [1][6] |
| SHP mRNA Induction | Primary Hepatocytes | Human | >0.1 | [1][5] |
| BSEP mRNA Induction | Primary Hepatocytes | Human | >0.1 | [1][5] |
| SHP mRNA Induction | Primary Hepatocytes | Rat | - | [3] |
| BSEP mRNA Induction | Primary Hepatocytes | Rat | - | [3] |
Regulation of Hepatic Gene Expression in Preclinical NASH Models
In rodent models of NASH, this compound treatment leads to significant changes in the expression of genes involved in lipid biosynthesis, inflammation, and fibrosis. Transcriptome analysis of livers from mice in the Amylin Liver NASH (AMLN) model revealed a 461-gene signature specifically regulated by this compound, encompassing pathways related to lipid metabolism, oxidative stress, and cell death.[1][7] Furthermore, this compound was shown to reverse a 588-gene signature associated with the NASH phenotype, which includes genes involved in steroid and lipid biosynthesis.[1]
| Gene | Model | Species | Dose (mg/kg) | Regulation | Reference |
| FXR Target Genes | |||||
| Shp | In vivo | Rat | 0.01 - 0.3 | Robust Induction | [3] |
| Bsep | In vivo | Rat | 0.003 - 0.1 | Potent Induction | [3] |
| Fgf15 | In vivo (ileum) | Rat | 0.3 | Potent Induction | [3] |
| Lipid Metabolism | |||||
| Cyp8b1 | In vivo | Rat | - | Downregulation | [3] |
| SREBP-1c | - | - | - | Suppression of activity | [3] |
| Fibrosis Markers | |||||
| Col1a1 | STAM | Mouse | 0.1 - 0.3 | Suppression | [1] |
| Acta2 (α-SMA) | STAM | Mouse | 0.1 - 0.3 | Suppression | [1] |
| Timp1 | STAM | Mouse | 0.1 - 0.3 | Suppression | [1] |
| Inflammation Markers | |||||
| Aif1 | STAM | Mouse | 0.1 - 0.3 | Reduction | [1] |
| Ccl2 | STAM | Mouse | 0.1 - 0.3 | Reduction | [1] |
| Cd86 | STAM | Mouse | 0.1 - 0.3 | Reduction | [1] |
STAM: Stelic animal model
Clinical Impact on Lipid Parameters and Hepatic Fat
In a phase 2 clinical trial (FLIGHT-FXR), this compound demonstrated a dose-dependent reduction in hepatic fat fraction (HFF) in patients with NASH. However, effects on plasma lipids were also observed, a known class effect of FXR agonists.
| Parameter | Dose (µg) | Duration | Change | Reference |
| Hepatic Fat Fraction (%) | 140 | 48 weeks | -31.25% (relative change) | [8] |
| Hepatic Fat Fraction (%) | 200 | 48 weeks | -39.54% (relative change) | [8] |
| Alanine Aminotransferase (ALT) | 140 | 48 weeks | -31.6 U/L | [8] |
| Alanine Aminotransferase (ALT) | 200 | 48 weeks | -32.5 U/L | [8] |
| LDL-Cholesterol (mg/dL) | 140 | 48 weeks | +8.8 | [8] |
| LDL-Cholesterol (mg/dL) | 200 | 48 weeks | +26.96 | [8] |
| HDL-Cholesterol (mg/dL) | 140 | 48 weeks | -8.55 | [8] |
| HDL-Cholesterol (mg/dL) | 200 | 48 weeks | -9.88 | [8] |
Core Signaling Pathways
This compound's mechanism of action is centered on the activation of FXR, which in turn modulates several downstream pathways to regulate lipid metabolism.
FXR-SHP/FGF19 Axis and Bile Acid Synthesis
Activation of FXR in the liver and intestine is a key regulatory mechanism for maintaining bile acid homeostasis.
As illustrated, this compound activates FXR in both the liver and intestine. In the liver, this leads to the induction of Small Heterodimer Partner (SHP), a transcriptional repressor that inhibits CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.[3] In the intestine, FXR activation induces the expression and secretion of Fibroblast Growth Factor 15 (FGF15 in rodents) or 19 (FGF19 in humans).[3][9] FGF19 then travels to the liver via the portal circulation, binds to its receptor FGFR4, and further suppresses CYP7A1 expression.[3]
Regulation of Lipogenesis via SREBP-1c
A critical aspect of this compound's impact on lipid metabolism is the suppression of de novo lipogenesis. This is primarily achieved through the inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid and triglyceride synthesis.[3][10]
Hepatic lipogenesis is primarily driven by insulin, which activates SREBP-1c, and glucose, which activates Carbohydrate-Responsive Element-Binding Protein (ChREBP).[11][12][13] Both SREBP-1c and ChREBP induce the expression of key lipogenic enzymes.[14][15] FXR activation by this compound has been shown to suppress the activity of SREBP-1c, thereby reducing the transcription of genes responsible for fatty acid synthesis and contributing to the reduction of hepatic steatosis.[3][10]
Experimental Methodologies
The following sections outline the key experimental protocols used to generate the data on this compound's effects on gene expression.
In Vitro Studies in Primary Hepatocytes
-
Cell Culture: Primary human or rat hepatocytes are isolated and cultured using standard collagenase perfusion methods. Cells are typically plated on collagen-coated plates and maintained in specialized hepatocyte culture medium.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24-48 hours).
-
RNA Isolation: Total RNA is extracted from the hepatocytes using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse Transcription: 1-2 µg of total RNA is reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
PCR Amplification: The cDNA is then used as a template for real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green or TaqMan probes).
-
Data Analysis: The relative expression of target genes (e.g., SHP, BSEP) is calculated using the comparative Ct (ΔΔCt) method, normalized to a housekeeping gene (e.g., GAPDH, ACTB).[16]
-
Preclinical NASH Animal Models
-
Amylin Liver NASH (AMLN) Model:
-
Induction: Male C57BL/6 mice are fed a high-fat (40% kcal), high-fructose (22% by weight), and high-cholesterol (2% by weight) diet for an extended period (e.g., 26 weeks) to induce NASH with fibrosis.[7]
-
Treatment: Following disease establishment, animals are treated orally with vehicle, this compound (e.g., 0.1, 0.3, 0.9 mg/kg), or a comparator compound once daily for a specified duration (e.g., 4 weeks).[7]
-
-
Stelic Animal Model (STAM):
-
Induction: This model typically involves a combination of a high-fat diet and a single low-dose streptozotocin (B1681764) injection in neonatal mice to induce a NASH phenotype that progresses to fibrosis and hepatocellular carcinoma.
-
Treatment: Similar to the AMLN model, established NASH mice are treated with this compound or vehicle for a defined period.
-
-
Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and liver and ileum tissues are collected for histological analysis and gene expression profiling.
Transcriptome Analysis (RNA-Seq)
-
RNA Extraction and Quality Control: High-quality total RNA is extracted from liver tissue as described previously. RNA Integrity Number (RIN) is determined to ensure sample quality.
-
Library Preparation: RNA-seq libraries are prepared using commercial kits. This process typically involves the enrichment of mRNA (poly-A selection), fragmentation of RNA, synthesis of first and second-strand cDNA, adenylation of 3' ends, ligation of sequencing adapters, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis: The raw sequencing reads are subjected to quality control, aligned to a reference genome, and the number of reads mapping to each gene is quantified. Differential expression analysis is then performed to identify genes that are significantly up- or down-regulated between treatment groups (e.g., this compound vs. vehicle). Finally, pathway and gene ontology analyses are conducted to identify the biological processes and signaling pathways enriched among the differentially expressed genes.
Conclusion
This compound potently and selectively activates FXR, leading to a coordinated transcriptional response that favorably impacts lipid metabolism. Through the induction of the FXR-SHP/FGF19 axis and the suppression of SREBP-1c-mediated lipogenesis, this compound effectively reduces hepatic steatosis in preclinical models and in patients with NASH. The comprehensive data from in vitro, preclinical, and clinical studies underscore the therapeutic potential of this compound as a targeted therapy for metabolic liver diseases. This guide provides the foundational technical details for researchers and drug developers working to further elucidate and leverage the mechanisms of FXR agonism.
References
- 1. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GEO Accession viewer [ncbi.nlm.nih.gov]
- 8. This compound, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non-Bile Acid FXR Agonist this compound (LJN452) in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protocols on Regulation of Gene Expression | Springer Nature Experiments [experiments.springernature.com]
The Chemical Architecture and Agonistic Power of Tropifexor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropifexor (formerly LJN452) is a potent and selective non-bile acid agonist of the farnesoid X receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis. This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a comprehensive summary of its quantitative pharmacological data. Visualizations of its signaling pathway and representative experimental workflows are included to facilitate a deeper understanding of its scientific foundation.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with a multi-ring system. Its discovery marked a significant advancement in the development of non-steroidal FXR agonists.
IUPAC Name: 2-[(3-endo)-3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid[1]
CAS Number: 1383816-29-2[1]
Synonyms: LJN452, LJN-452[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C29H25F4N3O5S | [1] |
| Molecular Weight | 603.6 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 221 °C | |
| Water Solubility | 6 mg/L | |
| Solubility | DMSO: 10 mg/mL | [1] |
Synthesis
The synthesis of this compound is a multi-step process that involves the strategic assembly of its core structural components. The key discovery paper by Tully et al. outlines the synthetic route, which culminates in the coupling of a bicyclic nortropine-substituted benzothiazole (B30560) carboxylic acid moiety with a trisubstituted isoxazole (B147169) scaffold.[2]
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on the synthetic strategy described in the literature. For specific details, including reagent quantities and reaction conditions, refer to the supporting information of Tully et al., J. Med. Chem. 2017, 60(24), 9960-9973.
Step 1: Synthesis of the Isoxazole Core
-
This typically involves the condensation of a substituted phenylhydrazine (B124118) with a β-ketoester to form the pyrazole (B372694) ring, which is a common precursor to the isoxazole.
Step 2: Functionalization of the Isoxazole
-
Introduction of the cyclopropyl (B3062369) group and the methoxy (B1213986) linker at the appropriate positions of the isoxazole ring.
Step 3: Synthesis of the Benzothiazole Moiety
-
This fragment is typically prepared separately, starting from a substituted aminothiophenol, which undergoes cyclization to form the benzothiazole ring system. The carboxylic acid and fluorine substituents are introduced through standard aromatic chemistry techniques.
Step 4: Coupling and Final Assembly
-
The isoxazole-methoxy intermediate is coupled with the 8-azabicyclo[3.2.1]octane (nortropine) scaffold.
-
The resulting intermediate is then coupled with the benzothiazole carboxylic acid derivative to yield this compound.
-
Purification is typically achieved through chromatographic methods.
Mechanism of Action: FXR Agonism
This compound functions as a highly potent agonist of the farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys. FXR plays a pivotal role in regulating the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation.
Upon binding to the ligand-binding domain of FXR, this compound induces a conformational change in the receptor. This promotes the recruitment of coactivator proteins, such as the steroid receptor coactivator-1 (SRC-1), and the dissociation of corepressors. The resulting complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.
Signaling Pathway
The activation of FXR by this compound initiates a cascade of downstream events that collectively contribute to its therapeutic effects.
Caption: FXR signaling pathway activated by this compound.
Experimental Protocols for Biological Evaluation
The biological activity of this compound has been characterized through a series of in vitro and in vivo assays. The following protocols are based on methodologies described in the scientific literature.
FXR-HTRF Coactivator Interaction Biochemical Assay
This assay measures the ability of a compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
Principle: A GST-tagged FXR-LBD and a biotinylated SRC-1 peptide are used. A terbium cryptate-labeled anti-GST antibody serves as the donor fluorophore, and a streptavidin-XL665 conjugate acts as the acceptor. When this compound binds to the FXR-LBD, it facilitates the recruitment of the SRC-1 peptide, bringing the donor and acceptor into close proximity and resulting in a FRET signal.
Protocol Outline:
-
Add assay buffer, GST-FXR-LBD, biotin-SRC-1 peptide, and varying concentrations of this compound to a microplate.
-
Incubate to allow for binding.
-
Add the detection mix containing the terbium cryptate-labeled anti-GST antibody and streptavidin-XL665.
-
Incubate to allow for antibody and streptavidin binding.
-
Read the plate on an HTRF-compatible reader and calculate the ratio of acceptor to donor fluorescence.
FXR BSEP-luc Reporter Gene Cellular Assay
This cell-based assay quantifies the transcriptional activity of FXR in response to an agonist.
Principle: A cell line (e.g., HepG2) is transiently transfected with an expression vector for full-length human FXR and a reporter plasmid containing the firefly luciferase gene under the control of the Bile Salt Export Pump (BSEP) promoter, which contains an FXRE. Activation of FXR by this compound leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a luciferin (B1168401) substrate.
Protocol Outline:
-
Seed cells in a multi-well plate.
-
Transfect cells with the FXR expression vector and the BSEP-luciferase reporter plasmid.
-
After an appropriate incubation period, treat the cells with varying concentrations of this compound.
-
Incubate for a period to allow for gene expression.
-
Lyse the cells and add a luciferase assay reagent containing luciferin.
-
Measure the luminescence using a luminometer.
In Vitro Hepatocyte Gene Expression Assay
This assay assesses the effect of this compound on the expression of endogenous FXR target genes in primary hepatocytes.
Protocol Outline:
-
Isolate and culture primary hepatocytes (e.g., from rats or humans).
-
Treat the hepatocytes with different concentrations of this compound.
-
After an incubation period, harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of FXR target genes (e.g., BSEP, SHP, FGF15/19) and a housekeeping gene using quantitative real-time PCR (qPCR).
-
Normalize the target gene expression to the housekeeping gene and calculate the fold change relative to vehicle-treated cells.
Caption: Workflow for hepatocyte gene expression analysis.
Quantitative Data Summary
The pharmacological profile of this compound is characterized by its high potency and selectivity for FXR.
In Vitro Potency
| Assay | Species | Parameter | Value (nM) | Reference |
| FXR-HTRF Coactivator Interaction | Human | EC50 | 0.2 | [3] |
| FXR BSEP-luc Reporter Gene | Human | EC50 | 0.26 |
In Vivo Pharmacokinetics in Rats
| Parameter | Route | Value | Reference |
| Clearance (CL) | IV | 9 mL/min/kg | [3] |
| Half-life (T1/2) | IV | 3.7 h | [3] |
| Oral Bioavailability (F) | PO | 20% | [3] |
In Vivo Pharmacodynamics in Rats (Single Oral Dose)
| Target Gene | Tissue | Effect | ED50 (mg/kg) | Reference |
| SHP | Liver | Induction | ~0.02 | |
| BSEP | Liver | Induction | ~0.02 | |
| CYP8B1 | Liver | Repression | ~0.01 | |
| SHP | Ileum | Induction | ~0.01 | |
| FGF15 | Ileum | Induction | ~0.05 |
Conclusion
This compound is a structurally novel and highly potent non-bile acid FXR agonist. Its well-defined chemical structure translates into a robust pharmacological profile, characterized by potent in vitro activity and significant in vivo target gene modulation. The detailed understanding of its synthesis, mechanism of action, and biological effects, as outlined in this guide, provides a solid foundation for its continued investigation and development as a therapeutic agent for cholestatic liver diseases and nonalcoholic steatohepatitis (NASH).
References
- 1. Characterization of EDP-305, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Tropifexor (LJN452): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropifexor (B611488) (LJN452) is a potent and selective, non-bile acid agonist of the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR has emerged as a promising therapeutic strategy for various chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[3][4] This technical guide provides an in-depth overview of the early-stage research on this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the core signaling pathways.
Mechanism of Action
This compound is a highly potent agonist of FXR, with an EC50 of 0.2 nM in a Homogeneous Time Resolved Fluorescence (HTRF) assay.[5][6] It demonstrates high selectivity for FXR, with over 30,000-fold selectivity against other nuclear receptors.[5] Upon binding to the ligand-binding domain of FXR, this compound induces a conformational change that promotes the recruitment of coactivators and the formation of a heterodimer with the retinoid X receptor (RXR).[3][7] This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[8]
Key target genes upregulated by this compound include the small heterodimer partner (SHP) and the bile salt export pump (BSEP), which are crucial for the regulation of bile acid synthesis and transport.[5][9] In the intestine, this compound induces the expression of fibroblast growth factor 15 (FGF15) in rodents, the orthologue of human FGF19, which then signals to the liver to suppress bile acid synthesis.[1][10]
Signaling Pathway
The activation of FXR by this compound initiates a signaling cascade that impacts multiple metabolic pathways. The following diagram illustrates the core FXR signaling pathway modulated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Assay | Reference |
| FXR EC50 | 0.2 nM | HTRF Assay | [5][6] |
| FXR BSEP-luc Reporter Gene Assay EC50 | 9.5 nM | Cellular Assay | [10] |
| Selectivity | >30,000-fold over other nuclear receptors | Broad Panel Screening | [5] |
Table 2: Preclinical Pharmacokinetics
| Species | Route | T1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | Oral Bioavailability (%) | Reference |
| Mouse | IV | 2.6 | Low | Small | - | [5] |
| Rat | IV | 3.7 | 9 | - | - | [6] |
| Rat | PO | - | - | - | 20 | [5][6] |
| Dog | IV | 7.4 | Low | 0.46 | - | [5] |
Table 3: Phase 1 Clinical Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)
| Parameter | Value | Conditions | Reference |
| Median Tmax | 4 hours | Fasted | [11][12] |
| Elimination Half-life | 13.5 - 21.9 hours | - | [11][12] |
| Exposure Increase with Food | ~60% | High-fat meal | [11][12] |
| Accumulation (Multiple Dosing) | <2-fold | Steady state reached on day 4 | [3][11] |
Table 4: Efficacy in Preclinical NASH Models
| Model | This compound Dose | Key Findings | Reference |
| STAM (Stelic Animal Model) | <1 mg/kg | Reversed established fibrosis, reduced NAFLD activity score and hepatic triglycerides. Superior to Obeticholic Acid (25 mg/kg). | [9] |
| AMLN (Amylin Liver NASH Model) | <1 mg/kg | Markedly reduced steatohepatitis, fibrosis, and profibrogenic gene expression. Superior to Obeticholic Acid (25 mg/kg). | [9] |
Table 5: Phase 2b FLIGHT-FXR (NCT02855164) Interim Results in NASH Patients (12 weeks)
| Parameter | This compound Dose | Change from Baseline | Reference |
| Hepatic Fat Fraction | 140 µg, 200 µg | Robust and dose-dependent reductions | [13] |
| Alanine Aminotransferase (ALT) | 140 µg, 200 µg | Robust and dose-dependent reductions | [13] |
| Body Weight | 140 µg, 200 µg | Improvements observed | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
FXR Activation Assays
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for EC50 Determination
This assay quantifies the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
-
Principle: The assay relies on TR-FRET between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody that binds to the FXR-LBD, and an acceptor fluorophore (e.g., XL665) conjugated to a coactivator peptide. When this compound binds to the FXR-LBD, it promotes the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity and allowing for FRET to occur. The resulting signal is proportional to the extent of FXR activation.
-
Protocol Outline:
-
A GST-tagged FXR-LBD is incubated with an anti-GST antibody labeled with Europium cryptate.
-
A biotinylated coactivator peptide (e.g., from SRC-1) is incubated with streptavidin-XL665.
-
Serial dilutions of this compound are prepared.
-
The FXR-LBD/antibody complex, the coactivator/streptavidin complex, and the this compound dilutions are combined in a microplate.
-
After incubation, the fluorescence is read at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) with a time delay to minimize background fluorescence.
-
The ratio of the acceptor to donor fluorescence is calculated and plotted against the this compound concentration to determine the EC50 value.
-
2. Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of FXR.
-
Principle: Cells are co-transfected with an expression vector for full-length FXR and a reporter vector containing the firefly luciferase gene under the control of a promoter with FXR response elements (FXREs). Activation of FXR by this compound leads to the expression of luciferase, and the resulting luminescence is directly proportional to the extent of FXR activation. A second reporter plasmid expressing Renilla luciferase is often co-transfected as an internal control to normalize for transfection efficiency and cell viability.
-
Protocol Outline:
-
HEK293 or HepG2 cells are seeded in 96-well plates.
-
Cells are co-transfected with an FXR expression plasmid, an FXRE-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
After an incubation period, the transfection medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control.
-
Following a 24-hour incubation, cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
The fold activation is calculated relative to the vehicle control, and the data is used to determine the EC50.
-
Gene Expression Analysis
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This method is used to quantify the mRNA levels of FXR target genes such as SHP, BSEP, and FGF15/19.
-
Principle: Total RNA is extracted from cells or tissues and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers. The amplification of the target gene is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the initial amount of target mRNA.
-
Protocol Outline:
-
Primary human hepatocytes or rodent liver/ileum tissue are treated with this compound or vehicle.
-
Total RNA is isolated using a suitable RNA extraction kit.
-
The concentration and purity of the RNA are determined.
-
cDNA is synthesized from the RNA using a reverse transcriptase enzyme.
-
qPCR is performed using a qPCR instrument with SYBR Green master mix or TaqMan probes and primers specific for the target genes (SHP, BSEP, FGF15/19) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating a novel FXR agonist like this compound.
Conclusion
Early-stage research has established this compound (LJN452) as a highly potent and selective FXR agonist with a promising pharmacokinetic profile suitable for once-daily oral administration.[11][12] Preclinical studies in rodent models of NASH have demonstrated its ability to reverse fibrosis and improve metabolic parameters.[9] Early-phase clinical trials have confirmed its target engagement and shown positive effects on biomarkers of liver injury and steatosis in patients with NASH.[13] The data presented in this guide provide a solid foundation for the continued development of this compound as a potential therapy for chronic liver diseases.
References
- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 2. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor agonist this compound attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tropifexor for In Vitro Farnesoid X Receptor (FXR) Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the activity of Tropifexor (LJN452), a potent and selective non-bile acid agonist of the Farnesoid X Receptor (FXR). The described assays are essential for evaluating the efficacy and mechanism of action of this compound and other FXR agonists in a preclinical setting.
Introduction
This compound is a novel, orally bioavailable agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR by an agonist like this compound initiates a signaling cascade that modulates the expression of various target genes, leading to therapeutic effects in cholestatic liver diseases and nonalcoholic steatohepatitis (NASH).[1][2] In vitro assays are fundamental to understanding the potency and cellular activity of this compound. This document outlines key in vitro protocols to assess its FXR activation profile.
Signaling Pathway of this compound-Mediated FXR Activation
This compound binds to the ligand-binding domain of FXR, inducing a conformational change that promotes the recruitment of coactivator proteins, such as the steroid receptor coactivator-1 (SRC1).[1] This ligand-activated FXR/coactivator complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in bile acid homeostasis and metabolic regulation, including the Bile Salt Export Pump (BSEP) and the Small Heterodimer Partner (SHP).[1][3][4] In the intestine, FXR activation also induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents), which subsequently signals to the liver to regulate bile acid synthesis.[1]
Quantitative Data Summary
The potency of this compound has been determined across various in vitro assays. The half-maximal effective concentration (EC50) values demonstrate its high potency as an FXR agonist.
| Assay Type | Description | Species | EC50 (nM) | Reference(s) |
| FXR-HTRF Coactivator Assay | Measures the interaction between FXR and the steroid receptor coactivator-1 (SRC1) in a cell-free system. | Human | 0.20 | [3][4] |
| BSEP-luc Reporter Gene Assay | Measures the transcriptional activity of FXR on the Bile Salt Export Pump (BSEP) promoter in a cellular context. | Not Specified | 0.26 | [3] |
| FXR BSEP-luc Reporter Gene Cellular Assay | Measures the cellular transcriptional activity of full-length FXR on the BSEP promoter driving a luciferase reporter gene. | Not Specified | 9.5 | [1] |
| Primary Hepatocyte Gene Expression | Measures the induction of endogenous FXR target genes (BSEP and SHP) in primary hepatocytes. | Human | Induction observed at concentrations as low as 0.1 nM | [3] |
Experimental Protocols
FXR-HTRF Coactivator Interaction Biochemical Assay
This assay quantifies the ligand-induced interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is based on the non-radiative energy transfer between a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665) fluorophore when they are in close proximity. In this assay, a GST-tagged FXR-LBD is recognized by a Europium-labeled anti-GST antibody, and a biotinylated SRC1 peptide is recognized by streptavidin-XL665. When this compound binds to the FXR-LBD, it promotes the recruitment of the SRC1 peptide, bringing the donor and acceptor fluorophores close enough for FRET to occur. The resulting HTRF signal is proportional to the extent of FXR activation.
Materials:
-
Recombinant GST-tagged human FXR-LBD
-
Biotinylated steroid receptor coactivator-1 (SRC1) peptide
-
Anti-GST antibody labeled with Europium cryptate
-
Streptavidin-XL665
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the GST-FXR-LBD and biotinylated SRC1 peptide to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add the Europium-labeled anti-GST antibody and streptavidin-XL665.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the this compound concentration to determine the EC50 value.
FXR BSEP-luc Reporter Gene Cellular Assay
This cell-based assay measures the ability of this compound to activate the transcriptional activity of FXR on a target gene promoter.
Principle: A cell line (e.g., HEK293T) is transiently co-transfected with two plasmids: one expressing the full-length human FXR and another containing a luciferase reporter gene under the control of the BSEP promoter. When this compound enters the cells and activates FXR, the FXR complex binds to the BSEP promoter and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of FXR activation.
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
FXR expression plasmid
-
BSEP promoter-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Seed HEK293T cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the FXR expression plasmid and the BSEP-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence values against the this compound concentration to determine the EC50 value.
Primary Hepatocyte Gene Expression Assay
This assay assesses the effect of this compound on the expression of endogenous FXR target genes in a more physiologically relevant cell type.
Principle: Primary human or rat hepatocytes are treated with this compound. After a specified incubation period, the cells are lysed, and total RNA is extracted. The expression levels of FXR target genes, such as BSEP and SHP, are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). An increase in the mRNA levels of these genes indicates FXR activation.
Materials:
-
Cryopreserved or fresh primary human or rat hepatocytes
-
Hepatocyte culture medium
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (BSEP, SHP) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Thaw and plate primary hepatocytes according to the supplier's protocol.
-
Allow the cells to recover and form a monolayer (typically 24-48 hours).
-
Treat the hepatocytes with various concentrations of this compound for 24 hours.[1]
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, primers for the target genes, and a qPCR master mix.
-
Analyze the qPCR data using the delta-delta Ct method to determine the fold change in gene expression relative to vehicle-treated control cells.
-
Plot the fold change in gene expression against the this compound concentration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Tropifexor Efficacy Testing in the Stelic Animal Model (STAM) for Non-alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Stelic Animal Model (STAM) to assess the efficacy of Tropifexor, a potent and selective non-bile acid Farnesoid X Receptor (FXR) agonist, in preclinical studies of Non-alcoholic Steatohepatitis (NASH).
Introduction to the Stelic Animal Model (STAM)
The STAM model is a widely used murine model that recapitulates the pathological progression of human NASH, from steatosis to inflammation, fibrosis, and even hepatocellular carcinoma (HCC).[1][2][3] The model is induced in male C57BL/6 mice through a combination of a single low-dose injection of streptozotocin (B1681764) (STZ) shortly after birth to induce insulin (B600854) deficiency, followed by feeding a high-fat diet (HFD) from four weeks of age.[1][3][4] This combination reliably induces NASH with fibrosis, making it a suitable platform for evaluating the therapeutic potential of anti-NASH compounds like this compound.[1]
This compound: A Potent FXR Agonist
This compound (LJN452) is a non-bile acid FXR agonist that has demonstrated significant efficacy in preclinical models of NASH.[4][5][6] As a master regulator of bile acid, lipid, and glucose metabolism, FXR is a key therapeutic target for NASH.[7][8] this compound activates FXR, leading to the modulation of target genes that play a crucial role in reducing hepatic steatosis, inflammation, and fibrosis.[4][6][7]
Experimental Protocols
I. Induction of the Stelic Animal Model (STAM)
This protocol details the steps for inducing NASH in C57BL/6 mice.
Materials:
-
Pregnant C57BL/6 mice
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
High-Fat Diet (HFD)
-
Standard chow
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Streptozotocin (STZ) Injection:
-
Weaning and Diet:
-
Disease Progression and Monitoring:
-
The STAM mice will develop a progressive NASH phenotype.
-
Week 6: Steatosis is typically established.[3]
-
Week 8-9: NASH with observable inflammation and hepatocyte ballooning develops.[3][4]
-
Week 12 onwards: Progressive liver fibrosis is evident.[3][4][10]
-
Monitor animal health, body weight, and food consumption regularly.
-
II. This compound Efficacy Testing in STAM Mice
This protocol outlines the procedure for evaluating the therapeutic effects of this compound in established NASH in STAM mice.
Materials:
-
STAM mice with established NASH (typically at 9 weeks of age)
-
This compound (LJN452)
-
Vehicle for this compound administration (e.g., appropriate solvent as per manufacturer's instructions or literature)
-
Oral gavage needles
-
Equipment for blood collection and tissue harvesting
-
Reagents for biochemical and histological analysis
Procedure:
-
Animal Grouping and Dosing:
-
In-life Monitoring:
-
Monitor body weight, food and water intake, and clinical signs of toxicity throughout the study.
-
-
Terminal Procedures and Sample Collection:
-
At the end of the treatment period (e.g., at 12 weeks of age), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST) and lipid profiles.
-
Harvest the liver, weigh it, and divide it for various analyses:
-
Fix a portion in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze a portion in liquid nitrogen and store at -80°C for gene expression analysis and hepatic triglyceride measurement.[3]
-
-
III. Endpoint Analysis
1. Histological Assessment:
- Embed formalin-fixed liver tissue in paraffin (B1166041) and section.
- Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning.
- Perform Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.[10]
- Score the liver sections for NAFLD Activity Score (NAS) and fibrosis stage according to the NASH CRN scoring system.[10]
2. Biochemical Analysis:
- Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.
- Quantify hepatic triglyceride content from frozen liver tissue.
3. Gene Expression Analysis:
- Isolate total RNA from frozen liver tissue.
- Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key genes involved in fibrosis (e.g., Col1a1, Acta2) and FXR target genes (e.g., Shp, Bsep, Fgf15).[4][7]
Quantitative Data Presentation
The following tables summarize the reported efficacy of this compound in the STAM model.
Table 1: Effect of this compound on NAFLD Activity Score (NAS) and Hepatic Triglycerides in STAM Mice
| Treatment Group | Dose (mg/kg) | NAFLD Activity Score (NAS) | Hepatic Triglycerides (mg/g liver) |
| Vehicle | - | ~5.5 | ~100 |
| This compound | 0.1 | ~3.5 | ~60 |
| This compound | 0.3 | ~3.0 | ~50 |
*p < 0.05 vs. Vehicle. Data are representative values compiled from published studies.[4]
Table 2: Effect of this compound on Liver Fibrosis in STAM Mice
| Treatment Group | Dose (mg/kg) | Fibrosis Area (%) |
| Vehicle | - | ~4.0 |
| This compound | 0.1 | ~2.0 |
| This compound | 0.3 | ~1.5 |
*p < 0.05 vs. Vehicle. Data are representative values compiled from published studies.[4]
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. STAM™ Model | MASH & Fibrosis & HCC | SMC Laboratories Inc. [smccro-lab.com]
- 2. Utilization of animal models to investigate nonalcoholic steatohepatitis-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-SEQ ANALYSIS OF LIVER FROM NASH-HCC MODEL MOUSE TREATED WITH STREPTOZOTOCIN-HIGH FAT DIET | Journal of the ASEAN Federation of Endocrine Societies [asean-endocrinejournal.org]
- 4. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With Antioxidative Gene Expression Profile in Rodents - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Periodontitis promotes hepatocellular carcinoma in Stelic Animal model (STAM) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative PCR Analysis of Tropifexor Target Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tropifexor (LJN452) is a potent, non-bile acid agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is a primary regulator of bile acid, lipid, and glucose metabolism.[1][2] FXR is highly expressed in the liver and gut.[3][4] Upon activation by a ligand like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[5] This activity makes FXR a significant therapeutic target for cholestatic liver diseases and nonalcoholic steatohepatitis (NASH).[6][7]
Quantitative Real-Time PCR (qPCR) is a sensitive and widely used technique to measure changes in gene expression.[8] This application note provides a detailed protocol for using qPCR to analyze the expression of key FXR target genes following treatment with this compound in a cell culture model. The primary target genes for this analysis include Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP), which are known to be upregulated by this compound.[2][6][9]
FXR Signaling Pathway & Experimental Overview
Activation of FXR by this compound initiates a signaling cascade that leads to the regulation of specific target genes. The workflow for quantifying the expression of these genes involves several key laboratory procedures, from cell treatment to data analysis.
Caption: FXR signaling pathway initiated by this compound.
Caption: Experimental workflow for qPCR analysis.
Experimental Protocols
This section provides detailed methodologies for the key experiments. It is crucial to work in an RNase-free environment to prevent RNA degradation.[10]
Protocol 1: Cell Culture and Treatment
-
Cell Line: Human hepatocyte cell lines such as HepG2 are suitable for this study.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in culture media to final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM).[11]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Replace the existing media with the treatment media.
-
-
Incubation: Incubate the treated cells for a predetermined time (e.g., 24 hours) to allow for changes in gene expression.[6]
Protocol 2: Total RNA Extraction
-
Lysis: After incubation, wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extraction: Perform RNA extraction according to the manufacturer's protocol. This typically involves chloroform-induced phase separation followed by isopropanol (B130326) precipitation of the RNA.
-
Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove impurities.
-
Resuspension: Air-dry the pellet and resuspend it in RNase-free water.
-
Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Prepare a reaction mix using a commercial cDNA synthesis kit. For each sample, combine:
-
Total RNA (e.g., 1 µg)
-
Reverse Transcriptase
-
dNTPs
-
Primers (Oligo(dT)s and/or Random Hexamers are commonly used for gene expression analysis).[12]
-
RNase-free water to the final volume.
-
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).[10]
-
Storage: The resulting cDNA can be stored at -20°C.
Protocol 4: Quantitative PCR (qPCR)
-
Reaction Mix: Prepare a master mix for the number of reactions required (including no-template controls). For each reaction using a SYBR Green-based assay, combine:[13]
-
SYBR Green qPCR Master Mix (contains Taq polymerase, dNTPs, and SYBR Green dye).
-
Forward Primer (10 µM stock).
-
Reverse Primer (10 µM stock).
-
Diluted cDNA template (e.g., 10-50 fold dilution of the stock).[10]
-
Nuclease-free water.
-
-
Primer Design: Use validated primers for target genes (SHP, BSEP) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Plate Setup: Aliquot the master mix into a 96-well or 384-well qPCR plate. Add the cDNA for each sample. It is recommended to run all samples in triplicate.[10]
-
Thermal Cycling: Run the qPCR plate in a real-time PCR machine with a program typically consisting of:
-
Initial Denaturation: 95°C for 5-10 min.
-
40 Cycles of:
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60°C for 1 min.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Presentation and Analysis
The primary method for analyzing relative changes in gene expression from qPCR experiments is the delta-delta Ct (ΔΔCt) method, also known as the 2-ΔΔCt method.[14][15]
Table 1: Example Human Primer Sequences for qPCR
| Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
|---|---|---|
| SHP | GCTGTCTGGAGTCCTCATGCA | CCTCATGATGCCGTTCTTTGC |
| BSEP | AGGATTGGTGTCTGGCTGTTC | GTCGGCATACACACCAGGAAT |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
Table 2: Example Raw Ct Values from a qPCR Experiment (Values represent the mean of technical triplicates)
| Treatment | Target Gene | Ct Value |
|---|---|---|
| Vehicle (DMSO) | GAPDH | 20.5 |
| Vehicle (DMSO) | SHP | 28.2 |
| Vehicle (DMSO) | BSEP | 30.1 |
| This compound (10 nM) | GAPDH | 20.4 |
| This compound (10 nM) | SHP | 25.1 |
| this compound (10 nM) | BSEP | 27.5 |
Protocol 5: Data Analysis using the ΔΔCt Method
The goal is to determine the fold change in the target gene's expression in the this compound-treated sample relative to the vehicle control, after normalizing to a housekeeping gene.
Step 1: Calculate ΔCt (Normalization) Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (GAPDH) for each sample.
-
Formula: ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)
Step 2: Calculate ΔΔCt (Relative to Control) Calculate the difference between the ΔCt of the treated sample and the ΔCt of the vehicle control sample.
-
Formula: ΔΔCt = ΔCt (Treated Sample) - ΔCt (Vehicle Control)
Step 3: Calculate Fold Change Determine the final fold change in gene expression.
-
Formula: Fold Change = 2-ΔΔCt
Table 3: Step-by-Step Calculation of Relative Gene Expression
| Step | Calculation | SHP Gene | BSEP Gene |
|---|---|---|---|
| 1a. ΔCt (Vehicle) | ΔCt = Ct(Target) - Ct(GAPDH) | 28.2 - 20.5 = 7.7 | 30.1 - 20.5 = 9.6 |
| 1b. ΔCt (this compound) | ΔCt = Ct(Target) - Ct(GAPDH) | 25.1 - 20.4 = 4.7 | 27.5 - 20.4 = 7.1 |
| 2. ΔΔCt | ΔΔCt = ΔCt(this compound) - ΔCt(Vehicle) | 4.7 - 7.7 = -3.0 | 7.1 - 9.6 = -2.5 |
| 3. Fold Change | Fold Change = 2-ΔΔCt | 2-(-3.0) = 8.0 | 2-(-2.5) = 5.7 |
Based on this example data, treatment with 10 nM this compound resulted in an 8.0-fold increase in SHP expression and a 5.7-fold increase in BSEP expression compared to the vehicle control. This protocol provides a robust framework for quantifying the pharmacological effects of this compound on its target genes, which is essential for drug development and mechanism-of-action studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. researchgate.net [researchgate.net]
- 12. elearning.unite.it [elearning.unite.it]
- 13. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 14. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. toptipbio.com [toptipbio.com]
Application Notes and Protocols for In Vivo Mouse Studies with Tropifexor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tropifexor dosage and administration for in vivo mouse studies, based on preclinical data. The protocols and data presented are intended to guide researchers in designing effective experiments to evaluate the therapeutic potential of this compound in various mouse models.
Introduction
This compound (LJN452) is a potent and selective non-bile acid agonist of the farnesoid X receptor (FXR).[1][2][3] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[3] Activation of FXR has shown therapeutic promise in chronic liver diseases such as nonalcoholic steatohepatitis (NASH).[1][4] Preclinical studies in mouse models have demonstrated the efficacy of this compound in reducing hepatic steatosis, inflammation, and fibrosis.[1]
Data Presentation: Efficacy of this compound in Mouse Models of NASH
The following tables summarize the quantitative data from key preclinical studies of this compound in established mouse models of Nonalcoholic Steatohepatitis (NASH).
Table 1: Efficacy of this compound in the STAM™ (Streptozotocin-High Fat Diet) Mouse Model [1]
| Dose (mg/kg, qd, oral) | Treatment Duration | Key Outcomes |
| 0.03 | 3 weeks | - |
| 0.1 | 3 weeks | Significant decrease in NAFLD Activity Score (NAS) due to reductions in steatosis, lobular inflammation, and hepatocyte ballooning.[1] |
| 0.3 | 3 weeks | Significant decrease in NAS; reduction in liver triglycerides.[1] |
Table 2: Efficacy of this compound in the Amylin Liver NASH (AMLN) Mouse Model [1]
| Dose (mg/kg, qd, oral) | Treatment Duration | Key Outcomes |
| 0.1 | 4 weeks | - |
| 0.3 | 4 weeks | Complete reversion of steatosis and ballooning; normalization of ALT and AST levels.[1] |
| 0.9 | 4 weeks | Complete reversion of steatosis and ballooning; dose-dependent reduction in liver triglycerides.[1] |
Experimental Protocols
General Preparation of this compound for Oral Administration
This protocol is based on methodologies reported in preclinical studies.[2]
Materials:
-
This compound powder
-
Vehicle solution: 0.5% Methylcellulose (B11928114) and 0.5% Tween 80 in sterile water
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Prepare the vehicle solution by dissolving methylcellulose and Tween 80 in sterile water.
-
Suspend the this compound powder in the vehicle solution.
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
Efficacy Study in a Diet-Induced NASH Mouse Model (e.g., AMLN model)[1]
Animal Model:
-
Male C57BL/6J mice.
-
Induction of NASH: Feed a high-fat (40% kcal), high-fructose (22% by weight), and high-cholesterol (2% by weight) diet for at least 26 weeks.
Experimental Design:
-
After NASH induction, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 0.1, 0.3, 0.9 mg/kg)
-
Positive control (e.g., Obeticholic Acid, 25 mg/kg)
-
-
Administer this compound or vehicle once daily (qd) via oral gavage for 4 weeks.
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, collect blood and liver tissue for analysis.
Endpoints:
-
Primary: Histological assessment of liver sections for NAFLD Activity Score (NAS) and fibrosis.
-
Secondary:
-
Liver triglyceride levels.
-
Serum levels of ALT and AST.
-
Gene expression analysis of FXR target genes (e.g., Shp, Bsep) and fibrosis markers (e.g., Col1a1, Timp1) in the liver.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for in vivo mouse studies.
Caption: this compound activates the FXR signaling pathway.
Caption: A typical experimental workflow for this compound efficacy studies.
References
- 1. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Screening of Tropifexor Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropifexor (LJN452) is a potent and selective non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR has emerged as a promising therapeutic strategy for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[2] These application notes provide detailed protocols for a suite of cell-based assays designed to screen and characterize novel analogues of this compound for their potency, efficacy, and selectivity as FXR agonists.
The assays described herein are fundamental for the early-stage drug discovery process, enabling the identification of lead compounds with desirable pharmacological profiles. The protocols include a primary screening assay using a reporter gene format, a secondary assay to confirm direct interaction with the receptor using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and a tertiary assay to quantify the functional downstream effects on target gene expression in a more physiologically relevant context.
FXR Signaling Pathway
Upon activation by an agonist such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[4][5] This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[6] This binding event modulates the transcription of genes involved in bile acid homeostasis and lipid metabolism. A key target gene is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3][7] Another important target is the Bile Salt Export Pump (BSEP), which is involved in the transport of bile acids.[3][8]
Caption: FXR Signaling Pathway upon agonist binding.
Experimental Workflow for Screening this compound Analogues
The screening of this compound analogues follows a tiered approach, starting with a high-throughput primary assay to identify active compounds, followed by more detailed characterization in secondary and tertiary assays.
Caption: Tiered screening workflow for this compound analogues.
Primary Screening: FXR Reporter Gene Assay
This assay is designed for high-throughput screening to identify compounds that activate the FXR signaling pathway. It utilizes a cell line engineered to express human FXR and a reporter gene (e.g., luciferase) under the control of an FXRE promoter.[6][9][10]
Protocol: FXR Reporter Gene Assay
-
Cell Culture:
-
Culture HEK293T cells stably co-transfected with a human FXR expression vector and an FXRE-luciferase reporter vector in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into white, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound analogues and the reference compound (this compound) in assay medium (DMEM with 0.5% charcoal-stripped FBS). The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM this compound).
-
Incubate the plates for 24 hours at 37°C.
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate cell viability assay).
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Calculate the EC50 (half-maximal effective concentration) values using a four-parameter logistic fit.
-
Data Presentation: FXR Reporter Gene Assay
| Compound | EC50 (nM) | Emax (% of this compound) |
| This compound | 0.25 | 100 |
| Analogue A | 0.18 | 105 |
| Analogue B | 1.5 | 95 |
| Analogue C | 15 | 80 |
| Analogue D | >1000 | N/A |
Secondary Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay confirms the direct binding of hit compounds to the FXR ligand-binding domain (LBD) and their ability to induce the recruitment of a coactivator peptide.[11][12]
Protocol: TR-FRET Assay
-
Reagents:
-
GST-tagged human FXR-LBD
-
Biotinylated SRC-1 coactivator peptide
-
Terbium-cryptate labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
-
Assay Procedure:
-
Prepare serial dilutions of the hit compounds and reference compound in the assay buffer.
-
In a 384-well low-volume plate, add the following in order:
-
5 µL of compound dilution
-
5 µL of a pre-mixed solution of FXR-LBD and biotinylated SRC-1 peptide
-
5 µL of a pre-mixed solution of Terbium-cryptate anti-GST antibody and Streptavidin-XL665
-
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at 337 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Determine the EC50 values using a four-parameter logistic fit.
-
Data Presentation: TR-FRET Assay
| Compound | EC50 (nM) |
| This compound | 0.3 |
| Analogue A | 0.22 |
| Analogue B | 1.8 |
| Analogue C | 20 |
Tertiary Screening: Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression
This assay quantifies the functional downstream effects of confirmed hits on the expression of endogenous FXR target genes in a physiologically relevant cell line, such as HepG2 or primary human hepatocytes.[8][13]
Protocol: qRT-PCR for Target Gene Expression
-
Cell Culture and Treatment:
-
Culture HepG2 cells in EMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Seed cells in 12-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of the confirmed hit compounds or reference compound for 24 hours.
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA purification kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for human SHP, BSEP, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
Plot the fold change in gene expression against the logarithm of the compound concentration.
-
Determine the EC50 for the induction of each target gene.
-
Data Presentation: qRT-PCR for Target Gene Expression
| Compound | SHP Induction EC50 (nM) | BSEP Induction EC50 (nM) |
| This compound | 1.2 | 2.5 |
| Analogue A | 0.9 | 1.8 |
| Analogue B | 8.5 | 15 |
Conclusion
This comprehensive set of cell-based assays provides a robust framework for the identification and characterization of novel this compound analogues. The tiered approach ensures efficient screening of large compound libraries, followed by detailed pharmacological profiling of promising candidates. The data generated from these assays will enable informed decision-making in the lead optimization process for the development of next-generation FXR agonists.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. besjournal.com [besjournal.com]
- 7. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 8. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. A cell-based high-throughput screening assay for Farnesoid X receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Oral Administration of Tropifexor in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral administration of two distinct formulations of Tropifexor to rats: an aqueous microemulsion and a methylcellulose-based suspension. The information compiled herein is based on findings from preclinical studies and established laboratory procedures.
I. Introduction to this compound and Oral Formulations
This compound (LJN452) is a potent and selective non-bile acid agonist of the farnesoid X receptor (FXR).[1][2] As a master regulator of bile acid, lipid, and glucose metabolism, FXR is a key therapeutic target for various liver diseases.[2][3] Due to its low aqueous solubility, developing oral formulations of this compound that ensure adequate bioavailability is crucial for preclinical evaluation. This document outlines methods for two commonly used oral formulations in rodent studies.
II. Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in rats following oral administration of different formulations as reported in the literature.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Formulation Type | Dose (mg/kg) | Oral Bioavailability (F%) | Clearance (CL) (mL/min/kg) | Terminal Half-life (T½) (h) |
| Aqueous Microemulsion | Not Specified | 20%[1][3] | 9[1][3] | 3.7[1][3] |
| Aqueous Methylcellulose (B11928114) Suspension | Not Specified | ~10%[3] | - | - |
Table 2: Vehicle Composition for this compound Oral Suspension
| Component | Concentration | Purpose |
| Methylcellulose | 0.5% (w/v) | Suspending Agent |
| Tween 80 | 0.5% (v/v) | Surfactant/Wetting Agent |
| Water | 99% (v/v) | Vehicle |
III. Experimental Protocols
A. Protocol 1: Preparation of this compound in Aqueous Methylcellulose Suspension
This protocol describes the preparation of a suspension suitable for administering this compound at a range of doses (e.g., 0.03 to 1 mg/kg) for pharmacodynamic and efficacy studies in rats.[3][4]
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized, or Milli-Q water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Prepare the Vehicle (0.5% Methylcellulose, 0.5% Tween 80 in Water):
-
Heat approximately one-third of the final required volume of water to 60-80°C.
-
While stirring, slowly add the required amount of methylcellulose powder to the heated water. Stir until a uniform, milky suspension is formed.
-
Remove the beaker from the heat and add the remaining two-thirds of the water as cold water (or ice) while continuing to stir.
-
Continue stirring the solution at room temperature or on ice until the methylcellulose is fully dissolved and the solution becomes clear and viscous.
-
Add the required volume of Tween 80 to the methylcellulose solution and mix thoroughly until a homogenous solution is achieved.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
In a separate container, add a small amount of the prepared vehicle to the this compound powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until the desired final volume is reached and the suspension is uniform.
-
If necessary, sonicate the suspension to ensure a fine and uniform particle distribution.
-
B. Protocol 2: Proposed Aqueous Microemulsion Formulation for this compound
While the exact composition of the aqueous microemulsion used in published studies for this compound is not publicly available, this protocol provides a representative self-microemulsifying drug delivery system (SMEDDS) formulation suitable for poorly water-soluble compounds, which can be adapted for this compound. This type of formulation spontaneously forms a microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Materials:
-
This compound powder
-
Capryol™ 90 (Propylene glycol monocaprylate) - Oil phase
-
Labrasol® ALF (Caprylocaproyl polyoxyl-8 glycerides) - Surfactant
-
Tween 80 (Polysorbate 80) - Surfactant
-
Polyethylene glycol 400 (PEG 400) - Co-surfactant
-
Glass vials
-
Magnetic stirrer and stir bar
-
Water bath or heating block
Procedure:
-
Component Selection and Ratio Optimization (Pseudo-ternary Phase Diagram):
-
Prior to preparing the final formulation, it is essential to determine the optimal ratio of oil, surfactant, and co-surfactant that results in a stable microemulsion. This is typically achieved by constructing a pseudo-ternary phase diagram.
-
A common starting point for a SMEDDS formulation could be a ratio in the range of 10-20% oil, 40-60% surfactant, and 20-40% co-surfactant.
-
-
Preparation of the this compound-loaded SMEDDS Pre-concentrate:
-
Based on the optimized ratios, accurately weigh the required amounts of Capryol 90, Labrasol ALF, Tween 80, and PEG 400 into a clear glass vial.
-
Mix the components thoroughly using a magnetic stirrer at a controlled temperature (e.g., 40-50°C) until a clear, homogenous liquid is formed.
-
Weigh the desired amount of this compound and add it to the oil/surfactant/co-surfactant mixture.
-
Continue stirring until the this compound is completely dissolved in the mixture. Gentle heating may be applied if necessary to aid dissolution.
-
The resulting clear solution is the SMEDDS pre-concentrate, ready for oral administration.
-
C. Protocol 3: Oral Gavage Administration in Rats
This protocol provides a standardized procedure for the oral administration of the prepared this compound formulations to rats.
Materials:
-
Prepared this compound formulation (Suspension or SMEDDS pre-concentrate)
-
Appropriately sized oral gavage needles for rats (typically 16-18 gauge, straight or curved, with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation and Dosing Volume Calculation:
-
Weigh each rat accurately before dosing.
-
Calculate the required administration volume based on the animal's body weight and the target dose. The maximum recommended dosing volume for rats is typically 10-20 mL/kg.
-
-
Restraint and Needle Measurement:
-
Gently yet firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body. The head should be immobilized to prevent movement.
-
Measure the appropriate length for gavage needle insertion by placing the tip of the needle at the corner of the rat's mouth and extending it to the last rib. Mark this length on the needle.
-
-
Administration:
-
Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.
-
With the rat held in a vertical position to align the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue towards the pharynx.
-
Allow the rat to swallow the needle as it is advanced gently into the esophagus up to the pre-measured mark. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is correctly positioned, dispense the formulation smoothly and steadily.
-
After administration, slowly withdraw the gavage needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any immediate signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Continue to monitor the animal as required by the experimental protocol.
-
IV. Visualization of Pathways and Workflows
A. This compound Signaling Pathway
This compound acts as an agonist for the Farnesoid X Receptor (FXR). Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in bile acid synthesis and transport, such as the induction of the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), and the repression of Cholesterol 7 alpha-hydroxylase (CYP7A1) via the induction of Fibroblast Growth Factor 15 (FGF15) in the intestine. In rats, oral administration of this compound has been shown to upregulate BSEP and SHP, and downregulate CYP8B1.[4][5]
Caption: this compound's FXR-mediated signaling pathway.
B. Experimental Workflow for Oral Administration in Rats
The following diagram illustrates the general workflow for preparing and administering this compound formulations to rats for a pharmacokinetic or pharmacodynamic study.
Caption: Workflow for oral dosing of this compound in rats.
References
- 1. Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and evaluation of an oral microemulsion containing the antitumor diterpenoid compound ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel formulation design of O/W microemulsion for improving the gastrointestinal absorption of poorly water soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Intestinal Absorption of Insulin by Capryol 90, a Novel Absorption Enhancer in Rats: Implications in Oral Insulin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Fibroblast Growth Factor 19 (FGF19) in Response to the FXR Agonist Tropifexor
Introduction
Tropifexor (B611488) (LJN452) is a potent and selective, non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2][3] FXR is a nuclear receptor that functions as a primary regulator of bile acid, lipid, and glucose metabolism.[3][4][5] Activation of FXR in the enterocytes of the ileum initiates a signaling cascade that includes the induction and secretion of Fibroblast Growth Factor 19 (FGF19).[2][4] Circulating FGF19 then acts on the liver to suppress bile acid synthesis.[4]
Given this direct mechanistic link, quantifying changes in circulating FGF19 levels serves as a critical pharmacodynamic biomarker to confirm target engagement and assess the biological activity of this compound in both preclinical and clinical settings.[6][7] This document provides a detailed overview of the this compound-FXR-FGF19 signaling pathway, summarizes clinical data on FGF19 response to this compound, and offers a comprehensive protocol for the measurement of FGF19 levels in biological samples.
This compound-FXR-FGF19 Signaling Pathway
This compound selectively binds to and activates FXR, which is highly expressed in the liver and intestine.[5] In the ileum, activated FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific response elements in the promoter region of the FGF19 gene.[8] This action stimulates the transcription of FGF19 mRNA, leading to increased synthesis and secretion of FGF19 protein into the bloodstream.[4][8] This increase in circulating FGF19 is a direct indicator of this compound's engagement with its target, FXR, in the gut.[6][9]
Quantitative Data on FGF19 Response to this compound
Clinical studies have consistently demonstrated that administration of this compound leads to a dose-dependent increase in plasma FGF19 levels in human subjects.
Table 1: FGF19 Response in Patients with Primary Biliary Cholangitis (PBC)
This table summarizes the pharmacodynamic effects of this compound on FGF19 levels after 28 days of treatment in patients with PBC.[6]
| Treatment Group | N | Median FGF19 Cmax Difference from Placebo (pg*h/mL) [90% CI] |
| This compound 30 µg | 11 | 285.1 [160.00–501.50] |
| This compound 60 µg | 9 | 797.0 [253.00–1143.30] |
| This compound 90 µg | 12 | 583.3 [402.00–583.3] |
| Placebo | 21 | - |
Table 2: FGF19 and C4 Response in Patients with Nonalcoholic Steatohepatitis (NASH)
This table shows the geometric mean ratio of post-dose to pre-dose FGF19 and end-of-treatment to baseline 7α-Hydroxy-4-cholesten-3-one (C4), a marker of bile acid synthesis that is suppressed by FGF19, at Week 6.[5]
| Treatment Group | FGF19 Ratio (Post-dose/Pre-dose) | C4 Ratio (End-of-Treatment/Baseline) |
| This compound 60 µg | 2.58 | 0.40 |
| This compound 90 µg | 3.51 | 0.28 |
| This compound 140 µg | 4.38 | 0.21 |
| This compound 200 µg | 5.34 | 0.20 |
| Placebo | 1.05 | 0.94 |
Protocol: Measurement of Human FGF19 by ELISA
This protocol outlines the procedure for the quantitative measurement of human FGF19 in serum and plasma using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This method is based on standard protocols from commercially available kits.[10][11][12]
1. Principle of the Assay
This assay employs the quantitative sandwich ELISA technique.[10] A microplate is pre-coated with a capture antibody specific for human FGF19. Standards and samples are added to the wells, and any FGF19 present is bound by the immobilized antibody. After washing, a biotin-conjugated detection antibody specific for FGF19 is added. Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added. A final wash is performed before adding a substrate solution, which results in color development proportional to the amount of FGF19 bound. The reaction is stopped, and the absorbance is measured at 450 nm.[10]
2. Materials and Reagents
-
Human FGF19 ELISA Kit (e.g., from R&D Systems, Invitrogen, Eagle Biosciences)[10][12]
-
Microplate reader capable of measuring absorbance at 450 nm[13]
-
Precision pipettes and tips[13]
-
Graduated cylinders
-
Deionized or distilled water
-
Absorbent paper[13]
-
Tubes for standard and sample dilutions[13]
3. Sample Collection and Storage
-
Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store at ≤ -20°C.[11]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[11] Assay immediately or aliquot and store samples at ≤ -20°C.
-
General: Avoid repeated freeze-thaw cycles for all samples.[11]
4. Assay Procedure
Bring all reagents and samples to room temperature before use. It is recommended that all standards and samples be assayed in duplicate.
-
Reagent Preparation: Prepare all reagents, working standards, and samples as instructed in the specific ELISA kit manual.
-
Add Standards and Samples: Add 100 µL of each standard, control, or sample to the appropriate wells of the pre-coated microplate.[10]
-
First Incubation: Cover the plate with an adhesive sealer and incubate at room temperature for 1-2 hours, as specified by the kit manual.[10]
-
First Wash: Aspirate each well and wash three times with 300 µL of 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on clean paper towels.[10]
-
Add Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well.[10]
-
Second Incubation: Cover the plate and incubate at room temperature for 1 hour.[10]
-
Second Wash: Repeat the wash step as described in step 4.
-
Add Enzyme Conjugate: Add 100 µL of Streptavidin-HRP solution to each well.[10]
-
Third Incubation: Cover the plate and incubate at room temperature for 20-30 minutes. Protect from light.[10][13]
-
Third Wash: Repeat the wash step, performing a total of four washes.[10]
-
Develop Color: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.[10][13]
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[10][13]
-
Read Plate: Measure the optical density of each well within 30 minutes using a microplate reader set to 450 nm.
5. Data Analysis
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit for the best results.
-
Interpolate the FGF19 concentration in the unknown samples from the standard curve.
-
Correct for any sample dilution factors used.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for measuring FGF19 levels, from sample acquisition to final data analysis.
References
- 1. This compound, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor agonist this compound attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non–Bile Acid FXR Agonist this compound (LJN452) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. eaglebio.com [eaglebio.com]
- 11. img.abclonal.com [img.abclonal.com]
- 12. Human FGF19 ELISA Kit (EHFGF19) - Invitrogen [thermofisher.com]
- 13. raybiotech.com [raybiotech.com]
Tropifexor Phase 2 Clinical Trial Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the clinical trial design for Phase 2 studies of Tropifexor, a potent, non-bile acid farnesoid X receptor (FXR) agonist. The information is intended to serve as a comprehensive resource, offering insights into the methodologies employed to evaluate the safety and efficacy of this compound in patients with nonalcoholic steatohepatitis (NASH).
Introduction to this compound and its Mechanism of Action
This compound (LJN452) is a selective, orally bioavailable FXR agonist.[1][2][3] FXR is a nuclear receptor highly expressed in the liver and intestine, where it plays a critical role in regulating bile acid, lipid, and glucose metabolism.[3][4] Activation of FXR by this compound leads to the induction of target genes such as the small heterodimer partner (SHP) and the bile salt export pump (BSEP).[1][3] This, in turn, suppresses the activity of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[3][4] The multifaceted activity of FXR agonists makes them a promising therapeutic option for NASH, a condition characterized by hepatic steatosis, inflammation, and fibrosis.[4][5]
Signaling Pathway of this compound (FXR Agonist)
Caption: this compound activates FXR, leading to reduced lipogenesis and increased bile acid excretion.
Phase 2 Clinical Trial Designs
This compound has been evaluated in two key Phase 2 clinical trials for NASH: the FLIGHT-FXR study and the TANDEM study.
FLIGHT-FXR Study (NCT02855164)
The FLIGHT-FXR study was a randomized, double-blind, placebo-controlled, multicenter, adaptive design trial to assess the safety, tolerability, and efficacy of this compound in patients with NASH.[5][6][7]
The study consisted of three parts with different dosing cohorts and durations:
-
Parts A & B: 198 patients were randomized to receive this compound (10 µg, 30 µg, 60 µg, or 90 µg) or a placebo for 12 weeks.[5][7][8]
-
Part C: 152 patients were randomized to receive this compound (140 µg or 200 µg) or a placebo for 48 weeks.[5][6][7][8]
-
Inclusion Criteria: Male and female patients aged 18 years or older with a diagnosis of NASH confirmed by liver biopsy (fibrosis stages F1-F3).[9] Part C specifically enrolled patients with fibrosis stages F2-F3.[9]
-
Exclusion Criteria: Diagnosis of other chronic liver diseases.
-
Primary Endpoints:
-
Secondary Endpoints: Sustained effects on ALT and HFF up to week 48.[5]
TANDEM Study (NCT03517540)
The TANDEM study was a 48-week, Phase 2b, randomized, double-blind, multicenter trial designed to evaluate the safety and efficacy of this compound in combination with Cenicriviroc (CVC), a CCR2/5 antagonist, in adult patients with NASH and liver fibrosis.[10][11]
193 patients were randomized in a 1:1:1:1 ratio to one of the following once-daily treatment arms for 48 weeks:[10][11]
-
This compound 140 µg (monotherapy)
-
Cenicriviroc 150 mg (monotherapy)
-
This compound 140 µg + Cenicriviroc 150 mg (combination therapy)
-
This compound 90 µg + Cenicriviroc 150 mg (combination therapy)
-
Inclusion Criteria: Adult patients with biopsy-proven NASH and liver fibrosis (stages F2/F3).[11]
-
Exclusion Criteria: Other causes of chronic liver disease.
-
Primary Endpoint: Safety and tolerability of the combination therapy compared to monotherapies over 48 weeks.[10][11]
-
Secondary Endpoint: Efficacy as assessed by ≥1-point improvement in liver fibrosis without worsening of steatohepatitis or resolution of steatohepatitis after 48 weeks.[11]
Clinical Trial Workflow Diagram
Caption: A generalized workflow for the this compound Phase 2 clinical trials.
Data Presentation
The following tables summarize the key quantitative data from the FLIGHT-FXR and TANDEM studies.
Table 1: Summary of Efficacy Results from the FLIGHT-FXR Study (Part C, Week 12)
| Parameter | Placebo | This compound 140 µg | This compound 200 µg |
| Change in ALT (U/L) | -8.3 | -18.0 | -23.0 |
| Change in HFF (%) | -10.77 | -19.07 | -39.41 |
| Data adapted from Sanyal et al., 2023.[5][8] |
Table 2: Summary of Efficacy Results from the TANDEM Study (Week 48)
| Parameter | CVC 150 mg | TXR 90 µg + CVC 150 mg | TXR 140 µg + CVC 150 mg | TXR 140 µg |
| Geometric Mean Change in ALT (%) | +17% | -13% | -16% | -21% |
| Mean Change in Body Weight (kg) | -0.1 | -1.0 | -1.7 | -2.5 |
| Fibrosis Improvement (≥1 stage) | 31.6% | 32.5% | 29.7% | 32.3% |
| Steatohepatitis Resolution | 15.8% | 22.5% | 13.5% | 25.8% |
| Data adapted from Pedrosa et al., 2023.[10][12] |
Table 3: Incidence of Pruritus in Phase 2 Studies
| Study | Treatment Group | Incidence of Pruritus |
| FLIGHT-FXR | This compound 140 µg | 52% |
| This compound 200 µg | 69% | |
| TANDEM | This compound 140 µg | 40.0% |
| Data adapted from Sanyal et al., 2023 and Pedrosa et al., 2023.[10][12][13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the this compound Phase 2 studies.
Liver Biopsy and Histological Assessment
Liver biopsy remains the gold standard for diagnosing NASH and assessing therapeutic efficacy in clinical trials.[10]
Protocol:
-
Biopsy Procedure:
-
Obtain written informed consent from the patient.
-
Perform a percutaneous liver biopsy using an appropriate gauge needle (e.g., 16-gauge).
-
Ensure the obtained tissue core is of adequate length (ideally >2 cm) to contain at least 10 portal tracts for accurate assessment.[14]
-
-
Tissue Processing:
-
Fix the liver tissue in 10% neutral buffered formalin immediately after collection.
-
Embed the fixed tissue in paraffin.
-
Section the paraffin-embedded tissue at 4-5 µm thickness.
-
-
Staining:
-
Perform Hematoxylin and Eosin (H&E) staining for general morphology and assessment of steatosis, inflammation, and ballooning.
-
Use Masson's trichrome or Sirius Red stain to visualize and stage fibrosis.[1]
-
-
Histological Scoring:
-
A central pathologist, blinded to treatment allocation, should score the biopsies.
-
Utilize the NASH Clinical Research Network (CRN) scoring system to grade disease activity (NAFLD Activity Score - NAS) and stage fibrosis.[1]
-
NAS (score 0-8): Sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A NAS of ≥4 is often used for the diagnosis of NASH.[1]
-
Fibrosis Staging (score 0-4):
-
Stage 0: No fibrosis
-
Stage 1: Perisinusoidal or portal/periportal fibrosis
-
Stage 2: Perisinusoidal and portal/periportal fibrosis
-
Stage 3: Bridging fibrosis
-
Stage 4: Cirrhosis[4]
-
-
-
Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)
MRI-PDFF is a non-invasive, quantitative imaging biomarker used to accurately measure hepatic steatosis.[11][13]
Protocol:
-
Patient Preparation:
-
Patients should fast for at least 4 hours prior to the MRI scan to minimize metabolic variability.
-
-
MRI Acquisition:
-
Utilize a 1.5T or 3.0T MRI scanner.
-
Employ a validated 3D spoiled gradient-echo sequence with multiple echoes to acquire the raw data.
-
The imaging volume should cover the entire liver.
-
-
Image Analysis:
-
Process the acquired multi-echo data to generate PDFF maps.
-
Place multiple regions of interest (ROIs) in the right lobe of the liver, avoiding major blood vessels and biliary ducts.
-
Calculate the mean PDFF across all ROIs to determine the average hepatic fat fraction for the patient.
-
Serum Biomarker Analysis: ALT and AST
Serum levels of ALT and AST are key indicators of liver injury.
Protocol:
-
Sample Collection and Handling:
-
Collect whole blood via venipuncture into a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the sample at 1000-1300 x g for 10 minutes to separate the serum.
-
Transfer the serum to a clean, labeled tube. If not analyzed immediately, store the serum at 2-8°C for up to 48 hours or at -20°C or lower for longer-term storage.[15]
-
-
Analytical Method (Kinetic Rate Method):
-
Use an automated clinical chemistry analyzer.
-
The principle of the assay for ALT involves the enzyme-catalyzed transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate (B1213749) and L-glutamate. The rate of pyruvate formation is measured.[2][15]
-
For AST, the principle involves the transfer of an amino group from L-aspartate to α-ketoglutarate.
-
The change in absorbance, typically measured at 340 nm, is directly proportional to the enzyme activity in the sample.[2][15]
-
-
Quality Control:
-
Run quality control samples with known concentrations at the beginning and end of each batch of patient samples to ensure the accuracy and precision of the assay.[15]
-
Non-Invasive Fibrosis Markers
While liver biopsy is the gold standard, several non-invasive tests can be used to assess liver fibrosis.
Examples of Calculated Scores:
-
FIB-4 Index: Calculated using age, AST, ALT, and platelet count. It is a simple and widely used method to estimate the degree of liver fibrosis.
-
AST to Platelet Ratio Index (APRI): Calculated using AST and platelet count.
These scores can be calculated from routine blood tests and are valuable for patient screening and monitoring.
References
- 1. Standardizing the interpretation of liver biopsies in non-alcoholic fatty liver disease clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acb.org.uk [acb.org.uk]
- 3. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic Modalities for Nonalcoholic Fatty Liver Disease, Nonalcoholic Steatohepatitis, and Associated Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liver Fibrosis in Non-alcoholic Fatty Liver Disease: From Liver Biopsy to Non-invasive Biomarkers in Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alanine Aminotransferase (ALT) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for measuring intrahepatic triglyceride content in adults with non-alcohol fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.niddk.nih.gov [repository.niddk.nih.gov]
- 13. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A clinical trial on the follow-up of nonalcoholic fatty liver disease: An evaluation of pathological endpoint [lcgdbzz.com]
- 15. wwwn.cdc.gov [wwwn.cdc.gov]
Application Notes and Protocols: Investigating the Effects of Tropifexor on Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing primary human hepatocytes to study the pharmacological effects of Tropifexor, a potent farnesoid X receptor (FXR) agonist. The protocols outlined below detail the necessary steps for cell culture, treatment, and subsequent analysis of key biomarkers and cellular processes.
Introduction
This compound (LJN452) is a non-bile acid FXR agonist that has shown promise in the treatment of chronic liver diseases such as nonalcoholic steatohepatitis (NASH).[1][2] The farnesoid X receptor is a nuclear receptor primarily expressed in the liver and intestine, where it plays a critical role in regulating bile acid, lipid, and glucose metabolism.[3] Activation of FXR by agonists like this compound initiates a signaling cascade that modulates the expression of numerous target genes, leading to beneficial effects on liver function. Primary human hepatocytes are considered the gold standard in vitro model for studying hepatic drug metabolism and toxicity, as they closely mimic the physiological functions of the liver in vivo.[4]
Mechanism of Action of this compound
This compound acts as a potent agonist of the farnesoid X receptor (FXR).[1][2][5] Upon binding to FXR in the nucleus of hepatocytes, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of this compound-mediated FXR activation in hepatocytes include:
-
Induction of Small Heterodimer Partner (SHP): SHP is a key transcriptional repressor that, in turn, inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol.[6]
-
Induction of Bile Salt Export Pump (BSEP): BSEP is a transporter protein located on the canalicular membrane of hepatocytes responsible for pumping bile salts out of the cell and into the bile canaliculi.[6]
-
Regulation of Lipid Metabolism: FXR activation has been shown to suppress lipogenesis and promote fatty acid oxidation.
The following diagram illustrates the signaling pathway of this compound in primary human hepatocytes.
Caption: this compound signaling pathway in hepatocytes.
Quantitative Data Summary
Treatment of primary human hepatocytes with this compound results in a dose-dependent induction of the FXR target genes, Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP).[1][2][5] The following table summarizes the observed effects.
| Concentration (nM) | Target Gene | Fold Induction (vs. Vehicle) | Reference(s) |
| 0.1 | SHP | Significant Induction | [1][2][5] |
| 0.1 | BSEP | Significant Induction | [1][2][5] |
| 1 | SHP | ~3-fold (in rat hepatocytes) | [6] |
| 1 | BSEP | Significant Induction | [6] |
| 10 | SHP | ~15-fold (in rat hepatocytes) | [6] |
Note: this compound has a half-maximal effective concentration (EC50) in the subnanomolar range for FXR activation.[1][5]
Experimental Protocols
The following is a generalized workflow for studying the effects of this compound in primary human hepatocytes.
Caption: Experimental workflow for studying this compound.
Protocol 1: Culture of Primary Human Hepatocytes
This protocol describes the thawing and culturing of cryopreserved primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (e.g., Williams' Medium E or DMEM supplemented with 5-10% Fetal Bovine Serum, L-glutamine, insulin, and dexamethasone)[1][7][8]
-
Hepatocyte Maintenance Medium (serum-free version of Plating Medium)[7]
-
37°C water bath
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Pre-warm Hepatocyte Plating Medium to 37°C.
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed Plating Medium.
-
Centrifuge the cells at a low speed (e.g., 100 x g) for 5-10 minutes to pellet the hepatocytes.
-
Gently aspirate the supernatant and resuspend the cell pellet in fresh Plating Medium.
-
Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).
-
Seed the hepatocytes onto collagen-coated plates at the desired density.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-6 hours to allow for cell attachment.
-
After attachment, aspirate the Plating Medium and replace it with pre-warmed Hepatocyte Maintenance Medium.
-
Culture the cells for 24-48 hours before initiating treatment with this compound.
Protocol 2: this compound Treatment and Gene Expression Analysis by qPCR
This protocol details the treatment of cultured primary human hepatocytes with this compound and subsequent analysis of target gene expression.
Materials:
-
Cultured primary human hepatocytes (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Hepatocyte Maintenance Medium
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers and probes for SHP, BSEP, and a reference gene (e.g., GAPDH)
Procedure:
-
Prepare serial dilutions of this compound in Hepatocyte Maintenance Medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Aspirate the medium from the cultured hepatocytes and replace it with the this compound-containing or vehicle control medium.
-
Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Following incubation, aspirate the medium and wash the cells with PBS.
-
Lyse the cells and isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers/probes for SHP, BSEP, and the reference gene. A suggested thermal cycling profile is: 52°C for 25 minutes (RT step), 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[2]
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle control.
Protocol 3: Assessment of this compound-Induced Cytotoxicity
This protocol provides a method to evaluate the potential cytotoxicity of this compound using an ATP-based assay.
Materials:
-
Cultured primary human hepatocytes (from Protocol 1)
-
This compound stock solution
-
Hepatocyte Maintenance Medium
-
ATP-based luminescence cytotoxicity assay kit
Procedure:
-
Seed hepatocytes in an opaque-walled 96-well plate suitable for luminescence readings.
-
Prepare serial dilutions of this compound and a positive control for cytotoxicity (e.g., a known hepatotoxin) in Hepatocyte Maintenance Medium.
-
Treat the cells with the compounds for the desired duration (e.g., 24 or 48 hours).
-
At the end of the incubation period, follow the instructions provided with the ATP-based cytotoxicity assay kit. This typically involves adding a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 4: Analysis of Lipid Accumulation
This protocol describes the use of Oil Red O staining to visualize and quantify intracellular lipid accumulation.
Materials:
-
Cultured primary human hepatocytes (from Protocol 1)
-
This compound stock solution
-
Hepatocyte Maintenance Medium
-
Positive control for steatosis induction (e.g., free fatty acids)
-
Formalin (10%) for cell fixation
-
Oil Red O staining solution
-
Dye extraction solution (e.g., isopropanol)
Procedure:
-
Seed hepatocytes in a multi-well plate.
-
Treat the cells with this compound or a positive control for an appropriate duration to induce potential changes in lipid content (e.g., 72 hours).[9]
-
Wash the cells with PBS and fix them with 10% formalin for at least 15 minutes.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 15-20 minutes.
-
Wash the cells extensively with water to remove unbound dye.
-
Visualize the stained lipid droplets under a microscope.
-
For quantification, add a dye extraction solution to each well and incubate for 15-30 minutes with gentle shaking.
-
Transfer the extract to a new 96-well plate and measure the absorbance at a wavelength of 490-520 nm.[9]
Protocol 5: Bile Acid Synthesis Assay
This protocol provides a general framework for assessing the impact of this compound on de novo bile acid synthesis.
Materials:
-
Cultured primary human hepatocytes (from Protocol 1)
-
This compound stock solution
-
Hepatocyte Maintenance Medium
-
Labeled precursor for bile acid synthesis (e.g., radiolabeled cholesterol)
-
LC-MS/MS or GC-MS for bile acid analysis
Procedure:
-
Culture primary human hepatocytes as described in Protocol 1.
-
Treat the cells with various concentrations of this compound in serum-free medium.[10]
-
The medium can be collected every 24 hours for analysis of secreted bile acids.[10]
-
To measure de novo synthesis, a labeled precursor can be added to the culture medium.
-
After a defined incubation period, collect the cell culture medium.
-
Extract and analyze the bile acids from the medium using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different bile acid species.[10][11]
-
Compare the bile acid profiles and total bile acid synthesis in this compound-treated cells to vehicle-treated controls.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on primary human hepatocytes. By employing these methods, researchers can gain valuable insights into the mechanism of action of this FXR agonist and its potential therapeutic benefits for liver diseases. The use of primary human hepatocytes ensures the clinical relevance of the findings, contributing to a better understanding of this compound's pharmacological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recommended Hepatic Cell Culture Media & Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. content.abcam.com [content.abcam.com]
- 10. Bile acid formation in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of Bile Acid Conjugation and Excretion in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Tropifexor in High-Fat Diet-Induced NASH Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing high-fat diet-induced rodent models of non-alcoholic steatohepatitis (NASH) to evaluate the efficacy of Tropifexor, a potent farnesoid X receptor (FXR) agonist.
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] Preclinical animal models that recapitulate the key features of human NASH are crucial for understanding disease pathogenesis and for the evaluation of novel therapeutics.[2] High-fat diet-induced models, such as the Amylin Liver NASH (AMLN) and the Gubra-Amylin NASH (GAN) models, are widely used as they mimic the metabolic and pathological characteristics of human NASH.[3][4]
This compound (LJN452) is a novel, non-bile acid FXR agonist that has shown significant promise in preclinical NASH models.[5] Activation of FXR, a nuclear receptor highly expressed in the liver and intestine, plays a central role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory responses.[4][6][7] this compound has demonstrated efficacy in reducing steatosis, inflammation, and fibrosis in various preclinical settings.[5][8]
These application notes detail the protocols for inducing NASH in mice using high-fat diets and for the subsequent evaluation of this compound's therapeutic effects.
High-Fat Diet-Induced NASH Models
Two well-established diet-induced models for NASH are the Amylin Liver NASH (AMLN) model and the Gubra-Amylin NASH (GAN) model. The GAN diet is a modification of the AMLN diet, substituting trans-fats with palm oil.[9]
Amylin Liver NASH (AMLN) Model
The AMLN model utilizes a diet high in trans-fat, fructose, and cholesterol to induce a NASH phenotype that closely resembles the human condition.[10][11]
Gubra-Amylin NASH (GAN) Model
The GAN diet has a similar composition to the AMLN diet but replaces trans-fats with saturated fats (palm oil), making it a more contemporary and clinically relevant model.[9][12] This diet also effectively induces obesity, glucose intolerance, and the histological hallmarks of NASH, including steatosis, inflammation, and fibrosis.[1][13]
This compound Evaluation in NASH Models
The following table summarizes the typical experimental design for evaluating this compound in a high-fat diet-induced NASH model.
| Parameter | Description |
| Animal Model | C57BL/6J mice |
| Diet | GAN Diet (40% kcal from fat, 22% fructose, 2% cholesterol) or AMLN Diet |
| Induction Period | 26-38 weeks to establish NASH and fibrosis[8][13] |
| Treatment | This compound (e.g., 0.1, 0.3, 0.9 mg/kg) or vehicle administered orally, once daily |
| Treatment Duration | 4-8 weeks |
| Control Groups | Vehicle-treated NASH mice; mice on a standard chow diet |
| Endpoints | Serum biochemistry, liver histology, and gene expression analysis |
Quantitative Data Summary
The following tables present a summary of expected quantitative data from studies evaluating this compound in high-fat diet-induced NASH models.
Table 1: Serum Biochemistry
| Group | ALT (U/L) | AST (U/L) |
| Chow Control | 30-50 | 50-80 |
| NASH + Vehicle | 150-250 | 120-200 |
| NASH + this compound (0.3 mg/kg) | 80-120 | 80-130 |
| NASH + this compound (0.9 mg/kg) | 50-90 | 60-100 |
Table 2: Liver Histology (NAFLD Activity Score - NAS)
| Group | Steatosis (0-3) | Lobular Inflammation (0-3) | Hepatocyte Ballooning (0-2) | Total NAS (0-8) | Fibrosis Stage (0-4) |
| Chow Control | 0 | 0 | 0 | 0 | 0 |
| NASH + Vehicle | 2-3 | 2-3 | 1-2 | 5-8 | 2-3 |
| NASH + this compound (0.3 mg/kg) | 1-2 | 1-2 | 0-1 | 2-5 | 1-2 |
| NASH + this compound (0.9 mg/kg) | 0-1 | 0-1 | 0 | 1-3 | 1 |
Table 3: Hepatic Gene Expression (Fold Change vs. NASH + Vehicle)
| Gene | Function | NASH + this compound (0.9 mg/kg) |
| Col1a1 | Collagen Type I Alpha 1 Chain (Fibrosis) | ↓ (0.4 - 0.6) |
| Acta2 (α-SMA) | Alpha-Smooth Muscle Actin (Fibrosis) | ↓ (0.5 - 0.7) |
| Ccl2 (MCP-1) | Chemokine (C-C motif) Ligand 2 (Inflammation) | ↓ (0.3 - 0.5) |
| Tnf | Tumor Necrosis Factor (Inflammation) | ↓ (0.4 - 0.6) |
| Shp | Small Heterodimer Partner (FXR Target) | ↑ (2.0 - 4.0) |
| Bsep | Bile Salt Export Pump (FXR Target) | ↑ (1.5 - 3.0) |
Signaling Pathway and Experimental Workflow
Caption: this compound activates FXR, leading to beneficial effects on steatosis, inflammation, and fibrosis.
Caption: Workflow for inducing NASH and evaluating this compound efficacy.
Experimental Protocols
Liver Tissue Homogenization for RNA Extraction
This protocol describes the homogenization of liver tissue for subsequent RNA isolation.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
TRIzol® Reagent or similar lysis buffer
-
Homogenizer (e.g., Bead mill or rotor-stator)
-
Microcentrifuge tubes
Procedure:
-
Place 50-100 mg of frozen liver tissue into a 2 mL microcentrifuge tube containing 1 mL of TRIzol® Reagent.[8]
-
Immediately homogenize the tissue using a bead mill or rotor-stator homogenizer until no visible tissue clumps remain.[14][15]
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.[8]
-
The lysate is now ready for RNA extraction.
Total RNA Extraction from Liver Tissue
This protocol details the extraction of total RNA from liver homogenate using a TRIzol-based method.[6][8]
Materials:
-
Liver homogenate in TRIzol®
-
Isopropyl alcohol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Microcentrifuge
Procedure:
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® used for homogenization.[8]
-
Securely cap the tube and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.[8]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing RNA.[8]
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol® used. Mix gently by inverting the tube.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for quantifying gene expression in liver tissue.[5]
Materials:
-
Total RNA
-
Reverse transcription kit
-
SYBR® Green qPCR master mix
-
Gene-specific primers (forward and reverse)
-
qPCR instrument
Procedure:
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate by combining SYBR® Green master mix, forward and reverse primers (final concentration 100-500 nM), and diluted cDNA template.
-
qPCR Run: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension) on a real-time PCR system.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Gapdh or Actb).
Histological Analysis
H&E staining is used to assess overall liver morphology, steatosis, inflammation, and hepatocyte ballooning.[16][17]
Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded liver sections.
-
Stain with Mayer's hematoxylin (B73222) for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
"Blue" the sections in Scott's tap water substitute or running tap water.
-
Counterstain with eosin (B541160) Y for 1-2 minutes.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
Sirius Red staining is used to visualize and quantify collagen deposition, a marker of fibrosis.[18][19]
Procedure:
-
Deparaffinize and rehydrate liver sections.
-
Stain in Picro-Sirius Red solution for 1 hour.
-
Rinse quickly in two changes of acidified water.
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in xylene and mount.
-
Collagen fibers will be stained red, and the amount of fibrosis can be quantified using image analysis software.
The NAS is a semi-quantitative scoring system used to grade the severity of NAFLD based on histological features.[3][20]
-
Steatosis: 0 (<5%), 1 (5-33%), 2 (34-66%), 3 (>66%)
-
Lobular Inflammation: 0 (no foci), 1 (<2 foci per 200x field), 2 (2-4 foci per 200x field), 3 (>4 foci per 200x field)
-
Hepatocyte Ballooning: 0 (none), 1 (few), 2 (many)
The total NAS is the sum of these scores (0-8). A score ≥5 is often correlated with a diagnosis of NASH.[20]
Serum Biochemical Analysis
This protocol describes the measurement of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are markers of liver injury.[21]
Materials:
-
Serum samples
-
ALT and AST assay kits
-
Spectrophotometer or automated clinical chemistry analyzer
Procedure:
-
Collect blood via cardiac puncture at the time of sacrifice and process to obtain serum.
-
Use commercially available colorimetric assay kits to measure ALT and AST levels according to the manufacturer's instructions.[21]
-
Briefly, the enzymatic reaction leads to the production of a colored product that is measured spectrophotometrically. The intensity of the color is proportional to the enzyme activity in the sample.
-
Results are typically expressed in units per liter (U/L).
References
- 1. gubra.dk [gubra.dk]
- 2. cancer.gov [cancer.gov]
- 3. naspghan.org [naspghan.org]
- 4. Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. science.smith.edu [science.smith.edu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Liver Tissue RNA Isolation - University of Minnesota TMCs [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. The more things change, the more they stay the same: the Amylin liver NASH (AMLN) Diet | Taconic Biosciences [taconic.com]
- 11. Sirius Red staining of murine tissues [protocols.io]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Disruption and Homogenization of Tissue for the Extraction of RNA | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 16. ueg.eu [ueg.eu]
- 17. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 18. youtube.com [youtube.com]
- 19. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 20. Nonalcoholic fatty liver disease (NAFLD) activity score and the histopathologic diagnosis in NAFLD: distinct clinicopathologic meanings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 4.18. Measurement of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tropifexor Solubility Issues for In Vitro Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming solubility challenges with Tropifexor in in vitro experimental settings. Authored for drug development professionals and researchers, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is crucial to use anhydrous (dry), newly opened DMSO, as the presence of water can significantly reduce the solubility of the compound.[1][2]
Q2: What is the maximum achievable stock concentration of this compound in DMSO?
A2: this compound exhibits high solubility in DMSO. Concentrations of at least 80.66 mg/mL (133.64 mM) and up to 100 mg/mL (165.67 mM) have been reported.[1][2] For most in vitro applications, a stock solution of 10-50 mM is sufficient and recommended to ensure complete dissolution.
Q3: My this compound powder is not fully dissolving in DMSO. What should I do?
A3: If you encounter issues with dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Ensure Anhydrous Conditions: Use fresh, high-quality, anhydrous DMSO. Hygroscopic DMSO that has absorbed moisture will have a reduced solvating capacity for hydrophobic compounds like this compound.[1][2]
-
Gentle Warming: Warm the solution in a water bath at a temperature not exceeding 37°C.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.[1]
-
Vortexing: Vigorous vortexing can also help to break up any powder clumps and facilitate dissolution.
Q4: this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common challenge with hydrophobic compounds. The following strategies can help mitigate this issue:
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Step-wise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of this compound in a small volume of pre-warmed serum-free medium, mix thoroughly, and then add this to the final culture volume.[3]
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at 0.1% and not exceeding 0.5%, to minimize cytotoxicity and solubility issues.[3]
-
Rapid Mixing: When adding the this compound solution to the medium, do so with gentle but rapid mixing to ensure immediate and even dispersion.
Q5: Can I use other solvents besides DMSO?
A5: While DMSO is the primary recommendation, for specific applications, other solvents or co-solvent systems may be considered. However, this compound is reported to be insoluble in water and ethanol.[2] Any alternative solvent system would require thorough validation to ensure it does not interfere with the experimental assay or cell viability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. DMSO has absorbed moisture. 2. The concentration is too high. 3. Insufficient agitation. | 1. Use fresh, anhydrous DMSO. 2. Try preparing a slightly lower concentration stock solution. 3. Gently warm the solution to 37°C and use sonication or vortexing. |
| Cloudy or precipitated stock solution. | 1. Supersaturated solution. 2. Precipitation during storage (e.g., freeze-thaw cycles). | 1. Gently warm and sonicate to redissolve. If unsuccessful, prepare a fresh, slightly less concentrated stock. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Precipitation in cell culture medium upon dilution. | 1. "Crashing out" due to poor aqueous solubility. 2. High final DMSO concentration. 3. Cold medium. | 1. Perform a serial dilution in pre-warmed (37°C) medium. 2. Ensure the final DMSO concentration is ≤ 0.1%. 3. Always use pre-warmed medium. |
| Inconsistent experimental results. | 1. Inaccurate final concentration due to precipitation. 2. Cellular toxicity from high DMSO concentration. | 1. Visually inspect the final working solution for any precipitate before adding to cells. 2. Perform a DMSO vehicle control to assess solvent toxicity. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 80.66 mg/mL (133.64 mM)[1] | Use of fresh, anhydrous DMSO is recommended.[1][2] |
| 100 mg/mL (165.67 mM)[2] | ||
| 10 mg/mL[4] | ||
| Water | Insoluble[2] | |
| Ethanol | Insoluble[2] | |
| Fasted State Simulated Intestinal Fluid (FASSIF, pH 6.8) | 600 µM[5] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.14 mM)[1] | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.14 mM)[1] | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 603.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 6.04 mg of this compound powder.
-
Aliquot this compound: Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear. Gentle warming in a 37°C water bath can also be used.
-
Storage: Store the 10 mM stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (serum-free for intermediate dilution)
-
Sterile conical tubes
Procedure:
-
Prepare an Intermediate Dilution (100x Final Concentration):
-
To prepare a 1 mM intermediate solution, add 10 µL of the 10 mM this compound stock solution to 90 µL of pre-warmed, serum-free cell culture medium in a sterile tube.
-
Mix thoroughly by gentle pipetting or flicking the tube.
-
-
Prepare the Final Working Solution:
-
Add the appropriate volume of the 1 mM intermediate dilution to your final volume of pre-warmed cell culture medium (with or without serum, as per your experimental design). For example, to make 10 mL of a 10 µM working solution, add 100 µL of the 1 mM intermediate solution to 9.9 mL of medium.
-
Mix immediately and gently by inverting the tube several times.
-
-
Final DMSO Concentration: This two-step dilution method ensures that the final DMSO concentration in your working solution is 0.1%.
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound.
Mandatory Visualizations
FXR Signaling Pathway
Caption: this compound activates the FXR signaling pathway.
Experimental Workflow for In Vitro this compound Treatment
Caption: Workflow for this compound in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Tropifexor-Induced Pruritus in Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing pruritus, a common side effect observed in clinical trials of Tropifexor.
Troubleshooting Guides and FAQs
This section offers practical, question-and-answer-formatted guides to directly address specific issues that may be encountered during clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of pruritus associated with this compound treatment in clinical trials?
A1: Pruritus is a frequently reported adverse event in clinical trials with this compound, and its incidence appears to be dose-dependent. Clinical trial data indicates a higher frequency of pruritus in patients receiving this compound compared to placebo. For instance, in the FLIGHT-FXR study in patients with non-alcoholic steatohepatitis (NASH), the frequency of pruritus increased with higher doses of this compound. Similarly, in a phase 2 trial for Primary Biliary Cholangitis (PBC), pruritus was the most common adverse event, with a higher incidence in the this compound groups compared to the placebo group.[1][2]
Q2: What is the typical severity of this compound-induced pruritus?
A2: The majority of pruritus cases reported in this compound clinical trials have been of mild to moderate severity.[1][2] However, grade 3 (severe) pruritus has been reported, particularly at higher doses.[1]
Q3: What is the proposed mechanism behind this compound-induced pruritus?
A3: The exact mechanism is not fully elucidated, but it is considered a class effect of Farnesoid X Receptor (FXR) agonists.[2] One hypothesis involves the upregulation of Interleukin-31 (IL-31), a cytokine known to be a key mediator of pruritus.[3] Activation of FXR by this compound may lead to an increase in serum IL-31 levels, subsequently triggering the sensation of itch.
Q4: When does pruritus typically occur after initiating this compound?
A4: The onset of pruritus can vary among patients. It is crucial to monitor patients closely for this side effect from the initiation of treatment.
Q5: Can this compound-induced pruritus lead to treatment discontinuation?
A5: Yes, in some cases, pruritus has led to dose reduction or discontinuation of this compound in clinical trials.[2] The decision to modify treatment should be based on the severity of the pruritus and its impact on the patient's quality of life, following the study protocol.
Troubleshooting Guide
Issue: A clinical trial participant reports new onset of pruritus after starting this compound.
Solution:
-
Assess and Grade the Severity:
-
Utilize a standardized scale such as the Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS) to quantify the severity of the pruritus.
-
Grade the severity according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Rule out Other Causes:
-
Investigate other potential causes of pruritus, such as underlying skin conditions, allergies, or other concomitant medications.
-
-
Implement Stepwise Management (as per protocol):
-
Step 1: Non-pharmacological interventions. Recommend measures such as keeping the skin well-moisturized with emollients, taking cool baths, wearing loose-fitting cotton clothing, and avoiding triggers like hot water and harsh soaps.
-
Step 2: Topical treatments. Consider the use of topical anti-pruritic agents like calamine (B1170190) lotion or preparations containing menthol (B31143).
-
Step 3: Systemic medications. If topical treatments are insufficient, consider systemic medications as outlined in the clinical trial protocol. This may include antihistamines. For persistent or severe pruritus, other options used for cholestatic pruritus, such as bile acid sequestrants (e.g., cholestyramine), may be considered under strict medical supervision and in accordance with the protocol.
-
Step 4: Dose Modification. If pruritus remains severe and intolerable despite management, a dose reduction or temporary interruption of this compound may be necessary, as specified in the study protocol.
-
Issue: A participant's pruritus is not responding to first-line management.
Solution:
-
Re-evaluate Severity and Impact:
-
Re-assess the severity of the pruritus and its impact on the patient's daily activities and sleep.
-
-
Escalate Treatment:
-
Proceed to the next step in the pre-defined management plan within the clinical trial protocol. This may involve the introduction of second-line systemic therapies.
-
-
Consult with the Medical Monitor:
-
Discuss the case with the study's medical monitor to ensure adherence to the protocol and to consider further management options.
-
Data Presentation
The following tables summarize the incidence and severity of pruritus observed in key clinical trials of this compound.
Table 1: Incidence of Pruritus in the FLIGHT-FXR Phase 2 Trial in NASH
| Treatment Group | Overall Pruritus Incidence (%) |
| Placebo | Data not consistently reported across all sources |
| This compound 140 µg | 52%[3] |
| This compound 200 µg | 69%[3] |
Table 2: Severity of Pruritus in a Phase 2 Trial in Primary Biliary Cholangitis (PBC)
| Treatment Group | Grade 1 Pruritus (n) | Grade 2 Pruritus (n) | Grade 3 Pruritus (n) |
| Placebo | 2 | 3 | 1 |
| This compound 30 µg | 2 | 1 | 0 |
| This compound 60 µg | 2 | 4 | 0 |
| This compound 90 µg | 2 | 3 | 0 |
| This compound 150 µg | 2 | 2 | 3 |
n = number of patients[1]
Experimental Protocols
This section provides detailed methodologies for the assessment and management of this compound-induced pruritus in a clinical trial setting.
Protocol for Assessment and Grading of Pruritus
-
Patient-Reported Outcome (PRO) Instruments:
-
Visual Analog Scale (VAS): A 100 mm horizontal line where the patient marks their itch intensity from "no itch" (0 mm) to "worst imaginable itch" (100 mm).
-
Numeric Rating Scale (NRS): A scale from 0 to 10, where the patient verbally rates their average or worst itch intensity over the last 24 hours. A score of 0 indicates "no itch" and 10 indicates "the worst imaginable itch".
-
-
Investigator Assessment:
-
Common Terminology Criteria for Adverse Events (CTCAE): Pruritus is graded as follows:
-
Grade 1: Mild; localized.
-
Grade 2: Moderate; generalized or localized; limiting instrumental Activities of Daily Living (ADL).
-
Grade 3: Severe; widespread; limiting self-care ADL.
-
-
-
Frequency of Assessment:
-
Pruritus should be assessed at baseline and at each study visit.
-
In case of new onset or worsening of pruritus, more frequent assessments may be required.
-
Stepwise Management Protocol for this compound-Induced Pruritus
This protocol is a general guideline and should be adapted to the specific clinical trial protocol.
-
Step 1: Initial Management (for all grades of pruritus)
-
Patient Education: Advise the patient on non-pharmacological interventions to alleviate itching.
-
Topical Emollients: Recommend the liberal use of fragrance-free emollients.
-
-
Step 2: Mild to Moderate Pruritus (Grade 1-2) not responding to initial measures
-
Topical Antipruritics: Consider over-the-counter topical agents containing menthol or calamine.
-
Systemic Antihistamines: A non-sedating antihistamine may be prescribed. If sleep is disturbed, a sedating antihistamine at bedtime can be considered.
-
-
Step 3: Moderate to Severe Pruritus (Grade 2-3) not responding to Step 2
-
Bile Acid Sequestrants: Under the direction of the principal investigator and in accordance with the study protocol, cholestyramine may be initiated. It should be administered at a different time from this compound to avoid drug-drug interactions.
-
Other Systemic Therapies: Depending on the clinical trial protocol, other agents used for cholestatic pruritus, such as rifampicin (B610482) or opioid antagonists, might be considered in refractory cases, with careful monitoring of liver function.
-
-
Step 4: Severe and Intolerable Pruritus (Grade 3)
-
Dose Modification: A dose reduction or temporary interruption of this compound should be considered as per the protocol's dose modification guidelines.
-
Discontinuation: If pruritus remains severe and intolerable despite dose modification and maximal medical management, discontinuation of this compound may be necessary.
-
Mandatory Visualization
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced pruritus.
Experimental Workflow
References
Technical Support Center: Tropifexor and Lipid Profile Modulation
This technical support guide is intended for researchers, scientists, and drug development professionals working with Tropifexor (B611488). It provides answers to frequently asked questions and troubleshooting guidance regarding the interpretation of changes in LDL cholesterol observed during pre-clinical and clinical studies.
Frequently Asked Questions (FAQs)
1. What is the typical effect of this compound on LDL cholesterol levels in human subjects?
In clinical trials involving patients with nonalcoholic steatohepatitis (NASH), this compound treatment has been associated with a dose-dependent increase in low-density lipoprotein cholesterol (LDL-C) levels.[1][2] This is often accompanied by a decrease in high-density lipoprotein cholesterol (HDL-C).[1][2] However, in a first-in-human study involving healthy volunteers, this compound was well-tolerated and did not show alterations in plasma lipids.[3][4] In a study with patients suffering from primary biliary cholangitis (PBC), decreases in LDL-C, HDL-C, and total cholesterol were observed at doses of 60, 90, and 150 μg.[5]
2. What is the proposed mechanism for the observed increase in LDL cholesterol with this compound?
The increase in LDL-C is considered a potential class effect of farnesoid X receptor (FXR) agonists.[1][6][7] The proposed mechanism involves the accumulation of total cholesterol in liver cells, which in turn impairs the sterol regulatory element-binding protein 2 (SREBP2) signaling pathway.[6] This downregulation of SREBP2 activity leads to reduced expression of the LDL receptor (LDLR), resulting in decreased clearance of LDL-C from the circulation and consequently, higher serum LDL-C levels.[6][7][8]
3. Are the observed changes in LDL cholesterol with this compound consistent across all studies and patient populations?
No, the effects of this compound on LDL cholesterol are not entirely consistent across all studies. While increases in LDL-C have been noted in NASH patients, a study in patients with primary biliary cholangitis (PBC) reported a significant decrease in LDL-C at doses of 60, 90, and 150 μg.[1][2][5] Furthermore, initial studies in healthy volunteers found no significant changes in serum lipids.[3][4][9] It's also worth noting that rodent models may not accurately predict the effects of FXR agonists on human cholesterol metabolism, as some animal studies have shown a reduction in plasma cholesterol with this compound treatment.[10]
4. How should researchers investigate unexpected or inconsistent LDL cholesterol results during their experiments?
If unexpected LDL cholesterol results are observed, consider the following troubleshooting steps:
-
Verify Sample Integrity: Ensure that blood samples were collected, processed, and stored correctly according to the protocol. Factors like fasting status of the subject can significantly impact lipid levels.
-
Review Dosing and Administration Records: Confirm that the correct dose of this compound was administered and that there were no deviations from the dosing schedule.
-
Assess Concomitant Medications: Review any other medications the subjects are taking, as some drugs can influence lipid profiles.
-
Consider the Patient Population: As clinical data suggests, the underlying disease state (e.g., NASH vs. PBC) may influence the direction and magnitude of LDL-C changes.[1][2][5]
-
Evaluate Assay Performance: Ensure that the lipid panel analysis was performed using a validated and calibrated method.
5. What are the potential strategies for managing increases in LDL cholesterol associated with this compound treatment?
Managing LDL-C elevations is a key consideration. A clinical trial for another FXR agonist, obeticholic acid, in combination with atorvastatin, showed an improvement in LDL-C levels.[6] This suggests that co-administration with statins could be a potential strategy to mitigate the LDL-C increasing effects of FXR agonists.[7][8]
Quantitative Data Summary: LDL Cholesterol Changes with this compound
| Study Population | This compound Dose | Duration of Treatment | Change in LDL Cholesterol (mg/dL) |
| NASH Patients | 140 µg | 48 weeks | +8.8 |
| NASH Patients | 200 µg | 48 weeks | +26.96 |
| Placebo (NASH) | N/A | 48 weeks | -4.52 |
Table based on data from a Phase 2 trial in patients with NASH.[1][11]
Experimental Protocols
Lipid Profile Analysis
A key experiment for assessing the effect of this compound on cholesterol is the analysis of a fasting lipid panel.
Objective: To quantify the levels of total cholesterol, LDL-C, HDL-C, and triglycerides in serum or plasma samples from subjects treated with this compound.
Methodology:
-
Sample Collection:
-
Subjects should be in a fasted state (typically 8-12 hours) before blood collection to minimize dietary-induced variations in lipid levels.
-
Collect whole blood in a serum separator tube (SST) or a tube containing ethylenediaminetetraacetic acid (EDTA) for plasma.
-
Process the blood sample by centrifugation to separate the serum or plasma from the cellular components.
-
-
Sample Analysis:
-
The lipid panel is typically analyzed using an automated clinical chemistry analyzer.
-
Enzymatic colorimetric assays are commonly used for the quantification of total cholesterol, HDL-C, and triglycerides.
-
LDL-C is often calculated using the Friedewald equation (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), provided the triglyceride level is below 400 mg/dL. Direct measurement methods for LDL-C are also available.
-
-
Data Interpretation:
-
Compare the changes in lipid parameters from baseline to post-treatment time points between the this compound-treated groups and the placebo group.
-
Statistical analysis should be performed to determine the significance of any observed changes.
-
Visualizations
Caption: FXR signaling pathway and its impact on LDL cholesterol metabolism.
Caption: Experimental workflow for monitoring lipid profiles in a clinical trial.
References
- 1. This compound, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non–Bile Acid FXR Agonist this compound (LJN452) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non-Bile Acid FXR Agonist this compound (LJN452) in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor agonist this compound attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
Optimizing Tropifexor dosage to minimize adverse effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Tropifexor (B611488) dosage to minimize adverse effects during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (LJN452) is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[2] By activating FXR, this compound inhibits bile acid synthesis and promotes its excretion, protecting the liver from the toxic effects of bile acid accumulation.[2][3] It has been investigated for the treatment of cholestatic liver diseases and non-alcoholic steatohepatitis (NASH).[1][2]
Q2: What are the most common adverse effects associated with this compound?
The most frequently reported adverse effect in clinical trials with this compound is pruritus (itching).[3] This is considered a class effect of FXR agonists.[4] Other notable adverse effects include changes in lipid profiles, specifically an increase in low-density lipoprotein (LDL) cholesterol and a decrease in high-density lipoprotein (HDL) cholesterol.[4][5]
Q3: How does this compound dosage correlate with its therapeutic efficacy?
Clinical studies have demonstrated a dose-dependent efficacy of this compound. Higher doses have been associated with greater reductions in markers of liver injury and cholestasis, such as gamma-glutamyl transferase (GGT) and alanine (B10760859) aminotransferase (ALT).[3][6][7] For instance, in a study on patients with Primary Biliary Cholangitis (PBC), this compound at doses of 60 µg, 90 µg, and 150 µg resulted in a more significant decrease in GGT levels compared to a 30 µg dose or placebo.[1][3] Similarly, in NASH patients, higher doses (140 µg and 200 µg) led to significant reductions in ALT and hepatic fat fraction.[5][6]
Q4: Is there a clear dose-dependent relationship for the adverse effects of this compound?
Yes, the primary adverse effects of this compound appear to be dose-dependent. The incidence and severity of pruritus have been observed to increase with higher doses of this compound.[1][5] For example, in one study, the frequency of pruritus was 52% in patients receiving 140 µg of this compound and 69% in those receiving 200 µg.[5] Similarly, changes in LDL and HDL cholesterol levels are also more pronounced at higher doses.[4][5]
Troubleshooting Guide
Issue 1: High incidence or severity of pruritus is observed in our study subjects.
-
Possible Cause: The administered dose of this compound may be too high for the specific patient population or individual.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dosage of this compound. As pruritus is dose-dependent, a lower dose may maintain therapeutic efficacy while reducing the severity of this side effect.
-
Symptomatic Treatment: Concomitant administration of anti-pruritic medications can be explored, though the efficacy of this approach should be carefully evaluated within the study protocol.
-
Patient Monitoring: Closely monitor the severity and impact of pruritus on the quality of life of the subjects. Discontinuation of the treatment may be necessary in cases of severe, unmanageable itching.[8]
-
Issue 2: Significant unfavorable changes in serum lipid profiles (increased LDL, decreased HDL) are detected.
-
Possible Cause: This is a known on-target effect of FXR agonists.
-
Troubleshooting Steps:
-
Lipid Monitoring: Implement regular and rigorous monitoring of serum LDL and HDL cholesterol levels throughout the experimental period.
-
Dose Adjustment: Evaluate if a lower dose of this compound can achieve the desired therapeutic effect with a less pronounced impact on lipid profiles.
-
Concomitant Therapy: In clinical settings, the use of statins to manage LDL cholesterol increases has been considered with other FXR agonists and could be a potential strategy.[4] The study protocol should, however, be designed to assess the interaction and combined effect of such therapies.
-
Issue 3: Inconsistent or lower-than-expected efficacy in reducing liver enzymes (ALT, GGT).
-
Possible Cause:
-
The administered dose may be too low.
-
Individual patient variability in response to the drug.
-
Issues with drug formulation or administration.
-
-
Troubleshooting Steps:
-
Dose Escalation: If safety permits, a carefully monitored dose-escalation study can be conducted to determine the optimal effective dose.
-
Pharmacokinetic Analysis: Assess the plasma concentrations of this compound to ensure adequate drug exposure.
-
Subgroup Analysis: Analyze the data for potential subgroups of responders and non-responders to identify any underlying biological markers that may predict treatment response.
-
Data Presentation
Table 1: Dose-Dependent Efficacy of this compound on Liver Enzymes
| Dosage | Study Population | Duration | Change in GGT from Baseline | Change in ALT from Baseline |
| 30 µ g/day | PBC | 28 days | -26% | Moderate reductions |
| 60 µ g/day | PBC | 28 days | Significant Reduction (p <0.001 vs placebo) | Mean levels reduced to normal range |
| 90 µ g/day | PBC | 28 days | Significant Reduction (p <0.001 vs placebo) | Moderate reductions |
| 150 µ g/day | PBC | 28 days | -72% (p <0.001 vs placebo) | Moderate reductions |
| 140 µ g/day | NASH | 48 weeks | Significant Reduction | -31.6 U/L |
| 200 µ g/day | NASH | 48 weeks | Significant Reduction | -32.5 U/L |
| Placebo | NASH | 48 weeks | - | -8.4 U/L |
Data compiled from multiple clinical trial reports.[1][3][5][8]
Table 2: Dose-Dependent Adverse Effects of this compound
| Dosage | Study Population | Pruritus Incidence | Change in LDL Cholesterol | Change in HDL Cholesterol | Treatment Discontinuation due to AEs |
| 30 µ g/day | PBC | 1 patient (Grade 2) | Not specified | Not specified | 0 |
| 60 µ g/day | PBC | 4 patients (Grade 2) | Decrease observed | Decrease observed | 0 |
| 90 µ g/day | PBC | 3 patients (Grade 2) | Decrease observed | Decrease observed | 0 |
| 150 µ g/day | PBC | 2 patients (Grade 2), 3 patients (Grade 3) | Decrease observed | Decrease observed | 3 patients |
| 140 µ g/day | NASH | 52% | +8.8 mg/dL | -8.55 mg/dL | Not specified |
| 200 µ g/day | NASH | 69% | +26.96 mg/dL | -9.88 mg/dL | Not specified |
| Placebo | PBC | 3 patients (Grade 2), 1 patient (Grade 3) | Not specified | Not specified | 0 |
| Placebo | NASH | Not specified | -4.52 mg/dL | +1.08 mg/dL | Not specified |
Data compiled from multiple clinical trial reports.[1][5][8]
Experimental Protocols
Detailed, step-by-step experimental protocols for clinical trials are often proprietary. However, the following outlines the general methodologies employed in studies evaluating this compound.
1. Assessment of Liver Enzymes and Lipids:
-
Methodology: Serum levels of GGT, ALT, AST, total cholesterol, HDL cholesterol, and LDL cholesterol are measured using standard automated clinical chemistry analyzers.
-
General Procedure:
-
Collect whole blood samples from subjects at baseline and at specified time points throughout the study.
-
Separate serum by centrifugation.
-
Analyze the serum samples according to the manufacturer's instructions for the specific clinical chemistry analyzer and reagent kits used.
-
Ensure proper quality control measures are in place, including the use of calibration standards and control materials.
-
2. Quantification of Hepatic Fat Fraction:
-
Methodology: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive and quantitative method to assess hepatic steatosis.
-
General Procedure:
-
Subjects undergo MRI of the liver using a scanner with a magnetic field strength of 1.5T or 3T.
-
A multi-echo 3D spoiled gradient-echo sequence is typically used to acquire the raw data.
-
Specialized software is used to process the multi-echo data to generate PDFF maps of the liver.
-
Regions of interest (ROIs) are drawn on the PDFF maps to obtain the mean hepatic fat fraction for each subject.
-
3. Analysis of FXR Target Gene Expression:
-
Methodology: Quantitative real-time polymerase chain reaction (qPCR) is used to measure the mRNA levels of FXR target genes (e.g., SHP, BSEP) in liver biopsies or peripheral blood mononuclear cells (PBMCs).
-
General Procedure:
-
Extract total RNA from the collected tissue or cell samples using a suitable RNA isolation kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using a real-time PCR system with specific primers and probes for the target genes and a reference gene (e.g., GAPDH).
-
Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels.
-
Visualizations
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Typical Experimental Workflow for a this compound Clinical Trial.
Caption: Troubleshooting Logic for Common this compound Adverse Effects.
References
- 1. jfmed.uniba.sk [jfmed.uniba.sk]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Farnesoid X receptor agonist this compound attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Seven Direct Methods for Measuring HDL and LDL Cholesterol Compared with Ultracentrifugation Reference Measurement Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum LDL- and HDL-cholesterol determined by ultracentrifugation and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Tropifexor Preclinical Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the preclinical off-target effects of Tropifexor (B611488). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target activity of this compound in preclinical studies?
A1: Preclinical data indicate that this compound is a highly potent and selective agonist for the farnesoid X receptor (FXR). It has shown no significant off-target activity in broad panel screenings against various enzymes, ion channels, nuclear receptors, and G-protein coupled receptors (GPCRs).[1] The selectivity for FXR is reported to be over 10,000-fold.[1] In vitro pharmacological studies have demonstrated a selectivity of over 30,000-fold for FXR compared to other nuclear receptors.[1]
Q2: Does this compound interact with the TGR5 receptor?
A2: this compound is a non-bile-acid FXR agonist, which provides it with unique features, including a low potential for off-target activation of the cell surface G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[2] Structural analysis suggests that steric hindrance between this compound and the TGR5 receptor may explain its impotency towards this receptor.[3] This is a key differentiator from some bile-acid-based FXR agonists and is thought to contribute to a lower incidence of certain side effects like pruritus.[3]
Q3: Are the commonly observed side effects of FXR agonists, such as pruritus and changes in lipid profiles, considered off-target effects of this compound?
A3: No, these are generally considered on-target effects of FXR activation. FXR plays a central role in bile acid and lipid metabolism.[4] While this compound is designed to minimize these effects compared to other FXR agonists, their potential occurrence is linked to the mechanism of action of FXR itself, not interaction with other unintended molecular targets.
Q4: We are observing an unexpected phenotype in our animal model treated with this compound. How can we determine if this is an off-target effect?
A4: While this compound has a very clean off-target profile, unexpected results in novel preclinical models are possible. Here is a suggested workflow to investigate:
-
Confirm On-Target FXR Engagement: Measure the expression of known FXR target genes in the tissue of interest (e.g., SHP, BSEP, FGF15/19) to confirm that this compound is activating its intended target at the administered dose.[4][5]
-
Dose-Response Analysis: Determine if the unexpected effect is dose-dependent. Off-target effects may sometimes only appear at much higher concentrations than those required for on-target activity.
-
Comparative Studies: If possible, compare the effects of this compound with another structurally different FXR agonist. If the effect is unique to this compound, it may warrant further investigation into off-target mechanisms.
-
In Vitro Target Screening: Consider performing a broad in vitro screen of your own, for example, using a commercial service that offers panels of receptors, kinases, and enzymes, to identify potential novel off-target interactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected biological effect in a novel preclinical model. | Could be a model-specific on-target effect or a rare off-target effect. | 1. Confirm FXR target gene engagement in the relevant tissue. 2. Perform a dose-response study. 3. Consider using a negative control (e.g., an inactive enantiomer if available) or a structurally unrelated FXR agonist. |
| Discrepancy between our in-house selectivity assay results and published data. | Differences in experimental conditions, assay formats, or reagent quality. | 1. Review and align your experimental protocol with published methodologies. 2. Ensure the quality and purity of the this compound sample. 3. Use appropriate positive and negative controls for the off-target of interest. |
Quantitative Data Summary
The following table summarizes the high potency of this compound for its intended target, FXR, as reported in preclinical studies. Data on specific off-target binding affinities are generally not available due to the lack of significant off-target activity observed in broad screening panels.
| Assay Type | Target | Metric | Value | Reference |
| HTRF Assay | FXR | EC50 | 0.2 nM | [1] |
| SRC1 Interaction Assay | FXR | EC50 | 0.20 nM | [5][6] |
| BSEP Transcriptional Activity Assay | FXR | EC50 | 0.26 nM | [5][6] |
Experimental Protocols
Protocol 1: In Vitro FXR Target Gene Expression Assay in Primary Human Hepatocytes
-
Cell Culture: Plate primary human hepatocytes in a suitable collagen-coated multi-well format. Allow cells to acclimate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO) and add to the cell culture medium. A vehicle-only control should be included. Incubate for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
Quantitative Real-Time PCR (qPCR): Synthesize cDNA from the extracted RNA. Perform qPCR using validated primers for FXR target genes such as SHP and BSEP. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in gene expression for this compound-treated samples relative to the vehicle control.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of this compound as a potent and selective agonist of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Variability in Tropifexor response in different patient populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the variability in patient response to Tropifexor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant heterogeneity in efficacy outcomes among patients treated with this compound in our trial for NASH. What are the potential underlying reasons for this?
A1: Variability in response to this compound, a potent and selective farnesoid X receptor (FXR) agonist, is an expected phenomenon in clinical studies. Several factors can contribute to this heterogeneity:
-
Genetic Polymorphisms: Variations in genes encoding the FXR protein (NR1H4), or in genes involved in bile acid synthesis and transport, which are regulated by FXR, can alter drug-target interactions and downstream signaling.
-
Baseline Disease Severity: Patients with different stages of fibrosis or inflammation at the start of treatment may respond differently. The degree of FXR pathway activation may already be altered by the disease state.
-
Concomitant Medications: Drugs that affect the same metabolic pathways as this compound, particularly those influencing bile acid metabolism or cytochrome P450 enzymes, can lead to drug-drug interactions.
-
Patient Demographics and Lifestyle: Factors such as age, sex, diet, and alcohol consumption can influence the metabolic milieu and disease pathogenesis, thereby affecting treatment outcomes.
-
Drug Exposure: Individual differences in absorption, distribution, metabolism, and excretion (ADME) of this compound can lead to varying levels of drug exposure and, consequently, different pharmacological responses.
Q2: How can we stratify patient populations in our preclinical or clinical studies to better understand the variability in this compound response?
A2: Stratification can be approached based on biomarkers and patient characteristics. Consider the following strategies:
-
Genotyping: Screen for known single nucleotide polymorphisms (SNPs) in NR1H4 and other genes in the FXR signaling pathway.
-
Biomarker Profiling: Measure baseline levels of serum biomarkers indicative of FXR activation (e.g., FGF19, C4) and liver injury (e.g., ALT, AST).
-
Histological Subgrouping: Analyze liver biopsies to stratify patients based on the severity of steatosis, inflammation, and fibrosis.
-
Metabolomic Analysis: Profile baseline serum bile acid composition, as it can influence the endogenous activation of FXR.
Troubleshooting Guides
Issue: Inconsistent FXR Target Engagement Biomarker Results
Our research team is observing high variability in FGF19 and C4 levels post-Tropifexor administration, making it difficult to confirm consistent target engagement.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Sample Collection Timing | FGF19 levels can be influenced by diurnal rhythms and food intake. Standardize sample collection to a specific time of day, preferably in a fasted state. |
| Assay Variability | Ensure the ELISA or other assay kits for FGF19 and C4 are from the same lot and are validated for the study matrix (e.g., human serum, plasma). Run quality controls and standard curves with every plate. |
| Patient-Specific Factors | Individual differences in bile acid metabolism can lead to varied endogenous FXR activation, impacting the baseline and drug-induced changes in FGF19 and C4. Correlate biomarker levels with baseline patient characteristics. |
Quantitative Data Summary
The following table summarizes hypothetical data on the efficacy of this compound in different patient subgroups based on a common genetic polymorphism in NR1H4.
| Patient Subgroup (NR1H4 rs11110345) | N | Mean ALT Reduction (U/L) | % Achieving >30% Fibrosis Reduction | Common Adverse Events (%) |
| Wild Type (GG) | 120 | 25.4 | 45% | Pruritus (15%) |
| Heterozygous (GA) | 85 | 18.2 | 32% | Pruritus (12%) |
| Homozygous (AA) | 30 | 10.1 | 15% | Pruritus (10%) |
Experimental Protocols
Protocol: Assessing FXR Target Engagement via FGF19 and C4 Levels
This protocol outlines the procedure for measuring serum biomarkers of FXR activation.
-
Patient Preparation: Patients should fast for at least 8 hours prior to blood collection.
-
Sample Collection: Collect 5 mL of whole blood in a serum separator tube.
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C.
-
Aliquot the serum into cryovials and store immediately at -80°C until analysis.
-
-
Biomarker Analysis (FGF19):
-
Use a commercially available human FGF19 Quantikine ELISA Kit.
-
Follow the manufacturer's instructions for sample dilution, standard curve preparation, and plate reading.
-
Express results in pg/mL.
-
-
Biomarker Analysis (C4):
-
Use a commercially available human C4 ELISA Kit.
-
Follow the manufacturer's instructions for sample preparation and analysis.
-
Express results in ng/mL.
-
-
Data Analysis: Compare post-dose FGF19 and C4 levels to baseline values for each patient. Analyze for statistically significant differences between patient subgroups.
Visualizations
Caption: this compound activates the FXR signaling pathway in hepatocytes.
Caption: Workflow for investigating this compound response variability.
Technical Support Center: Tropifexor and Liver Enzyme Dynamics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tropifexor. The information addresses potential changes in liver enzymes observed during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on liver enzymes in the context of liver disease models or patients?
In disease states characterized by elevated liver enzymes, such as nonalcoholic steatohepatitis (NASH) or primary biliary cholangitis (PBC), this compound is generally expected to cause a dose-dependent reduction in serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT). This therapeutic effect is a primary endpoint in many clinical trials and reflects the drug's mechanism of action in improving liver health.
Q2: We observed an unexpected increase in liver enzymes in our study subjects. Is this a known phenomenon with this compound?
While the primary therapeutic effect in diseased livers is a reduction in enzymes, there have been reports of asymptomatic elevation of liver transaminases. In a study involving healthy volunteers, two subjects discontinued (B1498344) the study due to such elevations. This suggests that in a non-diseased state or under certain conditions, paradoxical effects on liver enzymes can occur. Therefore, any increase in liver enzymes should be carefully monitored and investigated.
Q3: What is the mechanism of action of this compound that leads to changes in liver enzymes?
This compound is a potent and selective non-bile acid agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor highly expressed in the liver and intestines and is a master regulator of bile acid, lipid, and glucose metabolism. By activating FXR, this compound helps to protect the liver from the harmful effects of bile acid accumulation by inhibiting bile acid synthesis and increasing its transport and excretion. This modulation of metabolic pathways often leads to a reduction in the liver inflammation and damage that cause elevated enzyme levels in diseases like NASH.
Q4: What are the typical timelines for observing changes in liver enzymes after initiating this compound treatment?
Changes in liver enzymes can be observed relatively quickly. In clinical trials, significant decreases in GGT have been noted as early as Day 7 of treatment. Generally, measurable changes in ALT, AST, and GGT are expected within the first few weeks to months of consistent daily dosing.
Troubleshooting Guide: Investigating Unexpected Liver Enzyme Elevations
An unexpected elevation in liver enzymes during a study with this compound warrants a systematic investigation. The following guide provides a structured approach to troubleshooting this issue.
Step 1: Immediate Actions
-
Confirm the finding: Repeat the liver function tests to rule out laboratory error.
-
Assess the subject's clinical status: Check for any symptoms of liver injury, such as jaundice, abdominal pain, nausea, or fatigue.
-
Review concomitant medications: Investigate if any other administered compounds could be contributing to liver enzyme elevations.
Step 2: Dose and Subject Population Considerations
-
Evaluate the dose: Determine if the dose of this compound being used is within the established therapeutic range. High doses may have off-target effects.
-
Consider the subject population: Asymptomatic liver enzyme elevations have been reported in healthy volunteers. The physiological state of the subject (healthy vs. diseased) can influence the response to an FXR agonist.
Step 3: Non-Clinical and Pre-clinical Investigations
-
In vitro studies: Assess for potential cytotoxicity of this compound at the concentrations being used in relevant liver cell lines (e.g., primary human hepatocytes).
-
In vivo studies: In animal models, perform a detailed histopathological examination of the liver to look for signs of drug-induced liver injury (DILI). Correlate these findings with serum liver enzyme levels.
Step 4: Clinical Trial Protocol
-
Adherence to monitoring plan: Ensure that the frequency of liver function monitoring is adequate to detect changes promptly.
-
Stopping rules: Implement clear stopping rules in the clinical trial protocol for when liver enzyme elevations reach a certain threshold (e.g., >3x the upper limit of normal).
Quantitative Data Summary
The following tables summarize the quantitative data on this compound-induced changes in liver enzymes from various clinical trials.
Table 1: Percentage Change in Gamma-Glutamyl Transferase (GGT) Levels After 28 Days of Treatment
| Treatment Group | Percentage Decrease in GGT |
| Placebo | 14% |
| This compound 0.03 mg | Not significantly different from placebo |
| This compound 0.06 mg | Significant decrease compared to placebo |
| This compound 0.09 mg | Significant decrease compared to placebo |
| This compound 0.15 mg | 64% |
Table 2: Change in Alanine Aminotransferase (ALT) Levels After 48 Weeks in NASH Patients
| Treatment Group | Mean Change from Baseline in ALT (U/L) |
| Placebo | -8.4 |
| This compound 140 µg | -31.6 |
| This compound 200 µg | -32.5 |
Experimental Protocols
Protocol 1: Measurement of Serum Alanine Aminotransferase (ALT)
This protocol provides a general method for the colorimetric determination of ALT activity in serum samples.
Materials:
-
ALT reagent kit (containing L-alanine and α-ketoglutarate)
-
Pyruvate (B1213749) standard solution
-
Microplate reader
-
96-well microplate
-
Incubator
Procedure:
-
Sample Preparation: Collect blood samples and separate the serum by centrifugation.
-
Standard Curve Preparation: Prepare a series of pyruvate standards by making serial dilutions of the stock solution.
-
Assay: a. Add 10 µL of each serum sample or standard in duplicate to the wells of the 96-well microplate. b. Add 50 µL of the ALT Reagent Solution to each well. c. Cover the plate and incubate at 37°C for 30 minutes. d. Add 50 µL of the colorimetric developing solution to each well. e. Incubate for 10 minutes at 37°C. f. Add 200 µL of a stop solution (e.g., 0.5 M NaOH) to each well.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Calculation: Construct a standard curve by plotting the absorbance of the pyruvate standards against their concentrations. Calculate the ALT concentration in the samples from the standard curve.
Visualizations
Caption: this compound activates the FXR signaling pathway.
Caption: Workflow for investigating unexpected liver enzyme elevations.
Technical Support Center: Troubleshooting Inconsistent Results in Tropifexor Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in experiments involving the Farnesoid X Receptor (FXR) agonist, Tropifexor. The guides and FAQs are designed to address specific issues in a clear question-and-answer format.
General FAQs
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, and kidneys.[1][2] Upon activation by ligands like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis. Key target genes upregulated by this compound include the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP).[1][3]
Q2: What are the common sources of variability in experiments with small molecule agonists like this compound?
Inconsistent results in experiments using small molecule agonists can arise from several factors, including:
-
Compound Handling and Storage: Improper storage can lead to degradation, while repeated freeze-thaw cycles of stock solutions can affect compound stability and concentration.
-
Solvent Effects: The solvent used to dissolve the compound, typically DMSO, can have biological effects on its own, especially at higher concentrations.[4][5]
-
Lot-to-Lot Variability: Different batches of the compound may have slight variations in purity or physical form, which can impact experimental outcomes.[6][7]
-
Cell Culture Conditions: Cell passage number, density, and overall health can significantly influence their responsiveness to treatment.
-
Experimental Technique: Inconsistent pipetting, timing, and reagent preparation can introduce significant variability.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common experimental techniques used to study the effects of this compound.
Guide 1: Quantitative PCR (qPCR) for FXR Target Genes (SHP & BSEP)
Q: We are observing high variability in the induction of SHP and BSEP mRNA levels after this compound treatment. What could be the cause?
High variability in qPCR results is a common issue. The following table and protocol highlight potential sources of error and provide solutions.
Data Presentation: Troubleshooting qPCR Variability
| Symptom | Possible Cause | Suggested Solution |
| High Cq values or no amplification in treated samples | RNA degradation | Use an RNA stabilization solution and assess RNA integrity (e.g., via Bioanalyzer) before proceeding. |
| Inefficient reverse transcription | Optimize the amount of input RNA and use a high-quality reverse transcriptase. Include a no-RT control. | |
| Poor primer efficiency | Validate primer pairs for efficiency (should be 90-110%) and specificity (check melt curve for a single peak). | |
| Inconsistent Cq values between technical replicates | Pipetting errors | Use calibrated pipettes, prepare a master mix for all reactions, and ensure thorough mixing.[8] |
| Poorly mixed reaction components | Gently vortex and centrifuge all reaction plates before cycling. | |
| Variable gene expression between biological replicates | Inconsistent cell seeding or treatment | Ensure uniform cell density and that this compound is added and mixed consistently across all wells. |
| Cell health variability | Use cells within a narrow passage number range and visually inspect for consistent morphology and viability. | |
| Inaccurate normalization | Use at least two validated reference genes that are stably expressed across your experimental conditions.[9] |
Experimental Protocol: qPCR for SHP and BSEP
-
Cell Culture and Treatment:
-
Seed human hepatocytes (e.g., HepG2 or primary human hepatocytes) in a 12-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced effects.[4][5]
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA using a column-based kit according to the manufacturer's instructions.
-
Quantify RNA and assess purity (A260/A280 ratio should be ~2.0).
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
-
qPCR:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for your target genes (SHP/NR0B2 and BSEP/ABCB11) and at least two reference genes (e.g., GAPDH, ACTB).
-
Perform qPCR using a three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
Melt curve analysis.
-
-
-
Data Analysis:
-
Calculate Cq values for all samples.
-
Normalize the Cq values of the target genes to the geometric mean of the reference genes (ΔCq).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCq method.[10]
-
Guide 2: Western Blot for FXR Protein
Q: We are having trouble detecting a consistent FXR band or are seeing high background on our Western blots. How can we improve our results?
Western blotting for nuclear receptors like FXR can be challenging due to their relatively low abundance.
Data Presentation: Troubleshooting Western Blot Issues
| Symptom | Possible Cause | Suggested Solution |
| No or weak FXR band | Low FXR expression in the chosen cell line | Use a positive control cell line known to express FXR (e.g., HepG2).[11] |
| Inefficient protein extraction | Use a lysis buffer containing protease and phosphatase inhibitors. Consider nuclear extraction protocols. | |
| Poor antibody performance | Use a validated antibody specific for FXR. Check the manufacturer's datasheet for recommended dilutions and protocols.[3][7][12] | |
| Insufficient protein loading | Load at least 30-50 µg of total protein per lane. | |
| High background or non-specific bands | Antibody concentration is too high | Titrate the primary antibody to determine the optimal concentration. |
| Insufficient blocking | Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST. | |
| Inadequate washing | Increase the number and duration of washes with TBST between antibody incubations. | |
| Inconsistent band intensity | Uneven protein loading | Perform a total protein stain (e.g., Ponceau S) on the membrane before blocking to verify equal loading. Normalize to a loading control like β-actin or GAPDH. |
| Inconsistent transfer | Ensure proper gel-membrane contact and optimize transfer time and voltage. |
Experimental Protocol: Western Blot for FXR
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 30-50 µg of protein per well onto a 10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against FXR (e.g., rabbit polyclonal) overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin).
-
Guide 3: Luciferase Reporter Assay for this compound Activity
Q: We are getting inconsistent EC50 values for this compound in our FXR luciferase reporter assay. What could be the problem?
Inconsistent EC50 values in reporter assays often stem from variability in cell transfection, treatment, or the assay readout itself.
Data Presentation: Troubleshooting Luciferase Reporter Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent transfection efficiency | Optimize the DNA-to-transfection reagent ratio. Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization.[13] |
| Pipetting inaccuracies during serial dilution | Prepare a master mix for each dilution and use calibrated pipettes.[14][15][16] | |
| Edge effects in the plate | Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile media or water to maintain humidity.[4] | |
| Low signal-to-background ratio | Low reporter gene expression | Use a strong promoter for the reporter construct and optimize the amount of plasmid DNA used for transfection. |
| High background luminescence | Use white, opaque-bottom plates to minimize crosstalk between wells.[17] Allow plates to equilibrate to room temperature before adding the substrate. | |
| Shift in EC50 values between experiments | Variation in cell passage number or health | Use cells within a consistent, low passage number range. Ensure cells are in the logarithmic growth phase.[4] |
| Degradation of this compound stock solution | Prepare fresh serial dilutions for each experiment from a recently prepared stock. Store stock solutions in small, single-use aliquots at -80°C. | |
| Inconsistent incubation times | Standardize the incubation time for both cell treatment and the luciferase reaction. |
Experimental Protocol: FXR Luciferase Reporter Assay
-
Cell Seeding and Transfection:
-
Seed HEK293T or HepG2 cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well.[1]
-
The next day, co-transfect cells with an FXR expression plasmid, an FXRE-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO). Ensure the final DMSO concentration is below 0.1%.
-
-
Luciferase Assay:
-
After 24 hours of treatment, perform a dual-luciferase assay according to the manufacturer's protocol.
-
Briefly, lyse the cells and measure firefly luciferase activity, then add the quenching reagent and measure Renilla luciferase activity in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.[18]
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to this compound experiments.
Caption: Simplified signaling pathway of this compound activation of the Farnesoid X Receptor (FXR).
Caption: General experimental workflow for studying the effects of this compound in vitro.
Caption: A logical decision tree for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Human FXR/NR1H4 Antibody, R D Systems 100ug; Unlabeled:Antibodies, Monoclonal | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. origene.com [origene.com]
- 6. benchchem.com [benchchem.com]
- 7. FXR Polyclonal Antibody (PA1-16822) [thermofisher.com]
- 8. Use and Misuse of Cq in qPCR Data Analysis and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genomique.iric.ca [genomique.iric.ca]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-FXR Antibodies | Invitrogen [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. youtube.com [youtube.com]
- 16. integra-biosciences.com [integra-biosciences.com]
- 17. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. graphpad.com [graphpad.com]
Technical Support Center: Long-Term Stability of Tropifexor in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information and troubleshooting advice regarding the long-term stability of Tropifexor in solution. The following sections are designed to address common questions and concerns that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal long-term stability, it is recommended to store this compound stock solutions, typically prepared in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO), at -80°C.[1] When stored under these conditions, the solution is expected to be stable for up to one year. For short-term storage, aliquots can be kept at -20°C for up to one month. It is crucial to use anhydrous DMSO as moisture can reduce the solubility and stability of this compound.[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into single-use volumes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous, high-purity DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this compound.
Q3: How can I assess the stability of my this compound solution if I suspect degradation?
A3: The most reliable way to assess the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate and quantify this compound from its potential degradation products. A decrease in the peak area of the parent this compound compound and the emergence of new peaks over time would indicate degradation. Visual inspection for color changes or precipitation can be an initial indicator, but is not a definitive measure of stability.
Q4: What are the potential causes of this compound degradation in aqueous solutions?
A4: While specific degradation pathways for this compound in aqueous solutions are not extensively published, common causes for the degradation of similar small molecules in aqueous buffers include:
-
Hydrolysis: The presence of water can lead to the cleavage of labile functional groups within the molecule, a process that can be catalyzed by acidic or basic pH conditions.
-
Oxidation: this compound may be susceptible to oxidation, especially in the presence of dissolved oxygen or upon exposure to light.
-
Adsorption: The compound may adsorb to the surface of plastic or glass storage containers, leading to a decrease in the effective concentration in solution.
Q5: Are there any known metabolites of this compound that I should be aware of in my in vitro experiments?
A5: Yes, in human studies, this compound has been shown to undergo glucuronidation and oxidation. The main metabolic pathways involve glucuronidation by UGT1A1 and oxidation by CYP3A4.[2] While these are metabolic products and not direct chemical degradants in solution, it is important to be aware of them if your experimental system contains metabolic enzymes (e.g., liver microsomes, hepatocytes).
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to the stability of this compound solutions.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitate forms in stock solution upon thawing. | - Low solubility at colder temperatures.- Solvent has absorbed moisture. | - Gently warm the vial to room temperature and vortex to ensure complete re-dissolution before use.- Use fresh, anhydrous DMSO for preparing stock solutions. |
| Loss of biological activity in experiments. | - Chemical degradation of this compound.- Adsorption to experimental plastics. | - Verify the purity and concentration of the stock solution using HPLC or LC-MS.- Prepare fresh stock solutions if degradation is confirmed.- Consider using low-adhesion microplates or adding a small, non-interfering amount of a surfactant like Tween-20 to your assay buffer. |
| Inconsistent experimental results. | - Inaccurate concentration due to degradation or precipitation.- Repeated freeze-thaw cycles. | - Always ensure the compound is fully dissolved before making dilutions.- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. |
| Color change in the stock solution. | - Oxidation or other chemical degradation. | - Discard the solution.- Prepare a fresh stock solution and consider storing it under an inert gas like argon or nitrogen if sensitivity to oxidation is suspected. |
Quantitative Stability Data
While extensive long-term stability data for this compound in various solvents is not publicly available, the following table provides a representative example of a stability study for a small molecule in DMSO, as analyzed by HPLC. This data is for illustrative purposes to guide researchers in their own stability assessments.
Table 1: Representative Stability of a Small Molecule in DMSO at Different Storage Temperatures
| Storage Temperature | Time Point | Purity by HPLC (%) | Appearance of Degradation Products (% Total Area) |
| -80°C | 0 Months | 99.8 | < 0.2 |
| 6 Months | 99.7 | < 0.3 | |
| 12 Months | 99.6 | < 0.4 | |
| -20°C | 0 Months | 99.8 | < 0.2 |
| 1 Month | 99.5 | 0.5 | |
| 3 Months | 98.9 | 1.1 | |
| 4°C | 0 Hours | 99.8 | < 0.2 |
| 24 Hours | 99.1 | 0.9 | |
| 72 Hours | 97.5 | 2.5 | |
| Room Temp (25°C) | 0 Hours | 99.8 | < 0.2 |
| 8 Hours | 98.2 | 1.8 | |
| 24 Hours | 95.3 | 4.7 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into single-use, sterile amber vials to protect from light and to avoid repeated freeze-thaw cycles.
-
Label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To determine the purity of a this compound solution and detect the presence of any degradation products. (This is a representative method based on published LC-MS/MS analysis of this compound).[3]
Instrumentation and Columns:
-
HPLC or UPLC system with a UV detector
-
C8 analytical column (e.g., 2.1 x 50 mm, 3 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Chromatographic Conditions:
-
Gradient: 40% B to 75% B over 1.5 minutes, hold at 75% B for 0.3 minutes, then return to 40% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 313 nm[4]
-
Injection Volume: 5 µL
Procedure:
-
Prepare a fresh standard solution of this compound at a known concentration in the mobile phase.
-
Dilute the this compound solution to be tested to a suitable concentration within the linear range of the assay.
-
Inject the standard and sample solutions onto the HPLC system.
-
Monitor the chromatogram for the retention time of the this compound peak and the appearance of any new peaks, which would indicate degradation products.
-
Calculate the purity of the this compound sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.
Visualizations
References
Technical Support Center: Tropifexor and Plasma Lipid Modulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Tropifexor on plasma lipids.
Frequently Asked Questions (FAQs)
Q1: We are observing an increase in LDL cholesterol and a decrease in HDL cholesterol in our experimental animals treated with this compound. Is this an expected finding?
A1: Yes, this is an anticipated on-target effect of this compound. As a potent farnesoid X receptor (FXR) agonist, this compound modulates the expression of genes involved in lipid metabolism. This can lead to dose-dependent increases in low-density lipoprotein cholesterol (LDL-C) and decreases in high-density lipoprotein cholesterol (HDL-C).[1][2][3]
Q2: What is the underlying mechanism for the observed changes in plasma lipids with this compound treatment?
A2: this compound activates FXR, a nuclear receptor highly expressed in the liver and intestine.[4] FXR activation influences several key pathways in lipid homeostasis. One of the primary mechanisms involves the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c is a master regulator of genes involved in fatty acid and triglyceride synthesis.[5] Additionally, FXR activation can downregulate CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol, which can lead to an increase in hepatic cholesterol levels and subsequent alterations in lipoprotein metabolism.
Q3: At what doses of this compound have significant lipid changes been reported in clinical studies?
A3: Phase 2 clinical trial data for this compound in patients with nonalcoholic steatohepatitis (NASH) have shown dose-dependent changes in plasma lipids. For instance, at 48 weeks, the following mean changes from baseline were observed:
| Treatment Group | LDL-C Change (mg/dL) | HDL-C Change (mg/dL) |
| Placebo | -4.52 | +1.08 |
| This compound 140 µg | +8.8 | -8.55 |
| This compound 200 µg | +26.96 | -9.88 |
| [Data sourced from a phase 2 clinical trial of this compound.][1][2] |
Q4: Are there any potential strategies to mitigate the impact of this compound on plasma lipids in a research setting?
A4: Yes, one of the primary strategies being investigated is the co-administration of statins. Statins are inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. By reducing endogenous cholesterol production, statins can help to counteract the increase in LDL-C observed with FXR agonists. Studies with other FXR agonists, such as obeticholic acid, have suggested that statin co-therapy can effectively manage these lipid alterations.[3]
Troubleshooting Guides
Issue: Unexpectedly large increases in LDL-C or decreases in HDL-C are observed at low doses of this compound.
-
Possible Cause 1: Animal Model Sensitivity. Certain animal models may exhibit a heightened sensitivity to FXR agonists. For example, mouse models may respond differently than rat or hamster models in terms of lipid metabolism.
-
Troubleshooting Step 1: Review the literature for the specific animal model being used and its known responses to FXR agonists. Consider using a different, validated model for hyperlipidemia studies if necessary.
-
Possible Cause 2: Diet. The composition of the basal diet, particularly the fat and cholesterol content, can significantly influence the lipid-lowering or -increasing effects of a test compound.
-
Troubleshooting Step 2: Ensure a standardized and well-characterized diet is used across all experimental groups. For hyperlipidemia studies, a high-fat, high-cholesterol diet is often used to induce a relevant disease phenotype.
-
Possible Cause 3: Assay Variability. Inconsistent sample handling or assay methodology can lead to variable results.
-
Troubleshooting Step 3: Standardize blood collection and processing protocols. Utilize validated and well-documented methods for lipid profiling, such as enzymatic assays or HPLC.
Issue: Difficulty in establishing a clear dose-response relationship for this compound's effect on plasma lipids.
-
Possible Cause 1: Insufficient Dose Range. The selected dose range may not be wide enough to capture the full spectrum of the dose-response curve.
-
Troubleshooting Step 1: Conduct a pilot dose-ranging study with a wider spread of this compound concentrations to identify the optimal range for observing a clear dose-dependent effect.
-
Possible Cause 2: Small Sample Size. Insufficient numbers of animals per group can lead to high variability and mask a true dose-response effect.
-
Troubleshooting Step 2: Perform a power analysis to determine the appropriate sample size needed to detect statistically significant differences between dose groups.
Experimental Protocols
Protocol: Evaluation of Atorvastatin (B1662188) Co-administration to Mitigate this compound-Induced Dyslipidemia in a Mouse Model of Hyperlipidemia
1. Objective: To determine the efficacy of atorvastatin in mitigating the adverse effects of this compound on plasma LDL-C and HDL-C in a diet-induced hyperlipidemic mouse model.
2. Animal Model:
-
Species: C57BL/6J mice (male, 8-10 weeks old)
-
Acclimation: Acclimatize animals for at least one week prior to the start of the study.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
3. Diet:
-
Induction of Hyperlipidemia: Feed all animals a high-fat diet (HFD) containing 21% fat and 1.5% cholesterol for 4 weeks prior to the start of treatment and throughout the study period.
4. Experimental Groups (n=10 mice per group):
-
Group 1 (Vehicle Control): HFD + Vehicle for this compound + Vehicle for Atorvastatin
-
Group 2 (this compound): HFD + this compound (e.g., 10 mg/kg, oral gavage, daily) + Vehicle for Atorvastatin
-
Group 3 (Atorvastatin): HFD + Vehicle for this compound + Atorvastatin (e.g., 10 mg/kg, oral gavage, daily)[6]
-
Group 4 (Combination): HFD + this compound (10 mg/kg) + Atorvastatin (10 mg/kg)
5. Treatment Administration:
-
Duration: 4 weeks
-
Route of Administration: Oral gavage
-
Frequency: Once daily
6. Blood Collection and Lipid Analysis:
-
Timepoints: Baseline (before treatment initiation) and at the end of the 4-week treatment period.
-
Method: Collect blood via the tail vein or retro-orbital sinus following a 4-6 hour fast.
-
Sample Processing: Collect blood into EDTA-coated tubes, centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Lipid Profiling: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic assay kits according to the manufacturer's instructions.
7. Statistical Analysis:
-
Data will be expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups will be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test).
-
A p-value of < 0.05 will be considered statistically significant.
Visualizations
Caption: FXR Signaling Pathway in Lipid Metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. idexxbioanalytics.com [idexxbioanalytics.com]
- 4. A clinical trial to evaluate the effect of statin use on lowering aldosterone levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tail Vein Blood Collection in Mice | Animals in Science [queensu.ca]
- 6. escires.com [escires.com]
Tropifexor Technical Support Center: Navigating Dose-Response Challenges in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tropifexor, a highly potent, non-bile acid farnesoid X receptor (FXR) agonist, in cell culture experiments. Our aim is to help you navigate potential dose-response challenges and achieve consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1] Upon binding to FXR, this compound induces a conformational change that promotes the recruitment of coactivator proteins. This complex then binds to FXR response elements (FXREs) on the DNA, leading to the transcription of target genes. Key target genes include the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), which are involved in bile acid homeostasis.[2]
Q2: I am observing a weaker than expected response or no response at lower concentrations of this compound. What are the possible causes?
Several factors could contribute to a diminished response at lower, typically effective, concentrations:
-
Sub-optimal Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Stressed or overly confluent cells may exhibit altered signaling responses.
-
Serum Protein Binding: Components in fetal bovine serum (FBS), particularly albumin, can bind to small molecules like this compound, reducing its free and active concentration. Consider reducing the serum percentage or using a serum-free medium for your assay.[3]
-
Incorrect Vehicle Control: this compound is typically dissolved in DMSO. Ensure your vehicle control contains the same final concentration of DMSO as your experimental wells, as DMSO itself can have minor effects on cells.[2]
Q3: My dose-response curve for this compound is showing a bell shape (non-monotonic), with a decreasing effect at higher concentrations. What could be causing this?
A bell-shaped dose-response curve can be indicative of several phenomena:[4][5][6]
-
Cytotoxicity: At high concentrations, this compound may induce cytotoxicity, leading to a decrease in the measured biological response due to cell death. It is crucial to determine the cytotoxic concentration (IC50) of this compound in your specific cell line.
-
Off-Target Effects: While this compound is highly selective for FXR, at supraphysiological concentrations, it may interact with other cellular targets, leading to confounding effects that mask or counteract the intended FXR-mediated response.[7]
-
Compound Aggregation: At high concentrations, small molecules can sometimes form aggregates, which can lead to non-specific effects or a reduction in the monomeric, active form of the compound.[8]
Q4: The EC50/IC50 values I'm obtaining for this compound are inconsistent between experiments. What should I check?
Variability in potency values is a common challenge in cell-based assays. Here are some key factors to investigate:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High-passage cells can exhibit phenotypic and genotypic drift, leading to altered drug sensitivity.
-
Reagent Variability: Lot-to-lot variations in cell culture media, serum, and other reagents can impact cellular responses.
-
Inconsistent Incubation Times: Ensure that the duration of this compound exposure is kept constant across all experiments.
-
Pipetting Accuracy: Small errors in pipetting, especially during serial dilutions, can lead to significant inaccuracies in the final compound concentrations.
Troubleshooting Guide
Issue 1: High Variability Between Replicates
-
Potential Cause: Uneven cell plating, pipetting inaccuracies, or edge effects in multi-well plates.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before and during plating.
-
Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS to maintain humidity.
-
Issue 2: Unexpected Bell-Shaped Dose-Response Curve
-
Potential Cause: Cytotoxicity, off-target effects, or compound precipitation at high concentrations.
-
Troubleshooting Steps:
-
Determine Cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 for cytotoxicity in your cell line. This will help you identify the concentration range where the observed decrease in response is likely due to cell death.
-
Solubility Check: Visually inspect your highest stock concentrations for any signs of precipitation. If observed, sonication or gentle warming may help. Consider preparing a fresh stock solution.
-
Investigate Off-Target Effects: If the bell shape persists at non-toxic concentrations, consider if off-target effects could be at play. This may require more advanced techniques to investigate, but a first step is to ensure you are working within a concentration range that is reasonably close to the known EC50 for FXR activation.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies. Note that these values can vary depending on the specific cell line and assay conditions.
Table 1: In Vitro Potency of this compound
| Parameter | Assay Type | Cell Line/System | Value (EC50) | Reference |
| FXR Agonism | HTRF Coactivator Interaction | Human FXR Ligand Binding Domain | 0.20 nM | [2] |
| FXR Agonism | BSEP Promoter Activity | - | 0.26 nM | [2] |
| FXR Agonism | Cell-free FRET | - | 0.2 nM | [9] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Experiment Type | Recommended Concentration Range | Notes |
| FXR Target Gene Expression (e.g., SHP, BSEP) | 0.1 nM - 100 nM | A dose-dependent induction of SHP and BSEP has been observed in human primary hepatocytes starting at 0.1 nM.[10] |
| Cytotoxicity Assessment | 100 nM - 100 µM | A broad range should be tested to determine the toxic threshold in your specific cell line. |
Experimental Protocols
Protocol 1: FXR Target Gene Expression Assay
This protocol outlines a general method for assessing the effect of this compound on the expression of FXR target genes.
-
Cell Seeding: Plate your cells of interest (e.g., HepG2, primary hepatocytes) in a suitable multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of working concentrations (e.g., 0.1 nM to 1 µM).
-
Cell Treatment: Replace the culture medium with fresh medium containing the different concentrations of this compound or vehicle control (ensure the final DMSO concentration is consistent and typically ≤ 0.1%).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for changes in gene expression.
-
RNA Extraction and qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of FXR target genes (e.g., SHP, BSEP) and a housekeeping gene for normalization.
Protocol 2: Cytotoxicity Assay (MTT)
This protocol provides a framework for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a wide range of this compound concentrations (e.g., 10 nM to 100 µM) and a vehicle control.
-
Incubation: Incubate for a period relevant to your main experiments (e.g., 24-72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. The viable cells will reduce the MTT to formazan (B1609692).
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: this compound activates the FXR signaling pathway.
Caption: A logical workflow for troubleshooting dose-response issues.
References
- 1. acs.org [acs.org]
- 2. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. graphpad.com [graphpad.com]
- 5. benchchem.com [benchchem.com]
- 6. Is the bell-shaped dose-response curve of the selective serotonin reuptake inhibitor due to 5-HT1A auto-receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of Tropifexor and other FXR agonists
An Objective Comparison of Tropifexor (B611488) and Other Farnesoid X Receptor (FXR) Agonists in Efficacy
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a master regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in reducing liver steatosis, inflammation, and fibrosis has made it a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases like primary biliary cholangitis (PBC).[3][4] This has led to the development of numerous FXR agonists, including the non-bile acid agonist this compound (LJN452). This guide provides a comparative analysis of the efficacy of this compound against other prominent FXR agonists, supported by preclinical and clinical data.
Mechanism of Action: The FXR Signaling Pathway
FXR is endogenously activated by bile acids.[1] This activation leads to the regulation of a cascade of genes involved in metabolic pathways. Key target genes include the small heterodimer partner (SHP) and the bile salt export pump (BSEP), which are upregulated to control bile acid synthesis and transport, thereby protecting liver cells from bile acid toxicity.[5][6][7] FXR activation also suppresses lipogenesis and inflammation, crucial therapeutic effects for conditions like NASH.[1][4]
Comparative Efficacy: Preclinical Data
This compound stands out as a highly potent, non-bile acid FXR agonist.[4] In vitro and in vivo studies have demonstrated its superior potency compared to other agonists, such as the bile-acid derivative Obeticholic Acid (OCA).
| Compound | Class | Potency (EC50) | Key Preclinical Findings | Reference |
| This compound | Non-Bile Acid, Non-Steroidal | 0.2 - 0.26 nM | Potent induction of FXR target genes (SHP, BSEP) in rodents. Superior efficacy to OCA in NASH models at lower doses. | [5][6][7][8] |
| Obeticholic Acid (OCA) | Bile Acid Derivative | 99 nM | First-in-class FXR agonist; reduces fibrosis in animal models. | [3][9] |
| Cilofexor (B606690) (GS-9674) | Non-Bile Acid, Non-Steroidal | Not specified | Reduces hepatic fibrosis and markers of cholestasis in a mouse model of sclerosing cholangitis. | [10] |
| EDP-305 | Non-Bile Acid, Steroidal | Not specified | Modulates bile acid and lipid metabolism; decreases pro-inflammatory and fibrogenic gene transcription in vitro. | [3][11] |
Clinical Efficacy in Nonalcoholic Steatohepatitis (NASH)
Clinical trials have evaluated several FXR agonists for the treatment of NASH, a condition characterized by liver fat accumulation, inflammation, and fibrosis.[2] The Phase 2 FLIGHT-FXR trial provided significant data on this compound's efficacy.
| Parameter | This compound (FLIGHT-FXR, Phase 2) | Cilofexor (Phase 2) | Obeticholic Acid (REGENERATE, Phase 3) |
| Dosage | 140 µg & 200 µg (48 weeks) | 30 mg & 100 mg (24 weeks) | 10 mg & 25 mg (18 months) |
| Alanine Aminotransferase (ALT) Reduction | Significant decrease vs. placebo (-18.0 U/L for 140µg, -23.0 U/L for 200µg at Week 12).[12] | Significant improvement in ALT with 100 mg dose.[13] | Significant improvement vs. placebo. |
| Hepatic Fat Fraction (HFF) Reduction | Significant relative decrease vs. placebo (-19.07% for 140µg, -39.41% for 200µg at Week 12).[12] ≥30% reduction in 64% of patients on 200 µg.[14] | Significant relative decrease with 100 mg dose (-22.7% vs. +1.9% for placebo).[13] | Not a primary endpoint, but improvements seen. |
| Fibrosis Improvement | Biomarkers of fibrosis improved.[15] | No significant changes in Enhanced Liver Fibrosis (ELF) scores or liver stiffness.[13] | ≥1-stage fibrosis improvement without NASH worsening in 23% of patients (25 mg dose) vs. 12% for placebo.[16] |
| Common Adverse Events | Dose-dependent pruritus (itching), increased LDL-C, decreased HDL-C.[12][17] | Pruritus (more common with 100 mg dose).[13] | Pruritus, increased LDL-C.[3] |
Clinical Efficacy in Primary Biliary Cholangitis (PBC)
This compound and other FXR agonists have also been evaluated for PBC, a chronic autoimmune disease that damages the bile ducts.
| Parameter | This compound (Phase 2) | Cilofexor (Phase 2) | Obeticholic Acid (POISE, Phase 3) |
| Dosage | 30-150 µg (28 days) | 30 mg & 100 mg (12 weeks) | 5-10 mg (12 months) |
| Gamma-Glutamyl Transferase (GGT) Reduction | 26-72% reduction from baseline.[18] | Significant reduction (-47.7% for 100 mg dose).[19] | Significant reduction. |
| Alkaline Phosphatase (ALP) Reduction | Not the primary endpoint to avoid confounding effects.[18] | Significant reduction (-13.8% for 100 mg dose).[19] | Primary endpoint met; significant reduction leading to approval for PBC. |
| Common Adverse Events | Pruritus (52.5% vs. 28.6% for placebo).[18] | Pruritus (more common with 100 mg dose).[19] | Pruritus. |
Experimental Protocols and Methodologies
The data presented is derived from a range of standardized preclinical and clinical research methods.
In Vitro Potency Assay (HTRF)
-
Objective: To determine the half-maximal effective concentration (EC50) of the FXR agonist.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) or HTRF assay is used.[4] This biochemical assay measures the interaction between the ligand-bound FXR and a steroid receptor coactivator peptide (e.g., SRC1). The signal is proportional to the degree of receptor activation.[4]
Preclinical In Vivo Studies (Rodent Models)
-
Objective: To assess the in vivo efficacy and target engagement of the FXR agonist.
-
Methodology: Rodent models of NASH or cholestasis are used.[8] Animals are treated orally with the compound (e.g., this compound at 0.03 to 1 mg/kg) or a vehicle control.[6][7] After a specified treatment period, tissues (liver, ileum) are harvested to measure the mRNA expression of FXR target genes like SHP, BSEP, and FGF15 via quantitative PCR.[4]
Clinical Trial for NASH (e.g., FLIGHT-FXR)
-
Objective: To evaluate the safety and efficacy of the FXR agonist in patients with NASH.
-
Methodology: A multi-center, randomized, double-blind, placebo-controlled trial is conducted.[12] Patients with biopsy-confirmed NASH and fibrosis are randomized to receive different doses of the drug or a placebo daily for a set duration (e.g., 48 weeks). Efficacy is measured by changes in liver enzymes (ALT, AST), hepatic fat fraction (assessed by MRI-Proton Density Fat Fraction, MRI-PDFF), and liver histology from biopsies. Safety and tolerability, particularly pruritus and lipid changes, are closely monitored.[12]
Conclusion
This compound is a highly potent, non-bile acid FXR agonist that has demonstrated robust efficacy in preclinical models, often superior to bile-acid derivatives like OCA.[8] Clinical trials in NASH and PBC have confirmed its ability to significantly improve key disease biomarkers, such as reducing liver fat and cholestatic enzymes.[12][18] Like other FXR agonists, its clinical use is associated with dose-dependent pruritus and changes in lipid profiles, which remain key considerations for the therapeutic class.[3][17] The ongoing development and investigation of non-steroidal agonists like this compound and Cilofexor continue to refine the therapeutic potential of targeting the FXR pathway for chronic liver diseases.
References
- 1. surf.rutgers.edu [surf.rutgers.edu]
- 2. FXR agonists in NASH treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High doses of FXR agonist this compound reduce hepatic fat, serum ALT in patients with NASH | MDedge [mdedge.com]
- 15. researchgate.net [researchgate.net]
- 16. SUMOylation inhibitors synergize with FXR agonists in combating liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Farnesoid X receptor agonist this compound attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cilofexor passes phase 2 for primary biliary cholangitis | MDedge [mdedge.com]
A Head-to-Head Comparison of Tropifexor and Cilofexor for the Treatment of Non-alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. The farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid, lipid, and glucose metabolism, has emerged as a key therapeutic target for NASH. Tropifexor (B611488) (LJN452) and Cilofexor (B606690) (GS-9674) are two potent, non-steroidal, selective FXR agonists that have been evaluated in clinical trials for the treatment of NASH. This guide provides a head-to-head comparison of their performance based on available preclinical and clinical data.
Mechanism of Action: Targeting the Farnesoid X Receptor (FXR)
Both this compound and Cilofexor are synthetic, non-bile acid agonists of the farnesoid X receptor (FXR).[1][2] FXR is highly expressed in the liver and intestine, where it plays a crucial role in maintaining metabolic homeostasis.[3]
Activation of FXR by these agonists initiates a signaling cascade that leads to:
-
Suppression of bile acid synthesis: FXR activation in the ileum induces the expression of Fibroblast Growth Factor 19 (FGF19), which then travels to the liver and inhibits the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis.[4][5]
-
Increased bile acid transport: In the liver, FXR upregulates the expression of the Bile Salt Export Pump (BSEP), which facilitates the excretion of bile acids from hepatocytes.[6]
-
Inhibition of lipogenesis and gluconeogenesis: FXR activation helps to reduce the accumulation of fat in the liver and improve glucose metabolism.[7]
-
Anti-inflammatory and anti-fibrotic effects: By modulating various signaling pathways, FXR activation can reduce liver inflammation and fibrosis.[8]
Caption: FXR Agonist Signaling Pathway.
Preclinical Data
| Parameter | This compound | Cilofexor |
| FXR Potency (EC50) | 0.2 nM (HTRF assay) | 43 nM |
| Key Preclinical Findings | - Potent induction of FXR target genes BSEP and SHP in human primary hepatocytes and in rodent models.[6] - Demonstrated anti-inflammatory and anti-fibrotic effects in rodent models of NASH. | - Demonstrated anti-inflammatory and anti-fibrotic effects in preclinical liver fibrosis models. - Reduced portal pressure in a rat NASH model.[8] |
Clinical Trial Data in NASH
Efficacy
| Endpoint | This compound (FLIGHT-FXR Phase 2b)[9][10] | Cilofexor (Phase 2 in non-cirrhotic NASH)[11][12] |
| Treatment Duration | 12 weeks (interim analysis) | 24 weeks |
| Doses Evaluated | 140 µg and 200 µg daily | 30 mg and 100 mg daily |
| Change in Hepatic Fat Fraction (HFF) | Significant reduction at 200 µg dose. ≥30% relative reduction in HFF: - 64% in 200 µg group - 32% in 140 µg group - 20% in placebo group | Median relative decrease in MRI-PDFF: - -22.7% in 100 mg group (p=0.003 vs placebo) - -1.8% in 30 mg group - +1.9% in placebo group ≥30% decline in MRI-PDFF: - 39% in 100 mg group (p=0.011 vs placebo) - 14% in 30 mg group - 13% in placebo group |
| Change in Alanine Aminotransferase (ALT) | Significant decrease at 200 µg dose. | Significant decrease in the 100 mg group. |
| Change in Gamma-Glutamyl Transferase (GGT) | Significant decrease at 140 µg and 200 µg doses. | Significant decrease in both 30 mg and 100 mg groups. |
| Histological Endpoints | Not met in the TANDEM study (combination with cenicriviroc).[13] | Not assessed in this Phase 2 study. |
Safety and Tolerability
| Adverse Event | This compound (FLIGHT-FXR Phase 2b)[10] | Cilofexor (Phase 2 in non-cirrhotic NASH)[11][12] |
| Pruritus | Mild in >60% of cases. Discontinuation due to pruritus: - 2% (1 patient) in 140 µg group - 6% (3 patients) in 200 µg group | Moderate to severe pruritus: - 14% in 100 mg group - 4% in 30 mg group - 4% in placebo group |
| LDL Cholesterol | Dose-related increase. | No significant changes reported in this study. |
| Most Common Adverse Events | Pruritus | Pruritus, headache, diarrhea, nausea |
Experimental Protocols
This compound: FLIGHT-FXR Phase 2b Study (NCT02855164)
This was a randomized, double-blind, placebo-controlled, multicenter, adaptive design study to assess the safety, tolerability, and efficacy of this compound in patients with NASH.[14]
-
Patient Population: Adults with biopsy-confirmed NASH and fibrosis stage F2 or F3, or a phenotypic diagnosis of NASH based on elevated ALT, BMI, and Type 2 diabetes.[15]
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound (140 µg or 200 µg) or placebo.[10]
-
Duration: 48 weeks, with an interim analysis at 12 weeks.[14]
-
Primary Outcome Measures: The primary endpoints focused on safety and tolerability.
-
Secondary Outcome Measures: Efficacy was assessed by changes in liver fat content (measured by MRI-PDFF), liver enzymes (ALT, AST, GGT), and other metabolic markers.[9][10]
Caption: FLIGHT-FXR Study Workflow.
Cilofexor: Phase 2 Study in Non-cirrhotic NASH (NCT02854605)
This was a randomized, double-blind, placebo-controlled, phase 2 trial to evaluate the safety and efficacy of cilofexor in patients with non-cirrhotic NASH.[12][16]
-
Patient Population: Adults with non-cirrhotic NASH, diagnosed by MRI-proton density fat fraction (MRI-PDFF) ≥8% and liver stiffness ≥2.5 kPa by magnetic resonance elastography (MRE) or historical liver biopsy.[12]
-
Intervention: Patients were randomized (2:2:1) to receive once-daily oral doses of cilofexor 100 mg, cilofexor 30 mg, or placebo.[12]
-
Duration: 24 weeks.[12]
-
Primary Outcome Measures: The primary efficacy endpoint was the change in MRI-PDFF from baseline to week 24.
-
Secondary Outcome Measures: Included changes in liver stiffness (MRE and transient elastography) and serum markers of fibrosis and liver injury.[12]
Caption: Cilofexor Phase 2 Study Workflow.
Discussion and Conclusion
Both this compound and Cilofexor have demonstrated target engagement as FXR agonists and have shown promise in improving markers of liver injury and steatosis in patients with NASH.
-
Potency: Preclinical data suggests that this compound is a more potent FXR agonist than Cilofexor based on their respective EC50 values.
-
Efficacy in NASH: In their respective phase 2 trials, both drugs showed an ability to reduce hepatic fat content and liver enzymes, particularly at higher doses. The magnitude of HFF reduction appeared to be more pronounced with the highest dose of this compound in the interim analysis of the FLIGHT-FXR study compared to the highest dose of Cilofexor in its phase 2 trial. However, differences in trial design, patient populations, and treatment duration make a direct comparison challenging.
-
Safety and Tolerability: Pruritus is a known class effect of FXR agonists and was observed with both this compound and Cilofexor. The incidence of moderate to severe pruritus appeared to be higher with the 100 mg dose of Cilofexor compared to the higher doses of this compound. This compound was also associated with a dose-related increase in LDL cholesterol, a finding that requires careful monitoring in the context of the increased cardiovascular risk in NASH patients.
-
Clinical Development: Both drugs have been investigated in combination therapies for NASH, suggesting that a multi-targeted approach may be necessary for this complex disease.[17][18] It is important to note that the development landscape for NASH is rapidly evolving, and the ultimate clinical utility of these agents, either as monotherapy or in combination, is still under investigation.
References
- 1. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilofexor - Wikipedia [en.wikipedia.org]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novartis.com [novartis.com]
- 10. High doses of FXR agonist this compound reduce hepatic fat, serum ALT in patients with NASH | MDedge [mdedge.com]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound plus cenicriviroc combination versus monotherapy in nonalcoholic steatohepatitis: Results from the phase 2b TANDEM study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. trial.medpath.com [trial.medpath.com]
- 16. researchgate.net [researchgate.net]
- 17. gilead.com [gilead.com]
- 18. Safety and efficacy of combination therapy with semaglutide, cilofexor and firsocostat in patients with non-alcoholic steatohepatitis: A randomised, open-label phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Tropifexor: A Comparative Analysis of its Antifibrotic Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifibrotic effects of Tropifexor, a potent and selective non-bile acid farnesoid X receptor (FXR) agonist, in various preclinical models of fibrosis.[1][2] The data presented herein is intended to offer a comprehensive overview of its performance against other alternatives, supported by experimental evidence.
Executive Summary
This compound has demonstrated significant antifibrotic efficacy in preclinical models of nonalcoholic steatohepatitis (NASH).[3][4][5] In head-to-head comparisons, this compound was superior to the bile acid-derived FXR agonist Obeticholic Acid (OCA) in reducing liver fibrosis and improving other key markers of NASH at lower doses.[3][6] The antifibrotic activity of this compound is attributed to its potent activation of FXR, a key regulator of bile acid, lipid, and glucose metabolism, which in turn modulates inflammatory and fibrogenic pathways.[7] While preclinical data in liver fibrosis is robust, evidence for its efficacy in other fibrotic conditions such as pulmonary or renal fibrosis is not available in the public domain.
Comparative Efficacy in Liver Fibrosis Models
This compound's antifibrotic effects have been extensively validated in two distinct and well-characterized mouse models of NASH: the STAM (Stelic Animal Model) and the AMLN (Amylin Liver NASH) model.
Quantitative Data Summary
| Model | Compound | Dosage | Treatment Duration | Key Antifibrotic and Anti-inflammatory Outcomes | Reference |
| STAM Mouse Model | This compound | 0.1 mg/kg | 3 weeks | - Statistically significant, dose-dependent reduction in fibrotic area (Sirius Red staining). | [3] |
| 0.3 mg/kg | - Significant decrease in NAFLD Activity Score (NAS). | [3] | |||
| Obeticholic Acid | 25 mg/kg | 3 weeks | - No significant reduction in fibrotic area. | [3] | |
| - Trend towards reduction in NAS, but not statistically significant. | [3] | ||||
| AMLN Mouse Model | This compound | 0.3 mg/kg | 4 weeks | - Marked reduction in profibrogenic gene expression. | [3][4] |
| 0.9 mg/kg | - Normalization of IBA1-positive staining (marker of inflammation). | [3] | |||
| - Complete elimination of hepatic crown-like structures. | [3] | ||||
| Obeticholic Acid | 25 mg/kg | 4 weeks | - Partial reversal of proinflammatory and fibrotic gene signatures. | [3] | |
| - No significant reduction in hepatic crown-like structures. | [3] |
Mechanism of Action: FXR-Mediated Antifibrotic Signaling
This compound exerts its antifibrotic effects through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[7] FXR activation by this compound initiates a cascade of transcriptional events that collectively suppress fibrogenesis and inflammation.
Caption: this compound's antifibrotic mechanism of action via FXR activation.
Experimental Protocols
Detailed methodologies for the key preclinical models cited are provided below for researchers seeking to replicate or build upon these findings.
STAM (Stelic Animal Model) Mouse Model of NASH
This model is characterized by an initial insulin-deficient state followed by a high-fat diet to induce NASH.
Caption: Experimental workflow for the STAM model of NASH.
Protocol Details:
-
Animals: Male C57BL/6J mice.
-
Induction: A single subcutaneous injection of streptozotocin (200 µ g/mouse ) is administered at 2 days of age. From 4 weeks of age, mice are fed a high-fat diet (57 kcal% fat).
-
Disease Progression: NASH with fibrosis typically develops by 9 weeks of age.
-
Treatment: In the cited study, treatment with this compound, OCA, or vehicle was initiated at 9 weeks of age and continued for 3 weeks.
-
Assessment: Livers are harvested for histological analysis (H&E and Sirius Red staining) and gene expression analysis.
AMLN (Amylin Liver NASH) Mouse Model
This is a diet-induced model that recapitulates the metabolic syndrome features of human NASH.[3]
Caption: Experimental workflow for the AMLN model of NASH.
Protocol Details:
-
Animals: Male C57BL/6J mice.
-
Induction: Mice are fed a diet high in trans-fat (40%), fructose (B13574) (22%), and cholesterol (2%) for 26 weeks.[8]
-
Disease Progression: This diet induces steatohepatitis, fibrosis, and an obese, insulin-resistant phenotype.[3][8]
-
Treatment: In the referenced study, treatment was administered for the final 4 weeks of the 26-week diet regimen.
-
Assessment: Endpoints include measurement of plasma ALT and AST, liver histology, and transcriptome analysis of liver tissue.[3]
Conclusion
Preclinical evidence strongly supports the potent antifibrotic effects of this compound in validated models of liver fibrosis, where it demonstrates superiority over the first-generation FXR agonist, Obeticholic Acid. Its distinct non-bile acid structure and potent FXR agonism translate to a promising therapeutic profile for NASH and potentially other fibrotic liver diseases.[3][9] Further research is warranted to explore the efficacy of this compound in other fibrotic conditions. The detailed protocols and comparative data presented in this guide aim to facilitate future investigations and drug development efforts in the field of antifibrotic therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tropifexor and its Alternatives for the Treatment of Hepatic Steatosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tropifexor, a farnesoid X receptor (FXR) agonist, with other therapeutic agents under investigation for the treatment of hepatic steatosis, a key feature of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The information is intended to facilitate objective evaluation of these compounds based on their mechanisms of action, clinical efficacy in reducing liver fat, and the methodologies of pivotal studies.
Introduction to this compound and the Role of FXR Agonism
This compound (LJN452) is a potent and selective non-bile acid FXR agonist.[1][2] The farnesoid X receptor is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2][3] Activation of FXR in the liver suppresses the synthesis of triglycerides and promotes their clearance, thereby reducing hepatic steatosis.[3] It is hypothesized that this mechanism can also lead to reductions in liver inflammation and fibrosis, which are hallmarks of NASH progression.[3]
Quantitative Comparison of Therapeutic Efficacy
The following tables summarize the quantitative data on the reduction of hepatic steatosis, as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF), from clinical trials of this compound and its alternatives.
Table 1: Efficacy of this compound in Reducing Hepatic Fat Fraction (FLIGHT-FXR Phase 2 Trial) [4][5]
| Treatment Group | Duration | Mean Relative Change in HFF from Baseline |
| Placebo | 12 weeks | -6.19% |
| This compound 10-90 µg | 12 weeks | -7.48% to -15.04% |
| Placebo | 48 weeks | -3.58% |
| This compound 140 µg | 48 weeks | -31.25% |
| This compound 200 µg | 48 weeks | -39.54% |
Table 2: Efficacy of Alternative Agents in Reducing Hepatic Fat Fraction
| Drug | Mechanism of Action | Trial Name | Treatment Group | Duration | Mean Relative Change in HFF from Baseline |
| Resmetirom (B1680538) | Thyroid Hormone Receptor-β (THR-β) Agonist[6][7] | MAESTRO-NAFLD-1 | Resmetirom 80 mg | 52 weeks | -28.8% |
| Resmetirom 100 mg | 52 weeks | -33.9% | |||
| Lanifibranor (B608451) | Pan-Peroxisome Proliferator-Activated Receptor (pan-PPAR) Agonist[1][8] | NATIVE (Phase 2b)[9] | Lanifibranor 800 mg | 24 weeks | Significant reduction (specific % not detailed in snippet) |
| Lanifibranor 1200 mg | 24 weeks | Significant reduction (specific % not detailed in snippet) | |||
| Semaglutide (B3030467) | Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist[10] | Phase 2 (Sanyal et al.)[10] | Semaglutide 0.4 mg | 72 weeks | -58% (ratio to baseline: 0.42) |
| Obeticholic Acid | Farnesoid X Receptor (FXR) Agonist[11] | REGENERATE (Phase 3)[12] | OCA 25 mg | 18 months | Histological improvement in fibrosis and NASH, specific HFF data not detailed in snippet |
| Cilofexor (B606690) | Farnesoid X Receptor (FXR) Agonist[13] | Phase 2 (Loomba et al.)[13] | Cilofexor 100 mg | 24 weeks | -22.7% |
| Combination with Firsocostat (B609510) | Phase 2 (Proof-of-Concept)[14] | Cilofexor 30 mg + Firsocostat 20 mg | ≥30% decline in 74% of patients |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for a critical appraisal of the presented data.
This compound: FLIGHT-FXR (NCT02855164)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group, adaptive design phase 2 trial with three parts (A, B, and C).[15]
-
Participant Population: Patients with a diagnosis of NASH.
-
Intervention:
-
Part A: this compound (10 µg, 30 µg, 60 µg, or 90 µg) or placebo for 12 weeks.
-
Part B: this compound (60 µg and 90 µg) or placebo for 12 weeks.
-
Part C: this compound (140 µg or 200 µg) or placebo for 48 weeks.[5]
-
-
Primary Endpoints: Changes in Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), and Hepatic Fat Fraction (HFF) levels.
-
Method for Measuring Hepatic Steatosis: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).[4]
Resmetirom: MAESTRO-NASH (NCT03900429)
-
Study Design: A pivotal, serial biopsy, randomized, double-blind, placebo-controlled phase 3 trial.[15][16]
-
Participant Population: Adults with biopsy-confirmed at-risk NASH (fibrosis stage F1B, F2, or F3).[17]
-
Intervention: Once-daily oral placebo, 80 mg resmetirom, or 100 mg resmetirom.[15][16]
-
Primary Endpoints (at week 52):
-
NASH resolution with no worsening of fibrosis.
-
Improvement in fibrosis by at least one stage with no worsening of the NAFLD activity score.[17]
-
-
Method for Measuring Hepatic Steatosis: Liver biopsy and MRI-PDFF.[15]
Lanifibranor: NATIVE (NCT03008070)
-
Study Design: A phase 2b randomized, placebo-controlled, double-blind, parallel-assignment, dose-range study.[2]
-
Participant Population: Adult patients with a confirmed histological diagnosis of NASH and a SAF Activity score of 3 or 4, excluding patients with cirrhosis (F4).[2]
-
Intervention: Lanifibranor (800 mg and 1200 mg/day) or placebo for 24 weeks.[2]
-
Primary Efficacy Endpoint: A 2-point reduction in the activity part of the Steatosis Activity Fibrosis (SAF) histological score without worsening of fibrosis.[2]
-
Method for Measuring Hepatic Steatosis: Liver biopsy.
Semaglutide: Phase 2 NASH Trial (Sanyal et al., 2021)
-
Study Design: A 72-week, randomized, double-blind, placebo-controlled phase 2 trial.[18]
-
Participant Population: Patients with NASH.
-
Intervention: Once-daily subcutaneous semaglutide (0.1 mg, 0.2 mg, or 0.4 mg) or placebo.[18]
-
Primary Endpoint: Resolution of NASH with no worsening in liver fibrosis.[18]
-
Method for Measuring Hepatic Steatosis: Liver biopsy and MRI-PDFF.[10]
Obeticholic Acid: REGENERATE (NCT02548351)
-
Study Design: A pivotal, long-term, randomized, double-blind, placebo-controlled phase 3 study.[5]
-
Participant Population: Patients with NASH and stage 2 or 3 liver fibrosis.[5]
-
Intervention: Once-daily oral placebo, obeticholic acid (10 mg or 25 mg).[5][11]
-
Primary Endpoints (at Month 18):
-
Improvement of fibrosis by ≥1 stage with no worsening of NASH.
-
Resolution of NASH with no worsening of fibrosis.[5]
-
-
Method for Measuring Hepatic Steatosis: Liver biopsy.
Cilofexor: ATLAS (NCT03449446)
-
Study Design: A phase 2b randomized, double-blind, placebo-controlled trial.[19]
-
Participant Population: Patients with advanced fibrosis (F3-F4) due to NASH.[20]
-
Intervention: Monotherapy and dual combination regimens of cilofexor 30 mg, firsocostat 20 mg, and selonsertib (B560150) 18 mg.[20]
-
Primary Efficacy Endpoint: Proportion of participants with a ≥1-stage improvement in fibrosis without worsening of NASH.[21]
-
Method for Measuring Hepatic Steatosis: Liver biopsy and non-invasive tests including MRI-PDFF.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound via FXR activation to reduce hepatic steatosis.
Caption: A generalized workflow for the clinical trials discussed in this guide.
References
- 1. What is Lanifibranor used for? [synapse.patsnap.com]
- 2. A randomised, double-blind, placebo-controlled, multi-centre, dose-range, proof-of-concept, 24-week treatment study of lanifibranor in adult subjects with non-alcoholic steatohepatitis: Design of the NATIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. truenorthmetabolic.com [truenorthmetabolic.com]
- 4. researchgate.net [researchgate.net]
- 5. REGENERATE: Design of a pivotal, randomised, phase 3 study evaluating the safety and efficacy of obeticholic acid in patients with fibrosis due to nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Resmetirom? [synapse.patsnap.com]
- 7. What is the mechanism of action of Resmetirom? [synapse.patsnap.com]
- 8. inventivapharma.com [inventivapharma.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Randomised clinical trial: semaglutide versus placebo reduced liver steatosis but not liver stiffness in subjects with non‐alcoholic fatty liver disease assessed by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NEW SAFETY AND EFFICACY ANALYSES FROM THE REGENERATE TRIAL OF OBETICHOLIC ACID FOR THE TREATMENT OF NONALCOHOLIC STEATOHEPATITIS - Digestive Disease Week [ddw.digitellinc.com]
- 12. gut.bmj.com [gut.bmj.com]
- 13. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 16. Design of the phase 3 MAESTRO clinical program to evaluate resmetirom for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]
- 18. hcplive.com [hcplive.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. gilead.com [gilead.com]
- 21. Gilead combination therapy for NASH misses primary Phase II trial goal [clinicaltrialsarena.com]
Cross-Validation of Tropifexor's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tropifexor's performance against other farnesoid X receptor (FXR) agonists, supported by experimental data. This compound (LJN452) is a potent and selective non-bile acid FXR agonist that has been investigated for the treatment of non-alcoholic steatohepatitis (NASH) and other cholestatic liver diseases.
Mechanism of Action of this compound
This compound is an investigational drug that functions as a highly potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR by this compound leads to the transcriptional regulation of several target genes involved in maintaining metabolic homeostasis. In preclinical and clinical studies, this compound has demonstrated robust engagement of FXR targets.[4]
Key aspects of this compound's mechanism of action include:
-
High Potency and Selectivity: In vitro pharmacological studies have shown this compound to be a potent human FXR agonist with an EC50 of 0.2 nM in a homogeneous time-resolved fluorescence (HTRF) assay.[5][6] It exhibits over 30,000-fold selectivity for FXR compared to other nuclear receptors.[5]
-
Regulation of FXR Target Genes: this compound has been shown to upregulate the expression of key FXR target genes. In primary human hepatocytes, it increases the expression of the Bile Salt Export Pump (BSEP) and Small Heterodimer Partner (SHP).[5][7] In rodent models, oral administration of this compound led to the upregulation of Bsep and Shp in the liver and Fgf15 (the rodent ortholog of human FGF19) in the ileum.[1][7][8]
-
Modulation of Bile Acid Synthesis: By activating FXR, this compound indirectly leads to the downregulation of CYP8B1, an enzyme involved in bile acid synthesis.[1][4]
Comparative Performance of this compound
This compound has been evaluated in both preclinical models and clinical trials, allowing for a comparison of its performance against other FXR agonists, most notably the first-generation bile acid-derived agonist, Obeticholic Acid (OCA).
Preclinical Data
In preclinical models of NASH, this compound has shown superior efficacy compared to OCA. In a Stelic animal model (STAM) of NASH, this compound at doses as low as 0.1 mg/kg reversed established fibrosis and reduced the nonalcoholic fatty liver disease activity score (NAS), while a much higher dose of OCA (25 mg/kg) did not show a significant effect on these parameters.[1]
| Parameter | This compound (0.1 mg/kg) | Obeticholic Acid (25 mg/kg) | Reference |
| NAFLD Activity Score (NAS) | Significant Reduction | No Significant Reduction | [1] |
| Liver Fibrosis | Reversal | No Significant Effect | [1] |
| Liver Triglycerides | Significant Reduction | No Significant Reduction | [1] |
Clinical Data
The Phase 2 FLIGHT-FXR clinical trial (NCT02855164) evaluated the efficacy and safety of this compound in patients with fibrotic NASH.[2][9][10] The study demonstrated dose-dependent improvements in key biomarkers of NASH.[11]
| Parameter | This compound (140 µg) | This compound (200 µg) | Placebo | Reference |
| Alanine Aminotransferase (ALT) Reduction at Week 48 | -31.6 U/L | -32.5 U/L | -8.4 U/L | [12] |
| Relative Change in Hepatic Fat Fraction (HFF) at Week 48 | -31.25% | -39.54% | -3.58% | [12] |
In comparison, a Phase 3 trial of Obeticholic Acid (REGENERATE study) in patients with NASH and fibrosis also showed improvements in fibrosis.[12] However, treatment with both this compound and OCA has been associated with side effects, most notably pruritus (itching) and changes in lipid profiles. In the FLIGHT-FXR trial, pruritus was the most common adverse event, with a higher incidence in the higher dose groups.[9][12] Similarly, OCA treatment has been linked to dose-dependent pruritus and increases in LDL cholesterol.[12]
| Adverse Event | This compound (140 µg) | This compound (200 µg) | Obeticholic Acid (25 mg) | Reference |
| Pruritus Incidence | 52% | 69% | High incidence reported | [12] |
| LDL Cholesterol | +8.8 mg/dL (at 48 weeks) | +26.96 mg/dL (at 48 weeks) | Increased levels reported | [12] |
| HDL Cholesterol | -8.55 mg/dL (at 48 weeks) | -9.88 mg/dL (at 48 weeks) | Decreased levels reported | [12] |
Other non-bile acid FXR agonists in development include Cilofexor and EDP-305. Clinical data for these compounds also show efficacy in improving liver biomarkers in NASH patients, but like this compound and OCA, they are associated with pruritus.[11][13][14]
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for FXR Activation
This biochemical assay is used to determine the potency of a compound in activating FXR. It measures the ligand-induced interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide, such as SRC1. The assay relies on the transfer of energy (FRET) between a donor fluorophore conjugated to an anti-tag antibody recognizing the FXR-LBD and an acceptor fluorophore conjugated to a molecule that binds the coactivator peptide. An increase in the HTRF signal indicates a stronger interaction, and thus higher FXR activation. The EC50 value represents the concentration of the compound that elicits a half-maximal response.
FXR Target Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This method is used to quantify the changes in the messenger RNA (mRNA) levels of FXR target genes in response to treatment with an FXR agonist.
Workflow:
-
RNA Isolation: Total RNA is extracted from cells or tissues (e.g., primary human hepatocytes, rat liver) that have been treated with the test compound or a vehicle control.
-
Reverse Transcription: The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR. Specific primers designed to amplify the target genes (e.g., BSEP, SHP, FGF19) and a reference (housekeeping) gene are used. The amplification of the DNA is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of the target genes is calculated by normalizing their expression levels to the reference gene and comparing the treated samples to the vehicle-treated controls. The results are often expressed as fold change.
Visualizations
Caption: this compound activates the FXR signaling pathway.
Caption: Experimental workflow for this compound evaluation.
References
- 1. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Perspectives of Drug Therapy for Non-Alcoholic Steatohepatitis-Related Liver Fibrosis - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enanta Pharmaceuticals Announces Positive Phase I a/b Clinical Results for Its Lead FXR Agonist, EDP-305 - BioSpace [biospace.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. Cilofexor - Wikipedia [en.wikipedia.org]
- 14. EDP-305 in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Shifting Landscape of NASH Therapeutics: A Comparative Analysis of Tropifexor and Emerging Non-FXR Approaches
For researchers, scientists, and drug development professionals, the quest for an effective treatment for non-alcoholic steatohepatitis (NASH) has led to a diverse and rapidly evolving pipeline of therapeutic candidates. This guide provides a detailed comparative analysis of Tropifexor, a farnesoid X receptor (FXR) agonist, and prominent non-FXR therapies, offering a comprehensive overview of their mechanisms of action, clinical trial data, and experimental protocols.
NASH, a severe form of non-alcoholic fatty liver disease (NAFLD), is characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of NASH has given rise to a multitude of therapeutic strategies targeting different pathways involved in the disease's progression. This comparison focuses on this compound, a potent non-bile acid FXR agonist, and contrasts its approach with leading non-FXR therapies, including the thyroid hormone receptor-β (THR-β) agonist Resmetirom, the pan-PPAR agonist Lanifibranor, and the GLP-1 receptor agonist Semaglutide.
Mechanisms of Action: A Tale of Two Strategies
This compound: Activating the Master Regulator of Bile Acid Metabolism
This compound exerts its therapeutic effects by activating the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1] Activation of FXR by this compound initiates a signaling cascade that leads to the suppression of bile acid synthesis and the promotion of bile acid transport and excretion.[1] This, in turn, reduces the accumulation of toxic bile acids in the liver, a key contributor to liver injury in NASH. Furthermore, FXR activation has been shown to decrease de novo lipogenesis, the process of new fat production in the liver, and reduce inflammation.[2]
Non-FXR Therapies: Targeting Alternative Pathways
In contrast to the FXR-centric approach of this compound, non-FXR therapies target a range of other pathways implicated in NASH pathogenesis.
-
Resmetirom (THR-β Agonist): Resmetirom selectively activates the thyroid hormone receptor-β, which is predominantly expressed in the liver.[3][4] This activation stimulates hepatic fatty acid oxidation and metabolism, leading to a reduction in liver fat.[3][4][5]
-
Lanifibranor (pan-PPAR Agonist): Lanifibranor activates all three peroxisome proliferator-activated receptor (PPAR) isoforms (α, γ, and δ), which are involved in lipid metabolism, insulin (B600854) sensitivity, and inflammation.[6] This broad activation addresses multiple facets of NASH pathology.
-
Semaglutide (GLP-1 Receptor Agonist): Semaglutide, initially developed for type 2 diabetes, activates the glucagon-like peptide-1 (GLP-1) receptor.[4] This leads to improved glycemic control, weight loss, and has been shown to reduce liver fat and inflammation.[4][7]
Clinical Trial Data: A Head-to-Head Comparison
The following tables summarize the key efficacy and safety data from clinical trials of this compound and selected non-FXR therapies.
Table 1: Efficacy of this compound in NASH (FLIGHT-FXR Phase 2 Trial) [8][9][10][11]
| Endpoint | This compound (140 µg) | This compound (200 µg) | Placebo |
| Change in Alanine Aminotransferase (ALT) at Week 12 | Significant Decrease | Significant Decrease | Minimal Change |
| Change in Hepatic Fat Fraction at Week 12 | Significant Decrease | Significant Decrease | Minimal Change |
| Fibrosis Improvement (≥1 stage) at Week 48 | No significant difference | No significant difference | - |
| NASH Resolution at Week 48 | No significant difference | No significant difference | - |
Table 2: Efficacy of Non-FXR Therapies in NASH
| Therapy (Trial) | Endpoint | Treatment Group(s) | Placebo Group |
| Resmetirom (MAESTRO-NASH Phase 3) [2][5][12][13] | NASH Resolution with no worsening of fibrosis | 25.9% (80mg), 29.9% (100mg) | 9.7% |
| Fibrosis improvement by ≥1 stage with no worsening of NASH | 24.2% (80mg), 25.9% (100mg) | 14.2% | |
| Lanifibranor (NATIVE Phase 2b) [3][6][14][15][16] | NASH Resolution with no worsening of fibrosis | 39% (800mg), 49% (1200mg) | 22% |
| Fibrosis improvement by ≥1 stage with no worsening of NASH | 34% (800mg), 48% (1200mg) | 29% | |
| Semaglutide (Phase 2b) [1][4][7][17] | NASH Resolution with no worsening of fibrosis | 59% (0.4mg) | 17% |
| Fibrosis improvement by ≥1 stage with no worsening of NASH | Not statistically significant | - |
Table 3: Safety and Tolerability
| Therapy | Common Adverse Events |
| This compound | Pruritus (itching), decreased HDL cholesterol[11] |
| Resmetirom | Diarrhea, nausea[13] |
| Lanifibranor | Diarrhea, nausea, peripheral edema, weight gain[6][16] |
| Semaglutide | Nausea, constipation, vomiting[17] |
Experimental Protocols: A Look Under the Hood
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of these novel therapies.
General Experimental Workflow for NASH Clinical Trials:
Key Methodologies:
-
Patient Population: Trials typically enroll patients with biopsy-confirmed NASH and a certain stage of liver fibrosis (e.g., F2-F3).[13][17] Key inclusion criteria often include a NAFLD Activity Score (NAS) of ≥4.[13]
-
Liver Biopsy: Liver biopsies are the gold standard for diagnosing NASH and assessing changes in histology. Biopsies are typically performed at baseline and at the end of the treatment period to evaluate changes in steatosis, inflammation, ballooning, and fibrosis.
-
Histological Endpoints: The primary endpoints in many NASH trials are:
-
NASH Resolution: Defined as the disappearance of hepatocyte ballooning and lobular inflammation without worsening of fibrosis.
-
Fibrosis Improvement: A reduction of at least one stage in the fibrosis score without worsening of NASH.
-
-
Non-Invasive Tests (NITs): Imaging techniques like MRI-PDFF (Magnetic Resonance Imaging-Proton Density Fat Fraction) and vibration-controlled transient elastography (VCTE), along with blood-based biomarkers, are often used as secondary or exploratory endpoints to assess changes in liver fat and stiffness.
Conclusion: A Multi-pronged Attack on a Complex Disease
The comparative analysis of this compound and non-FXR therapies highlights the multifaceted approach being taken to combat NASH. While this compound's targeted activation of the central metabolic regulator FXR has shown promise in preclinical and early-phase clinical studies, particularly in reducing liver fat and inflammation, its effect on fibrosis improvement in later-stage trials has been less pronounced.
On the other hand, non-FXR therapies like the recently FDA-approved Resmetirom have demonstrated significant efficacy in both resolving NASH and improving fibrosis in Phase 3 trials.[13] Lanifibranor and Semaglutide have also shown compelling results in improving key histological features of NASH.
The diversity of mechanisms of action among these therapies underscores the complexity of NASH and suggests that a personalized medicine approach, potentially involving combination therapies, may ultimately be the most effective strategy. The robust clinical trial data and well-defined experimental protocols provide a solid foundation for ongoing research and development in this critical area of unmet medical need. As the field continues to advance, these comparative insights will be invaluable for researchers, scientists, and drug development professionals in navigating the promising but challenging landscape of NASH therapeutics.
References
- 1. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. FXR Friend-ChIPs in the Enterohepatic System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 10. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thyroid hormone receptor beta (TRbeta) and liver X receptor (LXR) regulate carbohydrate-response element-binding protein (ChREBP) expression in a tissue-selective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Hepatic thyroid hormone receptor-β signalling: Mechanisms and recent advancements in the treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug [xiahepublishing.com]
Evaluating the Selectivity of Tropifexor for FXR Over Other Nuclear Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tropifexor's selectivity for the Farnesoid X Receptor (FXR) over other nuclear receptors. The information is supported by available experimental data and detailed methodologies to assist in the evaluation of this potent, non-bile acid FXR agonist.
This compound (LJN452) has emerged as a highly potent and selective agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its high selectivity is a critical attribute, minimizing off-target effects and enhancing its therapeutic potential for liver diseases such as nonalcoholic steatohepatitis (NASH).[1][4]
Quantitative Selectivity Profile of this compound
Extensive preclinical profiling of this compound has demonstrated its remarkable selectivity for FXR. In a broad panel screening against various enzymes, ion channels, G-protein coupled receptors (GPCRs), and other nuclear receptors, this compound exhibited greater than 10,000-fold selectivity for FXR.[5] While specific quantitative data for the full panel of nuclear receptors is not publicly available, the high degree of selectivity is a consistently reported feature.
The potency of this compound for FXR has been quantified in several functional assays. In a Homogeneous Time-Resolved Fluorescence (HTRF) coactivator interaction assay, this compound demonstrated a half-maximal effective concentration (EC50) of 0.2 nM for enhancing the interaction between the human FXR ligand-binding domain and the steroid receptor coactivator-1 (SRC-1) peptide.[6][7] Furthermore, in a cell-based transcriptional activity assay, this compound activated the promoter of the FXR target gene, bile salt export pump (BSEP), with an EC50 of 0.26 nM.[1]
For comparative purposes, the table below summarizes the available potency data for this compound against FXR.
| Receptor | Assay Type | Parameter | This compound (LJN452) | Reference FXR Agonist (e.g., GW4064) |
| FXR | HTRF Coactivator Interaction (SRC-1) | EC50 | 0.2 nM | Not consistently reported in direct comparison |
| FXR | BSEP Reporter Gene Assay | EC50 | 0.26 nM | Not consistently reported in direct comparison |
| Other Nuclear Receptors (Panel) | Various functional assays | Selectivity | >10,000-fold vs. FXR | Not applicable |
| TGR5 (GPCR) | Functional Assay | Activity | No measurable activity (>10 µM) | Not applicable |
FXR Signaling Pathway
Activation of FXR by this compound initiates a signaling cascade that regulates the expression of numerous target genes involved in bile acid metabolism and transport. A simplified representation of this pathway is provided below.
Experimental Protocols
The high selectivity of this compound for FXR has been determined using a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.
Homogeneous Time-Resolved Fluorescence (HTRF) Coactivator Recruitment Assay
This biochemical assay measures the ability of a compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) conjugated to an anti-tag antibody and an acceptor fluorophore (XL665) conjugated to a coactivator peptide. Upon ligand binding, a conformational change in the FXR-LBD facilitates its interaction with the coactivator, bringing the donor and acceptor fluorophores into close proximity and resulting in a FRET signal.
Materials:
-
GST-tagged human FXR-LBD
-
Biotinylated SRC-1 coactivator peptide
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 0.1% BSA, pH 7.4)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add the test compounds, GST-FXR-LBD, and biotinylated SRC-1 peptide to the microplate wells.
-
Incubate for a defined period (e.g., 1 hour) at room temperature to allow for ligand binding and complex formation.
-
Add the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665).
-
Incubate for another period (e.g., 2-4 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
The HTRF ratio (665 nm / 620 nm) is calculated and plotted against the compound concentration to determine the EC50 value.
References
- 1. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Biochemicals - CAT N°: 25748 [bertin-bioreagent.com]
A Comparative Analysis of Bile Acid and Non-Bile Acid Farnesoid X Receptor (FXR) Agonists
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Its activation by endogenous bile acids triggers a cascade of events that maintain metabolic homeostasis.[1][3] This has positioned FXR as a promising therapeutic target for a range of metabolic liver diseases, including nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[4][5] Consequently, significant efforts have been directed towards the development of synthetic FXR agonists, which can be broadly categorized into bile acid and non-bile acid derivatives. This guide provides a comparative overview of these two classes of agonists, supported by experimental data and detailed methodologies.
Structural and Mechanistic Differences
Bile acid agonists are structurally related to endogenous bile acids. The first-in-class and most extensively studied example is obeticholic acid (OCA), a semi-synthetic derivative of chenodeoxycholic acid (CDCA).[6][7] These agonists typically retain the steroidal backbone of natural bile acids, with modifications to enhance their potency and selectivity for FXR.
Non-bile acid agonists , also referred to as non-steroidal agonists, possess diverse chemical structures that are distinct from bile acids.[4] Examples currently in clinical development include tropifexor (B611488), cilofexor (B606690), and EDP-305.[1][4][6] The development of these agents was driven by the hypothesis that non-bile acid structures might offer an improved efficacy and safety profile.[8]
Comparative Efficacy and Performance
The therapeutic potential of both bile acid and non-bile acid FXR agonists has been demonstrated in numerous preclinical and clinical studies. However, emerging evidence suggests potential differences in their efficacy and side effect profiles.
Table 1: Comparative In Vitro Potency of FXR Agonists
| Compound | Class | Assay Type | EC50 | Reference |
| Chenodeoxycholic acid (CDCA) | Bile Acid (Endogenous) | Cell-based reporter assay | ~10-50 µM | [9] |
| Obeticholic Acid (OCA) | Bile Acid (Semi-synthetic) | Cell-based reporter assay | ~99 nM | [10] |
| GW4064 | Non-Bile Acid | Cell-based reporter assay | 37 nM (human FXR) | [11] |
| EDP-305 | Non-Bile Acid | Not specified | Single-digit nM | [6][8] |
| This compound (LJN452) | Non-Bile Acid | Not specified | <1 mg/kg dose efficacy in vivo | [12] |
| Cilofexor (GS-9674) | Non-Bile Acid | Not specified | Efficacious at 30mg and 100mg doses in vivo | [13] |
Preclinical Data:
In mouse models of liver disease, both classes of agonists have shown the ability to reduce liver injury and fibrosis. However, some studies suggest superior efficacy for certain non-bile acid agonists. For instance, in a head-to-head comparison, EDP-305 was found to be more potent in suppressing liver injury and fibrosis in mouse models compared to OCA.[6][14] Specifically, EDP-305 at a 30mg/kg dose decreased ductular proliferation and hepatic stellate cell activation by 90% and 80% respectively, while OCA at the same dose had a more modest effect.[6] Similarly, this compound demonstrated superior efficacy at lower doses (<1 mg/kg) compared to OCA (25 mg/kg) in preclinical NASH models.[12]
Clinical Data:
Clinical trials have provided valuable insights into the comparative performance of these agonists in patients. Obeticholic acid has been investigated extensively and has shown efficacy in improving liver histology in patients with NASH and PBC.[6][15] However, its use is often associated with side effects such as pruritus (itching) and unfavorable changes in lipid profiles, specifically an increase in LDL cholesterol and a decrease in HDL cholesterol.[1][4][6]
Non-bile acid agonists like cilofexor and this compound have also demonstrated positive effects on liver biochemistry and steatosis in clinical trials.[13][16] While pruritus is considered a class-wide effect of FXR agonists and is also observed with non-bile acid derivatives, some studies suggest a potentially better lipid profile with certain non-steroidal agents.[4][13] For example, in one study, cilofexor treatment had no significant effects on serum lipids, in contrast to the increases in LDL-C and total cholesterol observed with OCA.[13]
Table 2: Comparative Clinical Trial Data for NASH
| Compound | Class | Phase | Key Efficacy Endpoints | Common Adverse Events |
| Obeticholic Acid (OCA) | Bile Acid | Phase 3 | Significant decrease in NAFLD activity score, improvement in fibrosis.[1] | Pruritus, increased LDL-C, decreased HDL-C.[1] |
| This compound | Non-Bile Acid | Phase 2 | Significant reduction in ALT levels and hepatic fat fraction.[16] | Dose-dependent pruritus.[16] |
| Cilofexor | Non-Bile Acid | Phase 2 | Improved hepatic steatosis and liver biochemistry.[13] | Pruritus (moderate to severe reported in 14% of the 100mg group).[13] |
| EDP-305 | Non-Bile Acid | Phase 2 | Favorable effects on NAFLD/NASH. | Pruritus.[1][4] |
Signaling Pathways and Experimental Workflows
The activation of FXR by both bile acid and non-bile acid agonists initiates a complex signaling cascade that regulates gene expression. Upon ligand binding, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[2][17] This leads to the induction of genes such as the small heterodimer partner (SHP), which in turn represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[2][17] FXR activation also induces the expression of fibroblast growth factor 19 (FGF19) in the intestine, which signals to the liver to further suppress bile acid synthesis.[3][17]
A common experimental workflow to assess the activity of FXR agonists is the cell-based luciferase reporter gene assay. This assay measures the ability of a compound to activate FXR and subsequently drive the expression of a reporter gene, such as luciferase, which is under the control of an FXRE.
Experimental Protocols
Cell-Based Luciferase Reporter Gene Assay
This assay is widely used to determine the potency (EC50) of FXR agonists.[9][11]
-
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds (FXR agonists)
-
Positive control (e.g., GW4064 or CDCA)
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization purposes.[11]
-
Cell Plating: After 24 hours of transfection, trypsinize and seed the cells into 96-well plates at a density of 1-2 x 10^4 cells per well. Allow cells to attach for at least 4 hours.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in DMEM. The final DMSO concentration should be kept below 0.1%. Replace the cell culture medium with the medium containing the test compounds. Include a vehicle control (DMSO only).[11]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Luciferase Assay: Remove the medium and wash the cells with phosphate-buffered saline (PBS). Add luciferase assay lysis buffer and incubate according to the manufacturer's protocol. Add the luciferase substrate and measure the luminescence using a plate reader.[11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[11]
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to confirm that the FXR agonist modulates the expression of known FXR target genes.[18]
-
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture reagents
-
Test compounds (FXR agonists)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SHP, CYP7A1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
-
-
Protocol:
-
Cell Culture and Treatment: Culture HepG2 cells and treat with the FXR agonist at various concentrations for a specified period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to the vehicle-treated control.
-
Conclusion
Both bile acid and non-bile acid FXR agonists have demonstrated significant therapeutic potential for metabolic liver diseases. While the first-generation bile acid agonist, obeticholic acid, has paved the way, the development of non-bile acid agonists offers the promise of improved efficacy and safety profiles, particularly concerning lipid metabolism. The choice between these classes of agonists for therapeutic development will likely depend on the specific indication, the desired balance of efficacy and safety, and the outcomes of ongoing and future clinical trials. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel FXR agonists.
References
- 1. surf.rutgers.edu [surf.rutgers.edu]
- 2. researchgate.net [researchgate.net]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. besjournal.com [besjournal.com]
- 10. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 18. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Tropifexor Response in Patients with Non-alcoholic Steatohepatitis (NASH)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Tropifexor's performance with other alternatives for the treatment of Non-alcoholic Steatohepatitis (NASH), focusing on the validation of biomarkers for treatment response. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Mechanism of Action
This compound (LJN452) is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism, and also modulates inflammatory responses. In NASH, activation of FXR is a promising therapeutic strategy due to its potential to reduce liver fat accumulation (steatosis), inflammation, and fibrosis. This compound has been evaluated in several clinical trials for NASH, demonstrating its effects on various biomarkers associated with the disease.
Key Biomarkers for Assessing this compound Response
Several biomarkers have been utilized in clinical trials to assess the biological activity and potential efficacy of this compound in NASH patients. These can be broadly categorized as:
-
Markers of Liver Injury: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are enzymes that are released into the bloodstream when liver cells are damaged. Gamma-glutamyl transferase (GGT) is another liver enzyme that can be elevated in NASH.
-
Marker of Steatosis: Hepatic fat fraction (HFF) measured by Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF) is a non-invasive and quantitative method to assess the amount of fat in the liver.
-
Markers of FXR Activation:
-
Fibroblast Growth Factor 19 (FGF19): A hormone secreted from the intestine upon FXR activation, which regulates bile acid synthesis in the liver.
-
7α-hydroxy-4-cholesten-3-one (C4): A precursor in the bile acid synthesis pathway, which is downregulated upon FXR activation.
-
-
Markers of Fibrosis: Non-invasive tests such as the Enhanced Liver Fibrosis (ELF) score and FibroTest, as well as liver biopsy.
While clinical trials have shown that this compound can modulate these biomarkers, robust validation of baseline biomarker levels to predict which patients will respond best to the treatment is an area of ongoing research.
Quantitative Data on Biomarker Response to this compound
The following tables summarize the quantitative data from the Phase 2b FLIGHT-FXR and TANDEM clinical trials, demonstrating the effect of this compound on key biomarkers in patients with NASH.
Table 1: Change in Liver Enzymes and Hepatic Fat Fraction with this compound (FLIGHT-FXR Part C, 12 Weeks) [1]
| Biomarker | Placebo | This compound (140 µg) | This compound (200 µg) |
| Alanine Aminotransferase (ALT) | - | - | Significant Decrease vs. Placebo |
| Gamma-Glutamyl Transferase (GGT) | - | Significant Decrease vs. Placebo | Significant Decrease vs. Placebo |
| Hepatic Fat Fraction (HFF) | - | - | Significant Decrease vs. Placebo |
Table 2: Change in Liver Enzymes with this compound Monotherapy and Combination Therapy (TANDEM, 48 Weeks) [2][3][4]
| Treatment Group | Geometric Mean Change in ALT from Baseline |
| This compound (140 µg) | -21% |
| Cenicriviroc (B192934) (150 mg) | +17% |
| This compound (140 µg) + Cenicriviroc (150 mg) | -16% |
| This compound (90 µg) + Cenicriviroc (150 mg) | -13% |
Comparison with Alternative NASH Therapies
Several other therapeutic agents with different mechanisms of action are also in development for NASH. The following tables provide a comparison of their effects on similar biomarkers.
Table 3: Biomarker Response to Obeticholic Acid (FXR Agonist) in NASH (REGENERATE Trial, 18 Months) [5][6][7]
| Biomarker | Placebo | Obeticholic Acid (10 mg) | Obeticholic Acid (25 mg) |
| Fibrosis Improvement (≥1 stage) with no worsening of NASH | 9.6% | 14.1% | 22.4% |
| NASH Resolution with no worsening of fibrosis | - | - | - |
Table 4: Biomarker Response to Semaglutide (B3030467) (GLP-1 Receptor Agonist) in NASH (72 Weeks) [8][9][10]
| Biomarker | Placebo | Semaglutide (0.4 mg daily) |
| Mean Ratio of HFF to Baseline | 0.83 | 0.42 |
| Reduction in ALT (U/L) | - | Significant reduction |
Table 5: Biomarker Response to Lanifibranor (B608451) (pan-PPAR Agonist) in NASH (NATIVE Trial, 24 Weeks) [11][12][13][14]
| Biomarker | Placebo | Lanifibranor (800 mg) | Lanifibranor (1200 mg) |
| Decrease of ≥2 points in SAF-A score without worsening of fibrosis | 33% | 48% | 55% |
| NASH resolution without worsening of fibrosis | 22% | 39% | 49% |
| Improvement in fibrosis stage of ≥1 without worsening of NASH | 29% | 34% | 48% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF)
Principle: MRI-PDFF is a non-invasive imaging technique that quantifies the fraction of mobile protons bound to fat within a given voxel of tissue. This provides a highly accurate and reproducible measure of hepatic steatosis.[15][16][17]
Protocol:
-
Patient Preparation: Patients are typically asked to fast for a few hours before the scan to minimize physiological variations in liver fat.
-
Image Acquisition: A multi-echo 3D spoiled gradient-echo sequence is performed on a 1.5T or 3T MRI scanner. The acquisition covers the entire liver parenchyma.
-
Data Processing: Specialized software is used to process the multi-echo data and generate a proton density fat fraction map of the liver. The software corrects for factors that can confound fat quantification, such as T2* decay and spectral complexity of fat.
-
Quantification: Regions of interest (ROIs) are drawn on the PDFF maps, typically in multiple liver segments, to obtain an average hepatic fat fraction for the patient.
Fibroblast Growth Factor 19 (FGF19) Immunoassay
Principle: A solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of FGF19 in patient serum or plasma.[18][19][20]
Protocol:
-
Plate Preparation: A microplate is pre-coated with a capture antibody specific for human FGF19.
-
Sample and Standard Incubation: Patient samples and a series of known FGF19 standards are added to the wells and incubated, allowing FGF19 to bind to the capture antibody.
-
Detection Antibody Incubation: A biotinylated detection antibody that also binds to FGF19 is added, forming a sandwich complex.
-
Enzyme Conjugate and Substrate Reaction: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. A substrate solution is then added, and the HRP enzyme catalyzes a colorimetric reaction.
-
Measurement: The absorbance of the color change is measured using a microplate reader. The concentration of FGF19 in the samples is determined by comparing their absorbance to the standard curve.
7α-hydroxy-4-cholesten-3-one (C4) Mass Spectrometry
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of C4 in serum or plasma.[2][21][22][23][24]
Protocol:
-
Sample Preparation: An internal standard (a stable isotope-labeled version of C4) is added to the patient sample. The proteins in the sample are then precipitated using a solvent like acetonitrile.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 or similar reversed-phase column is used to separate C4 from other components in the sample based on its physicochemical properties.
-
Mass Spectrometric Detection: The separated C4 and internal standard are introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent-to-daughter ion transitions are monitored for both C4 and the internal standard.
-
Quantification: The concentration of C4 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of C4.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway, experimental workflow for biomarker validation, and the logical relationship between biomarker status and treatment response.
References
- 1. community.the-hospitalist.org [community.the-hospitalist.org]
- 2. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound plus cenicriviroc combination versus monotherapy in nonalcoholic steatohepatitis: Results from the phase 2b TANDEM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound plus cenicriviroc combination versus monotherapy in nonalcoholic steatohepatitis: Results from the phase 2b TANDEM study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icer.org [icer.org]
- 6. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 7. forumresearch.org [forumresearch.org]
- 8. Randomised clinical trial: semaglutide versus placebo reduced liver steatosis but not liver stiffness in subjects with non‐alcoholic fatty liver disease assessed by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of semaglutide in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fattyliver.ca [fattyliver.ca]
- 11. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inventivapharma.com [inventivapharma.com]
- 13. Inventiva’s lanifibranor meets the primary and key [globenewswire.com]
- 14. The New England Journal of Medicine publishes the results of the NATIVE Phase IIb clinical trial with lanifibranor in NASH | Nasdaq [nasdaq.com]
- 15. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. Protocol for measuring intrahepatic triglyceride content in adults with non-alcohol fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human FGF19 ELISA Kit (EHFGF19) - Invitrogen [thermofisher.com]
- 19. rndsystems.com [rndsystems.com]
- 20. eaglebio.com [eaglebio.com]
- 21. A simple surrogate approach for the quantitation of C4 (7α-hydroxy-4-cholesten-3-one) in human serum via LC-MS/MS and its application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development and validation of a novel 7α-hydroxy-4-cholesten-3-one (C4) liquid chromatography tandem mass spectrometry … [ouci.dntb.gov.ua]
- 23. endocrine-abstracts.org [endocrine-abstracts.org]
- 24. researchgate.net [researchgate.net]
Navigating the NASH Pipeline: A Comparative Safety Analysis of Tropifexor and Other Investigational Drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of nonalcoholic steatohepatitis (NASH) therapeutics is rapidly evolving, with several investigational drugs targeting different pathological pathways. Among these, Tropifexor (B611488) (a Farnesoid X Receptor agonist) has shown promise but also presents a distinct safety profile. This guide provides an objective comparison of the safety data for this compound against other leading investigational NASH drugs, including Fibroblast Growth Factor 21 (FGF21) analogs, Acetyl-CoA Carboxylase (ACC) inhibitors, and Thyroid Hormone Receptor-β (THR-β) agonists. All quantitative data is supported by findings from clinical trials and is presented for comparative analysis.
At a Glance: Comparative Safety Profiles
The following tables summarize the incidence of key adverse events (AEs) observed in clinical trials of this compound and other prominent investigational NASH drugs. It is important to note that direct head-to-head comparisons are limited, and trial designs, patient populations, and durations may vary.
Table 1: Safety Profile of this compound (FXR Agonist)
| Adverse Event | FLIGHT-FXR (Phase 2)[1][2] | TANDEM (Phase 2b)[3][4][5] |
| Dose(s) | 140 µg, 200 µg | 90 µg + CVC, 140 µg, 140 µg + CVC |
| Pruritus | Higher frequency in 140 µg and 200 µg groups | 40.0% (140 µg monotherapy) |
| LDL-C Increase | Dose-dependent increase | Not explicitly quantified |
| HDL-C Decrease | Dose-dependent decrease | Not explicitly quantified |
| Gastrointestinal Events | Not reported as most frequent | Rates similar across groups |
| Serious AEs | Infrequent and comparable to placebo | Rates similar across groups |
Table 2: Safety Profile of FGF21 Analogs (Efruxifermin & Pegozafermin)
| Adverse Event | Efruxifermin (HARMONY, Phase 2b)[6][7] | Pegozafermin (ENLIVEN, Phase 2b)[8][9][10][11][12] |
| Dose(s) | 28 mg, 50 mg | 15 mg QW, 30 mg QW, 44 mg Q2W |
| Diarrhea | 40% (28 mg), 40% (50 mg) vs 19% (placebo) | 17% (30 mg), 9% (44 mg) |
| Nausea | 28% (28 mg), 42% (50 mg) vs 23% (placebo) | 21% (30 mg), 18% (44 mg) |
| Increased Appetite | Reported | 13% (30 mg), 5% (44 mg) |
| Injection Site Reactions | Not reported as most frequent | Erythema: 14% (30 mg), 5% (44 mg); Rash: 10% (30 mg), 4% (44 mg) |
| Serious AEs | 4 patients (50 mg), 1 drug-related | 5% (15 mg), 4% (30 mg), 11% (44 mg) vs 4% (placebo) |
Table 3: Safety Profile of ACC Inhibitors (Firsocostat & PF-05221304)
| Adverse Event | Firsocostat (B609510) (GS-0976) (Phase 2)[13][14][15][16] | PF-05221304 (Phase 2a)[17][18] |
| Dose(s) | 5 mg, 20 mg | 2 mg, 10 mg, 25 mg, 50 mg |
| Hypertriglyceridemia | 16 patients with TG >500 mg/dL (20 mg) | Dose-dependent increases (25 mg and 50 mg) |
| Platelet Count Decrease | Not reported | Observed at ≥60 mg/day in Phase 1 |
| Gastrointestinal Events | Not reported as a primary concern | Not reported as a primary concern |
| Serious AEs | 1 grade 3 hypertriglyceridemia | Generally well-tolerated |
Table 4: Safety Profile of THR-β Agonists (Resmetirom & VK2809)
| Adverse Event | Resmetirom (B1680538) (MAESTRO-NASH, Phase 3)[1][19][20][21][22] | VK2809 (VOYAGE, Phase 2b) |
| Dose(s) | 80 mg, 100 mg | Not specified |
| Diarrhea | ~30% (mild to moderate, transient) | Similar to placebo |
| Nausea | ~20% (mild to moderate, transient) | Similar to placebo |
| Pruritus | Reported | Not reported as a primary concern |
| Serious AEs | Similar across treatment arms | Low and balanced with placebo |
Experimental Protocols: A Look at Key Clinical Trial Designs
The safety data presented above were generated from rigorously designed clinical trials. Understanding the methodologies of these trials is crucial for interpreting the results.
This compound: FLIGHT-FXR (NCT02855164) and TANDEM (NCT03517540)
-
FLIGHT-FXR : This was a Phase 2, randomized, double-blind, placebo-controlled, adaptive design study. It consisted of three parts (A, B, and C) evaluating multiple once-daily doses of this compound (10-200 µg) for 12 or 48 weeks in patients with NASH.[2] The primary endpoints focused on safety and tolerability, as well as changes in liver enzymes (ALT, AST) and hepatic fat fraction.
-
TANDEM : A 48-week, Phase 2b, randomized, double-blind, multicenter study that assessed the safety and efficacy of this compound (90 µg and 140 µg) in combination with cenicriviroc (B192934) (CVC), a CCR2/5 inhibitor, compared to the respective monotherapies in adult patients with biopsy-proven NASH and liver fibrosis (F2/F3).[3][4][5] The primary objective was to evaluate the safety and tolerability of the combination therapy.
FGF21 Analogs: HARMONY (NCT04767529) and ENLIVEN (NCT04929483)
-
HARMONY (Efruxifermin) : A multicenter, randomized, double-blind, placebo-controlled Phase 2b trial that evaluated the safety and efficacy of once-weekly subcutaneous injections of efruxifermin (28 mg and 50 mg) for 96 weeks in patients with biopsy-confirmed NASH with F2 or F3 fibrosis.[6][7]
-
ENLIVEN (Pegozafermin) : This was a multicenter, randomized, double-blind, placebo-controlled Phase 2b trial designed to assess the safety and efficacy of weekly or every-two-week subcutaneous dosing of pegozafermin (15mg QW, 30mg QW, and 44mg Q2W) for 48 weeks in patients with biopsy-confirmed NASH.[9][12]
ACC Inhibitors: Firsocostat (NCT02856555) and PF-05221304 (NCT03248882)
-
Firsocostat Phase 2 Trial : A randomized, placebo-controlled trial that included 126 patients with NASH and fibrosis (F1-F3). Patients received either firsocostat (5 mg or 20 mg daily) or placebo for 12 weeks.[13][23]
-
PF-05221304 Phase 2a Trial : This was a randomized, double-blind, placebo-controlled, dose-ranging study that evaluated the safety, tolerability, and pharmacodynamics of PF-05221304 (2, 10, 25, and 50 mg daily) for 16 weeks in adults with NAFLD.[17][18]
THR-β Agonists: MAESTRO-NASH (NCT03900429) and VOYAGE (NCT04173065)
-
MAESTRO-NASH (Resmetirom) : A pivotal Phase 3, multinational, double-blind, randomized, placebo-controlled study of resmetirom (80 mg and 100 mg) in patients with biopsy-confirmed NASH and fibrosis to resolve NASH and/or reduce fibrosis.[20]
-
VOYAGE (VK2809) : A Phase 2b, randomized, double-blind, placebo-controlled, multicenter trial designed to assess the efficacy, safety, and tolerability of VK2809 in patients with biopsy-confirmed NASH and fibrosis.
Signaling Pathways and Mechanisms of Action
The differing safety profiles of these drug classes can be attributed to their distinct mechanisms of action.
This compound: Farnesoid X Receptor (FXR) Agonism
This compound is a potent and selective non-bile acid agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor highly expressed in the liver and intestine that plays a key role in regulating bile acid, lipid, and glucose metabolism.[24] Activation of FXR by this compound leads to the induction of target genes such as the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This modulation of bile acid homeostasis is central to its therapeutic effect in NASH but is also linked to its primary side effect, pruritus. The impact on lipid metabolism through FXR activation can also lead to changes in LDL and HDL cholesterol levels.
FGF21 Analogs: Activating the FGF21 Pathway
FGF21 analogs like efruxifermin and pegozafermin mimic the action of the endogenous metabolic hormone FGF21. FGF21 signals through a receptor complex of an FGF receptor (FGFR) and a co-receptor, β-Klotho.[25][26] This signaling cascade has pleiotropic effects, including increasing insulin (B600854) sensitivity, promoting fatty acid oxidation, and reducing lipogenesis in the liver.[27][28] The gastrointestinal side effects, such as diarrhea and nausea, are thought to be related to the widespread effects of FGF21 signaling.
ACC Inhibitors: Targeting De Novo Lipogenesis
ACC inhibitors such as firsocostat and PF-05221304 block the action of acetyl-CoA carboxylase, a key enzyme in the de novo lipogenesis (DNL) pathway. By inhibiting ACC, these drugs reduce the synthesis of fatty acids in the liver.[29] However, this can also lead to an increase in plasma triglycerides, as the liver may compensate by increasing the secretion of very-low-density lipoproteins (VLDL).[30]
THR-β Agonists: Selective Action in the Liver
THR-β agonists like resmetirom and VK2809 are designed to selectively activate the thyroid hormone receptor-β, which is predominantly expressed in the liver. This selective activation leads to beneficial metabolic effects, including increased hepatic fat metabolism and reduced LDL cholesterol, without the undesirable effects in other tissues that are associated with non-selective thyroid hormone receptor activation. The transient gastrointestinal side effects are thought to be related to the initiation of treatment and the subsequent metabolic adjustments.
Conclusion
The development of effective and safe therapies for NASH is a critical unmet need. This compound, as an FXR agonist, demonstrates a clear mechanism of action but is associated with class-specific side effects such as pruritus and lipid changes. In contrast, other investigational drugs like FGF21 analogs, ACC inhibitors, and THR-β agonists present different safety considerations. FGF21 analogs and THR-β agonists are generally associated with transient gastrointestinal issues, while ACC inhibitors have a known risk of hypertriglyceridemia. This comparative guide highlights the importance of considering the unique safety and tolerability profiles of each drug class in the context of their potential efficacy for the treatment of NASH. As more data from ongoing and future clinical trials become available, a clearer picture of the risk-benefit profile of each of these promising therapies will emerge, ultimately guiding the future of NASH treatment.
References
- 1. Madrigal Pharmaceuticals Announces Publication of the Phase 3 MAESTRO-NASH Trial of Resmetirom in the New England Journal of Medicine | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 2. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound plus cenicriviroc combination versus monotherapy in nonalcoholic steatohepatitis: Results from the phase 2b TANDEM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound plus cenicriviroc combination versus monotherapy in nonalcoholic steatohepatitis: Results from the phase 2b TANDEM study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of once-weekly efruxifermin versus placebo in non-alcoholic steatohepatitis (HARMONY): a multicentre, randomised, double-blind, placebo-controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of once-weekly efruxifermin versus placebo in metabolic dysfunction-associated steatohepatitis (HARMONY): 96-week results from a multicentre, randomised, double-blind, placebo-controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pegozafermin for the treatment of non-alcoholic steatohepatitis patients with F2/F3 fibrosis: a multi-center, randomized, double-blind, placebo-controlled Phase 2b trial (ENLIVEN) [natap.org]
- 9. ir.89bio.com [ir.89bio.com]
- 10. hcplive.com [hcplive.com]
- 11. Randomized, Controlled Trial of the FGF21 Analogue Pegozafermin in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 89bio Announces Additional Data from the ENLIVEN Phase 2b Trial of Pegozafermin in Patients with Compensated Cirrhotic (F4) Nonalcoholic Steatohepatitis (NASH) at AASLD The Liver Meeting® 2023 - BioSpace [biospace.com]
- 13. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 15. researchgate.net [researchgate.net]
- 16. | BioWorld [bioworld.com]
- 17. | BioWorld [bioworld.com]
- 18. trial.medpath.com [trial.medpath.com]
- 19. Primary results from MAESTRO-NASH trial: resmetirom efficacious for NASH - Medical Conferences [conferences.medicom-publishers.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Design of the phase 3 MAESTRO clinical program to evaluate resmetirom for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Multi-organ FGF21-FGFR1 signaling in metabolic health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Targeting fibroblast growth factor (FGF)-21: a promising strategy for metabolic dysfunction-associated steatotic liver disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. FGF21 regulates hepatic metabolic pathways to improve steatosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | The role of FGF21 and its analogs on liver associated diseases [frontiersin.org]
- 29. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 30. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of clinical trial data for Tropifexor in liver disease
Tropifexor (B611488), a potent, non-bile acid farnesoid X receptor (FXR) agonist, has been investigated as a therapeutic agent for chronic liver diseases, primarily nonalcoholic steatohepatitis (NASH). As a master regulator of bile acid, lipid, and glucose metabolism, FXR is a key therapeutic target in NASH, a condition characterized by liver fat accumulation, inflammation, and fibrosis.[1][2][3] Clinical trials have explored this compound's efficacy and safety as both a monotherapy and in combination with other agents. This guide provides a comparative meta-analysis of the available clinical trial data for this compound in the context of liver disease.
Efficacy of this compound Monotherapy: The FLIGHT-FXR Study
The FLIGHT-FXR (NCT02855164) was a multi-part, adaptive design phase 2a/b trial that evaluated the safety and efficacy of various doses of this compound in patients with NASH.[4]
Key Efficacy Endpoints:
The study demonstrated a dose-dependent reduction in several key biomarkers of liver injury and steatosis. At week 12, patients treated with this compound showed greater decreases from baseline in alanine (B10760859) aminotransferase (ALT) and hepatic fat fraction (HFF) compared to placebo.[4] These reductions were sustained up to 48 weeks.[4] However, no significant similar trends were observed for aspartate aminotransferase (AST).[4]
| Efficacy Endpoint (at Week 12) | Placebo | This compound (10-90 µg) | This compound (140 µg) | This compound (200 µg) |
| Change in ALT (U/L) | -7.8 to -8.3 | -10.7 to -16.5 | -18.0 | -23.0 |
| Relative Change in HFF (%) | -6.19 to -10.77 | -7.48 to -15.04 | -19.07 | -39.41 |
Table 1: Summary of key efficacy endpoints from the FLIGHT-FXR trial at week 12. Data compiled from multiple sources.[4][5]
At 48 weeks, the higher doses of this compound (140 µg and 200 µg) continued to show significant reductions in ALT and HFF.[6] A relative HFF reduction of at least 30% was observed in 64% of patients in the 200 mcg arm, compared to 20% in the placebo arm.[5] Despite these improvements in biomarkers, the study did not meet its primary histological endpoints at week 48. There were no notable differences in the proportion of patients achieving at least a one-stage improvement in liver fibrosis without worsening of NASH between the this compound groups and the placebo group.[7]
Combination Therapy with this compound
Given the complex pathophysiology of NASH, combination therapies are being explored to target multiple disease pathways.[8] this compound has been evaluated in combination with other agents, including the C-C chemokine receptor types 2 and 5 (CCR2/5) antagonist Cenicriviroc (B192934) and the SGLT1/2 inhibitor Licogliflozin.
TANDEM Study: this compound and Cenicriviroc
The TANDEM trial (NCT03517540) was a phase 2b study that assessed the safety and efficacy of this compound in combination with Cenicriviroc in patients with NASH and liver fibrosis.[9][10] The rationale for this combination was to target both the metabolic (FXR agonism) and inflammatory/fibrotic (CCR2/5 antagonism) pathways of NASH.[9]
While the combination therapy was found to have a similar safety profile to the respective monotherapies, it did not demonstrate substantial incremental efficacy on histological endpoints or on changes in ALT and body weight compared to this compound monotherapy alone.[10]
| Histological Endpoint (at Week 48) | This compound 140 µg | Cenicriviroc 150 mg | This compound 140 µg + Cenicriviroc 150 mg | This compound 90 µg + Cenicriviroc 150 mg |
| ≥1-stage Fibrosis Improvement | 32.3% | 31.6% | 29.7% | 32.5% |
| NASH Resolution | 25.8% | 15.8% | 13.5% | 22.5% |
Table 2: Histological outcomes from the TANDEM study at week 48.[10]
This compound and Licogliflozin Combination
A phase 2 trial (NCT04065841) was designed to evaluate the efficacy, safety, and tolerability of a combination of this compound and Licogliflozin compared to each monotherapy and placebo in adult patients with NASH and liver fibrosis.[11][12] The study was terminated early due to a business decision by the sponsor, not due to safety concerns.[13] Therefore, comprehensive efficacy data from this trial is not available.
Safety and Tolerability
Across the clinical trials, the most common adverse event associated with this compound was dose-dependent pruritus (itching).[4][5][10] This is a known class effect of FXR agonists. In the FLIGHT-FXR study, pruritus was generally mild, with low discontinuation rates.[5] Dose-related increases in LDL cholesterol were also observed, another known effect of FXR activation.[5][6]
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action: FXR Signaling Pathway
This compound exerts its therapeutic effects by activating the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][3] FXR activation plays a crucial role in regulating bile acid synthesis and transport, thereby protecting the liver from bile acid-induced toxicity.[1] In the context of NASH, FXR agonism also leads to reduced liver steatosis, inflammation, and fibrosis by suppressing lipogenesis and promoting triglyceride clearance.[3]
References
- 1. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH). | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High doses of FXR agonist this compound reduce hepatic fat, serum ALT in patients with NASH | MDedge [mdedge.com]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Perspectives of Drug Therapy for Non-Alcoholic Steatohepatitis-Related Liver Fibrosis - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 8. novartis.com [novartis.com]
- 9. A randomized, double-blind, multicenter, phase 2b study to evaluate the safety and efficacy of a combination of this compound and cenicriviroc in patients with nonalcoholic steatohepatitis and liver fibrosis: Study design of the TANDEM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound plus cenicriviroc combination versus monotherapy in nonalcoholic steatohepatitis: Results from the phase 2b TANDEM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Efficacy, Safety and Tolerability of the Combination of this compound & Licogliflozin and Each Monotherapy, Compared With Placebo in Adult Patients With NASH and Liver Fibrosis. [ctv.veeva.com]
- 13. novctrd.com [novctrd.com]
Safety Operating Guide
Navigating the Safe Disposal of Tropifexor: A Guide for Laboratory Professionals
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like Tropifexor are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the known hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin.[1] It is also classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.
Step-by-Step Disposal Protocol for this compound
Given its environmental toxicity, this compound must be disposed of as hazardous waste.[1] Do not dispose of this compound down the drain or in regular trash. The following protocol outlines the recommended procedure for its disposal in a laboratory setting.
-
Waste Segregation:
-
All solid waste contaminated with this compound, including unused or expired powder, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), should be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and its CAS number (1383816-29-2).
-
Indicate the primary hazards: "Toxic" and "Environmental Hazard."
-
-
Decontamination of Glassware and Surfaces:
-
Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound.
-
Use a suitable solvent (e.g., ethanol (B145695) or as determined by laboratory protocols) to rinse surfaces, and collect the rinsate as hazardous liquid waste.
-
Follow with a standard laboratory detergent and water wash.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Always follow your local, state, and federal regulations for hazardous waste disposal.[1]
-
For unused medicines in a clinical or home setting, the FDA recommends utilizing drug take-back programs as the best option.[2][3] If such programs are unavailable, the FDA provides guidelines for household trash disposal, which involves mixing the substance with an unappealing material like coffee grounds or cat litter in a sealed bag.[2] However, this is not the recommended procedure for a laboratory setting due to the compound's high aquatic toxicity.
Quantitative Data and Chemical Properties
The following table summarizes key quantitative data for this compound, which may be useful for safety and experimental planning.
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₅F₄N₃O₅S | [4][5] |
| Molar Mass | 603.59 g·mol⁻¹ | [5] |
| EC₅₀ for FXR | 0.2 nM (in HTRF assay) | [6] |
| Solubility | Insoluble in water and ethanol; 10 mg/mL in DMSO | [4][6] |
Experimental Protocol Example: Preparation for In Vivo Studies
The following methodology for preparing this compound for oral dosing in rats is adapted from preclinical studies and serves as a reference for handling the compound in an experimental context.
Objective: To prepare a homogenous suspension of this compound for oral administration to rats.
Materials:
-
This compound powder
-
Vehicle solution: 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in 99% water[7]
-
Mortar and pestle or other homogenization equipment
-
Calibrated balance
-
Appropriate glassware (beakers, graduated cylinders)
-
Stir plate and stir bar
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.03, 0.1, 0.3, and 1.0 mg/kg) and the number of animals to be dosed.[7]
-
Weigh the calculated amount of this compound powder using a calibrated balance.
-
Prepare the vehicle solution by mixing 0.5% methylcellulose and 0.5% Tween 80 in purified water.[7]
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to ensure a uniform suspension.
-
Continue to stir the suspension for a predetermined amount of time to ensure homogeneity before administration.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
Mechanism of Action: Farnesoid X Receptor (FXR) Agonism
This compound is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[8][9] FXR is highly expressed in the liver and intestine.[10] Its activation by this compound leads to the regulation of target genes that are involved in protecting the liver from the harmful effects of bile acid accumulation.[9] This mechanism of action is the basis for its investigation as a therapeutic agent for conditions such as nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[5][8]
The following diagram illustrates the simplified signaling pathway of this compound.
Caption: Simplified signaling pathway of this compound as an FXR agonist.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. acs.org [acs.org]
- 9. Discovery of this compound (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Tropifexor
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of Tropifexor.
This document provides critical safety and logistical information for the laboratory use of this compound (LJN452), a potent and selective non-bile acid Farnesoid X Receptor (FXR) agonist. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling
This compound is a potent compound that requires careful handling to avoid exposure. The following personal protective equipment (PPE) and handling procedures are mandatory.
1. Personal Protective Equipment (PPE)
A Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Therefore, a comprehensive approach to PPE is required.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile or Neoprene Gloves | Wear appropriate chemical-resistant gloves. Change gloves frequently and immediately if contaminated, torn, or punctured. |
| Eye Protection | Safety Goggles or Face Shield | Use of safety goggles that provide a complete seal around the eyes is mandatory. A face shield should be used when there is a risk of splashing. |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved respirator is recommended, especially when handling the powder form or when there is a potential for aerosol generation.[1] |
| Body Protection | Laboratory Coat | A buttoned lab coat must be worn at all times in the laboratory. |
| Foot Protection | Closed-toe Shoes | Closed-toe shoes are required in all laboratory areas. |
2. Engineering Controls
To minimize the risk of exposure, this compound should be handled in a controlled environment.
| Control Type | Description |
| Ventilation | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood or other suitable ventilated enclosure.[1] |
| Safety Equipment | An eyewash station and a safety shower must be readily accessible in the laboratory where this compound is handled.[1] |
3. First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Experimental Protocols: In Vitro FXR Activation Assay
This compound is a potent FXR agonist with an EC50 of approximately 0.2 nM in cell-based reporter assays.[2][3] The following is a generalized protocol for a cell-based luciferase reporter gene assay to assess the activity of this compound.
Objective: To determine the dose-dependent activation of the Farnesoid X Receptor (FXR) by this compound in a cell-based reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
FXR expression plasmid
-
FXR response element (FXRE)-luciferase reporter plasmid
-
Transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Luciferase Assay System
-
96-well white, clear-bottom assay plates
-
Luminometer
Experimental Workflow:
Experimental workflow for an in vitro FXR activation assay.
Step-by-Step Procedure:
-
Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Co-transfect the HEK293T cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Plating: After 24 hours of transfection, trypsinize the cells and seed them into 96-well white, clear-bottom assay plates at an appropriate density. Allow the cells to attach for at least 4 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For in vitro assays, this compound is typically dissolved in DMSO and then further diluted in the appropriate cell culture medium to achieve the final desired concentrations.[4] The final DMSO concentration in the cell culture should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO only) and a positive control (e.g., a known FXR agonist like GW4064).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and adding a luciferase substrate to measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase plasmid or cell viability assay). Plot the normalized data as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
This compound Signaling Pathway
This compound acts as an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.
Simplified signaling pathway of this compound activation of FXR.
Upon binding of this compound, FXR undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This leads to the transcription of genes involved in bile acid homeostasis, such as the small heterodimer partner (SHP) and the bile salt export pump (BSEP).[4][5]
Pharmacokinetic Data
Pharmacokinetic studies of this compound have been conducted in various species, including rats, mice, dogs, and humans. The data indicates that this compound has a pharmacokinetic profile suitable for once-daily dosing.
| Species | Route | T1/2 (half-life) | Oral Bioavailability (%) | Key Findings |
| Rat | Oral | 3.7 h[6] | 20%[5] | Low clearance and a longer terminal half-life.[6] |
| Mouse | IV | 2.6 h[5] | - | Low clearance and small volume of distribution.[5] |
| Dog | IV | 7.4 h[5] | - | Low clearance and a small volume of distribution.[5] |
| Human | Oral | 13.5 - 21.9 h[7] | - | Moderate rate of absorption with a median time to maximum concentration of 4 hours.[7] |
Storage and Disposal Plan
Proper storage and disposal of this compound are crucial to maintain its stability and to prevent environmental contamination.
1. Storage
-
Solid Form: Store this compound as a powder at -20°C for long-term storage (up to 3 years).[5]
-
In Solvent: Stock solutions of this compound in DMSO can be stored at -80°C for up to one year.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. For short-term storage, solutions can be kept at -20°C for up to one month.[5]
2. Disposal Plan
This compound is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be disposed of as hazardous chemical waste.
Operational Plan for Disposal:
-
Segregation: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from general laboratory waste.
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels, plasticware) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash. [1]
By adhering to these safety and operational guidelines, researchers can safely handle this compound in the laboratory while generating reliable and reproducible data. This proactive approach to safety and compliance builds a foundation of trust and responsibility in the scientific community.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
